molecular formula C13H10O2 B1334175 4-(3-Hydroxyphenyl)benzaldehyde CAS No. 398151-25-2

4-(3-Hydroxyphenyl)benzaldehyde

Cat. No.: B1334175
CAS No.: 398151-25-2
M. Wt: 198.22 g/mol
InChI Key: NNZHMXXGNYZGLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Hydroxyphenyl)benzaldehyde is a useful research compound. Its molecular formula is C13H10O2 and its molecular weight is 198.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(3-hydroxyphenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2/c14-9-10-4-6-11(7-5-10)12-2-1-3-13(15)8-12/h1-9,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZHMXXGNYZGLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374726
Record name 4-(3-hydroxyphenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

398151-25-2
Record name 4-(3-hydroxyphenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 398151-25-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-(3-Hydroxyphenyl)benzaldehyde synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-(3-Hydroxyphenyl)benzaldehyde

Abstract

This compound is a pivotal bifunctional molecule, serving as a versatile building block in the synthesis of pharmaceuticals, advanced polymers, and molecular sensors. Its structure, featuring a biphenyl core with strategically placed hydroxyl and aldehyde functionalities, allows for orthogonal chemical modifications. This guide provides a comprehensive overview of the predominant synthetic strategies for its preparation, with a primary focus on the robust and highly efficient Suzuki-Miyaura cross-coupling reaction. We will dissect the mechanistic underpinnings, provide detailed, field-tested protocols, and explore alternative methodologies. This document is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of the synthesis of this important intermediate.

Introduction: Significance of the Biphenyl Core

The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science. The C-C bond connecting the two aryl rings provides a degree of conformational flexibility while maintaining a rigid backbone, enabling molecules to adopt specific spatial orientations for optimal interaction with biological targets or for creating ordered materials. This compound embodies this principle, offering three key reactive sites:

  • The Aldehyde Group: A versatile handle for reductive amination, Wittig reactions, condensation reactions, and oxidation to a carboxylic acid.

  • The Phenolic Hydroxyl Group: Enables ether or ester formation, and its nucleophilicity can be modulated for various coupling chemistries.

  • The Biphenyl Core: Can be further functionalized via electrophilic aromatic substitution, though reactions are often directed by the existing substituents.

The strategic importance of this compound necessitates a reliable and scalable synthesis pathway. The Suzuki-Miyaura cross-coupling has emerged as the gold standard for this purpose.

Primary Synthesis Pathway: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, is the palladium-catalyzed cross-coupling between an organoboron species and an organohalide.[1][2] Its widespread adoption is due to its high functional group tolerance, mild reaction conditions, commercial availability of reagents, and the non-toxic nature of its boron-containing byproducts.

Strategic Disconnection and Rationale

The most logical disconnection for this compound is at the C-C bond between the two phenyl rings. This leads to two readily available starting materials: a substituted phenylboronic acid and a substituted aryl halide.

  • Route A: (3-Hydroxyphenyl)boronic acid + 4-Bromobenzaldehyde

  • Route B: 4-Formylphenylboronic acid + 3-Bromophenol

Both routes are viable. However, Route B is often preferred in industrial settings. Aryl bromides are typically less expensive and more stable than the corresponding boronic acids, and 4-formylphenylboronic acid is a common and stable commercial reagent. We will focus on Route B.

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[3]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (3-bromophenol), forming a Pd(II) complex.[3]

  • Transmetalation: A base activates the organoboron compound, forming a borate complex. This complex then transfers its organic group (the 4-formylphenyl moiety) to the Pd(II) center, displacing the halide. This is typically the rate-determining step.[1][4]

  • Reductive Elimination: The two organic ligands on the Pd(II) center couple and are eliminated, forming the desired biphenyl C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3]

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Ar¹-X (3-Bromophenol) aryl_halide->oxidative_addition pd_complex1 Ar¹-Pd(II)L₂-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation boronic_acid Ar²-B(OH)₂ (4-Formylphenylboronic acid) boronic_acid->transmetalation + Base base Base (e.g., CO₃²⁻) pd_complex2 Ar¹-Pd(II)L₂-Ar² transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar¹-Ar² (Product) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol is a self-validating system, adapted from established procedures for similar biphenyl syntheses.[5] Rigorous adherence to inert atmosphere techniques is crucial for reproducibility.

Reagents and Equipment:

  • Reactants: 3-Bromophenol (1.0 eq), 4-Formylphenylboronic acid (1.2 eq)

  • Catalyst: Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • Ligand: Triphenylphosphine [PPh₃] (0.04 eq)

  • Base: Anhydrous potassium carbonate [K₂CO₃] (3.0 eq), finely powdered

  • Solvent: Toluene and Water (4:1 v/v)

  • Equipment: Three-neck round-bottom flask, reflux condenser, magnetic stirrer, nitrogen/argon inlet, heating mantle.

Procedure:

  • Setup: Assemble the glassware and ensure it is oven-dried and cooled under a stream of inert gas (N₂ or Ar).

  • Charging the Flask: To the reaction flask, add 3-bromophenol, 4-formylphenylboronic acid, and potassium carbonate.

  • Solvent Addition: Add the toluene/water solvent mixture.

  • Degassing: Bubble N₂ or Ar gas through the stirred mixture for 15-20 minutes to remove dissolved oxygen, which can poison the catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium(II) acetate and triphenylphosphine. The in-situ generation of the Pd(0) catalyst from Pd(OAc)₂ and PPh₃ is a cost-effective alternative to using air-sensitive Pd(0) sources directly.[5]

  • Reaction: Heat the mixture to reflux (approx. 85-90 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS (typically complete within 4-12 hours).

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer to a separatory funnel and separate the layers. The product will be in the organic phase.

    • Extract the aqueous layer twice more with ethyl acetate.[5]

    • Combine the organic layers and wash with saturated brine to remove residual water and inorganic salts.[5]

  • Purification:

    • Dry the organic solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by flash column chromatography on silica gel, typically using a hexanes/ethyl acetate gradient.[5] The purified product should be a white to pale yellow solid.

Alternative Synthesis Pathways

While Suzuki coupling is dominant, other methods exist, though they often present significant disadvantages.

Grignard-Based Coupling (Kumada Coupling)

A classical alternative involves the coupling of a Grignard reagent with an aryl halide, typically catalyzed by a nickel or palladium complex.

Hypothetical Route:

  • Protection: The aldehyde in 4-bromobenzaldehyde must be protected (e.g., as a diethyl acetal) as it is incompatible with the Grignard reagent. The phenol in 3-bromophenol must also be protected (e.g., as a methyl ether) due to its acidic proton.

  • Grignard Formation: Convert the protected 4-bromo-benzaldehyde acetal to its Grignard reagent using magnesium metal.

  • Coupling: React the Grignard reagent with the protected 3-bromoanisole in the presence of a catalyst like Ni(dppp)Cl₂.

  • Deprotection: A two-step deprotection is required: acid hydrolysis to remove the acetal and a harsher reagent like BBr₃ to cleave the methyl ether.

Causality for Inferiority: This route is significantly less efficient due to:

  • Multiple Steps: Requires at least four steps (two protections, coupling, two deprotections).

  • Harsh Conditions: Grignard formation can be sensitive, and ether cleavage requires potent reagents.

  • Poor Functional Group Tolerance: The primary reason Suzuki coupling has largely superseded these methods.

Diagram of an Alternative Pathway Logic

Alternative_Pathway start1 4-Bromobenzaldehyde protect1 Protect Aldehyde (e.g., Acetal formation) start1->protect1 start2 3-Bromophenol protect2 Protect Phenol (e.g., Methylation) start2->protect2 protected1 Protected Aldehyde protect1->protected1 protected2 Protected Phenol protect2->protected2 grignard Form Grignard Reagent (+ Mg) protected1->grignard coupling Kumada Coupling (Ni or Pd catalyst) protected2->coupling grignard_reagent Grignard Reagent grignard->grignard_reagent grignard_reagent->coupling coupled_product Protected Biphenyl coupling->coupled_product deprotect Two-Step Deprotection (Acid, BBr₃) coupled_product->deprotect final_product This compound deprotect->final_product

References

An In-depth Technical Guide to the Chemical Properties of 4-(3-Hydroxyphenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-(3-Hydroxyphenyl)benzaldehyde, a biphenyl derivative with significant potential in research and development, particularly within the pharmaceutical and materials science sectors. This document delves into the compound's chemical identity, synthesis, spectroscopic profile, physicochemical properties, reactivity, and potential applications, offering a foundational resource for researchers, scientists, and drug development professionals.

Compound Identification and Structure

This compound, also known as 3'-hydroxy-[1,1'-biphenyl]-4-carbaldehyde, is an organic compound featuring a biphenyl scaffold. This structure is substituted with a formyl group (-CHO) at the 4-position of one phenyl ring and a hydroxyl group (-OH) at the 3-position of the second phenyl ring. This specific arrangement of functional groups imparts a unique combination of reactivity and potential for molecular interactions.

The structural representation and key identifiers are summarized below:

IdentifierValue
IUPAC Name This compound
Synonyms 3'-Hydroxy-[1,1'-biphenyl]-4-carbaldehyde, 3'-hydroxybiphenyl-4-carbaldehyde
CAS Number 398151-25-2[1][2]
Molecular Formula C₁₃H₁₀O₂[1]
Molecular Weight 198.22 g/mol [1]
Chemical Structure
alt text

Synthesis and Purification

The synthesis of unsymmetrical biaryls such as this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for this purpose, offering high yields and tolerance to a broad range of functional groups.[3][4][5][6]

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

A logical and efficient synthetic route involves the coupling of two key building blocks: (4-formylphenyl)boronic acid and a halogenated phenol, such as 3-bromophenol. The presence of a palladium catalyst and a base facilitates the formation of the carbon-carbon bond between the two aromatic rings.[3][4][5][6]

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product R1 4-Formylphenylboronic Acid Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) R2 3-Bromophenol Product This compound Catalyst->Product Base Base (e.g., Na₂CO₃, K₂CO₃) Solvent Solvent (e.g., Toluene/Water)

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies.[7][8][9]

Materials:

  • (4-formylphenyl)boronic acid

  • 3-bromophenol

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine (4-formylphenyl)boronic acid (1.1 equivalents) and 3-bromophenol (1.0 equivalent).

  • Catalyst and Base Addition: Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equivalents), and a base, typically an aqueous solution of sodium carbonate or potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction Execution: Heat the reaction mixture to reflux under a nitrogen atmosphere and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Spectroscopic and Physicochemical Properties

Due to the limited availability of experimental data for this compound in public databases, the following spectroscopic information is based on predictions and analysis of its functional groups.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR (Predicted) Chemical Shift (δ, ppm) Multiplicity Assignment
Aldehydic Proton~9.9 - 10.1Singlet-CHO
Aromatic Protons~7.0 - 8.0MultipletsAr-H
Phenolic Proton~5.0 - 6.0Broad SingletAr-OH
¹³C NMR (Predicted) Chemical Shift (δ, ppm) Assignment
Carbonyl Carbon~190 - 192C=O
Aromatic Carbons~115 - 160Ar-C

Infrared (IR) Spectroscopy:

Functional Group Characteristic Absorption (cm⁻¹)
Phenolic O-H Stretch~3200 - 3600 (broad)
Aromatic C-H Stretch~3000 - 3100
Aldehydic C-H Stretch~2720 and ~2820
Carbonyl C=O Stretch~1680 - 1700
Aromatic C=C Stretch~1450 - 1600

Mass Spectrometry (MS):

The expected molecular ion peak [M]⁺ in the mass spectrum would be at m/z = 198.22.

Physicochemical Properties
Property Predicted Value/Description
Appearance Likely a solid at room temperature, possibly crystalline.
Solubility Expected to have low solubility in water and good solubility in polar organic solvents such as ethanol, methanol, and acetone.
Melting Point Not experimentally determined in the available literature.
Boiling Point Not experimentally determined in the available literature.

Chemical Reactivity

The chemical behavior of this compound is dictated by its two primary functional groups: the aldehyde and the phenolic hydroxyl group.

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for a variety of chemical transformations:

  • Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 4-(3-hydroxyphenyl)benzoic acid, using common oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.

  • Reduction: The aldehyde can be reduced to a primary alcohol, [4-(3-hydroxyphenyl)phenyl]methanol, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to nucleophilic attack, enabling reactions such as the formation of cyanohydrins, acetals, and imines.

  • Wittig Reaction: Reaction with phosphorus ylides can be used to form alkenes, extending the carbon chain.

Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group also offers several avenues for chemical modification:

  • Acylation and Alkylation: The hydroxyl group can be acylated with acid chlorides or anhydrides, or alkylated with alkyl halides in the presence of a base to form esters and ethers, respectively.

  • Electrophilic Aromatic Substitution: The hydroxyl group is an activating, ortho-, para-directing group for electrophilic aromatic substitution on its phenyl ring. However, the positions ortho and para to the hydroxyl group are already substituted in the biphenyl system, potentially leading to substitution on the other available positions of that ring.

Reactivity cluster_starting_material This compound cluster_aldehyde_reactions Aldehyde Reactions cluster_hydroxyl_reactions Hydroxyl Reactions SM C₁₃H₁₀O₂ Oxidation Oxidation (e.g., KMnO₄) SM->Oxidation Reduction Reduction (e.g., NaBH₄) SM->Reduction Nucleophilic_Addition Nucleophilic Addition (e.g., HCN, R-NH₂) SM->Nucleophilic_Addition Acylation Acylation (e.g., Ac₂O) SM->Acylation Alkylation Alkylation (e.g., CH₃I) SM->Alkylation

Caption: Key reaction pathways for this compound.

Potential Applications in Research and Drug Development

While specific applications for this compound are not extensively documented, its structural motifs are prevalent in compounds of significant interest in medicinal chemistry and materials science.

  • Pharmaceutical Scaffolding: The hydroxybiphenyl scaffold is a common feature in many biologically active molecules. The presence of both a hydroxyl group (a hydrogen bond donor and acceptor) and an aldehyde group (a reactive handle for further modification) makes this compound a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications.

  • Precursor for Novel Ligands: The ability to functionalize both the aldehyde and hydroxyl groups allows for the design and synthesis of novel ligands for various biological targets.

  • Materials Science: Biphenyl derivatives are often used in the development of liquid crystals, polymers, and other advanced materials. The specific functionalization of this compound could be exploited to create materials with tailored optical or electronic properties.

Safety and Handling

  • General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Health Hazards: Aromatic aldehydes and phenols can be irritants to the skin, eyes, and respiratory system.[10] Ingestion may be harmful.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a bifunctional biphenyl derivative with considerable potential as a versatile building block in organic synthesis. While experimental data for this specific isomer is currently limited in the public domain, its synthesis can be readily envisioned through established methods like the Suzuki-Miyaura coupling. The presence of both an aldehyde and a phenolic hydroxyl group provides two distinct points for chemical modification, making it an attractive scaffold for the development of novel pharmaceuticals and functional materials. Further research into the properties and applications of this compound is warranted to fully explore its scientific and commercial potential.

References

Spectroscopic data for 4-(3-Hydroxyphenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Profile of 4-(3-Hydroxyphenyl)benzaldehyde

This technical guide offers a comprehensive analysis of the spectroscopic data for this compound, a biphenyl derivative of significant interest in medicinal chemistry and materials science. As a key intermediate, its structural verification is paramount. This document provides a detailed exploration of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles, grounded in established analytical principles. The methodologies described herein are designed to be self-validating, ensuring researchers, scientists, and drug development professionals can confidently identify and characterize this molecule.

Molecular Structure and Overview

This compound possesses a molecular formula of C₁₃H₁₀O₂ and a molecular weight of 198.22 g/mol . The structure features a benzaldehyde moiety linked to a hydroxyphenyl group at the 4-position. The hydroxyl group at the 3-position of the second phenyl ring is a key feature influencing the molecule's electronic properties and spectroscopic signature.

Chemical Structure of this compound

Chemical Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its constitution.

Proton (¹H) NMR Spectroscopy

Proton NMR provides detailed information about the chemical environment of hydrogen atoms in the molecule. The expected spectrum is characterized by distinct signals for the aldehydic proton, the phenolic hydroxyl proton, and the aromatic protons on both phenyl rings.

A standardized protocol for acquiring high-quality ¹H NMR data is crucial for accurate interpretation.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is strategic; its ability to form hydrogen bonds with the phenolic proton allows for its observation, which might otherwise be broadened or exchanged in other solvents like CDCl₃.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.[1] Higher field strengths provide better signal dispersion, which is critical for resolving the complex multiplets in the aromatic region.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).

    • Employ a standard pulse sequence (e.g., 'zg30').

    • Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Use tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).[1]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing prep1 Weigh Compound (5-10 mg) prep2 Dissolve in DMSO-d6 (0.6 mL) prep1->prep2 acq1 Instrument Tuning & Shimming prep2->acq1 acq2 Set Parameters (Pulse, Scans) acq1->acq2 acq3 Acquire FID acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference to TMS proc2->proc3 end end proc3->end Final Spectrum G cluster_setup Instrument & Sample Setup cluster_acq Data Acquisition cluster_proc Data Processing setup1 Run Background Scan (Empty ATR) setup2 Place Solid Sample on ATR Crystal setup1->setup2 acq1 Acquire Sample Interferogram (16-32 Scans) setup2->acq1 proc1 Fourier Transform acq1->proc1 proc2 Ratio Against Background proc1->proc2 end end proc2->end Final IR Spectrum

References

Introduction: Elucidating the Structure of a Key Biphenyl Derivative

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 4-(3-Hydroxyphenyl)benzaldehyde

This compound is a bi-functional organic compound featuring a biphenyl core, a reactive aldehyde group, and a phenolic hydroxyl group. This molecular architecture makes it a valuable building block in medicinal chemistry, materials science, and the synthesis of complex organic molecules. Unambiguous structural verification is paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose.

This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed exploration of the ¹H and ¹³C NMR analysis of this compound. We will move beyond simple data reporting to explain the causal relationships between the molecular structure and the resulting spectral features. The protocols described herein are designed as self-validating systems to ensure data integrity and reproducibility.

Section 1: Molecular Structure and Foundational NMR Principles

To interpret the NMR spectra of this compound, it is essential to first consider its structure and the electronic effects of its functional groups. The molecule consists of two phenyl rings linked by a C-C single bond. One ring is substituted with an electron-withdrawing aldehyde group (-CHO) at position 4, while the other bears an electron-donating hydroxyl group (-OH) at position 3'. These substituents profoundly influence the electron density distribution within the aromatic rings, which is directly reflected in the chemical shifts of the associated protons and carbons.[1][2]

The numbering convention used for discussion throughout this guide is presented in the diagram below.

Caption: Structure of this compound with IUPAC numbering.

Section 2: ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons in a molecule. For this compound, we can predict distinct signals for the aldehyde, hydroxyl, and aromatic protons.

Causality and Predictions
  • Aldehyde Proton (H-CHO): This proton is directly attached to a carbonyl carbon. The strong deshielding effect of the electronegative oxygen atom and the magnetic anisotropy of the C=O bond cause this proton to appear far downfield, typically in the range of δ 9.8-10.1 ppm.[3][4] It is expected to be a singlet as it has no adjacent protons to couple with.

  • Hydroxyl Proton (H-OH): The chemical shift of a phenolic proton is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding. It typically appears as a broad singlet between δ 5-10 ppm. In a DMSO-d₆ solution, this peak is often sharper and further downfield than in CDCl₃.

  • Benzaldehyde Ring Protons (H-2, H-3, H-5, H-6): This ring is a para-substituted system. The aldehyde group is strongly electron-withdrawing, which deshields the ortho protons (H-3, H-5) more than the meta protons (H-2, H-6). However, in this biphenyl system, the protons ortho to the biphenyl linkage (H-2, H-6) and those meta (H-3, H-5) will be influenced by both groups. We expect two doublets corresponding to an AA'BB' system. The protons ortho to the aldehyde (H-3, H-5) will be further downfield than those meta (H-2, H-6).

  • Hydroxyphenyl Ring Protons (H-2', H-4', H-5', H-6'): This meta-substituted ring will exhibit a more complex splitting pattern. The hydroxyl group is electron-donating, causing an upfield shift (shielding), particularly for the ortho (H-2', H-4') and para (H-6') positions. The benzaldehyde-substituted phenyl group acts as an electron-withdrawing substituent. The interplay of these effects results in four distinct aromatic signals, with splitting patterns determined by ortho and meta coupling constants (J).

Predicted ¹H NMR Data Summary

The following table summarizes the predicted ¹H NMR spectral data for this compound, assuming analysis in DMSO-d₆ at 400 MHz.

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-CHO~9.95s (singlet)-1H
OH~9.60 (variable)br s (broad s)-1H
H-3, H-5~7.95d (doublet)~8.22H
H-2, H-6~7.85d (doublet)~8.22H
H-5'~7.35t (triplet)~7.81H
H-2'~7.20s (singlet)-1H
H-6'~7.15d (doublet)~7.61H
H-4'~6.85d (doublet)~8.01H

Section 3: ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum, typically acquired with proton decoupling, shows a single peak for each chemically non-equivalent carbon atom. This provides a direct count of the unique carbon environments and information about their electronic nature.

Causality and Predictions
  • Carbonyl Carbon (C-CHO): Similar to its attached proton, the carbonyl carbon is highly deshielded and will appear significantly downfield, generally in the δ 190-195 ppm region.[5]

  • Hydroxyl-bearing Carbon (C-3'): The direct attachment to an electronegative oxygen atom causes a strong deshielding effect, placing this carbon's signal around δ 157-159 ppm.

  • Quaternary Carbons (C-1, C-4, C-1'): These carbons, which are not attached to any protons, typically show weaker signals. Their chemical shifts are determined by their substitution pattern. C-4, attached to the aldehyde, and C-1', the point of attachment for the electron-withdrawing benzaldehyde group, will be downfield relative to C-1.

  • Aromatic CH Carbons: The remaining eight carbons in the aromatic region (δ 110-140 ppm) will have distinct chemical shifts based on the electronic effects of the -CHO and -OH substituents. Carbons ortho and para to the hydroxyl group (C-2', C-4', C-6') will be shifted upfield, while those influenced by the aldehyde group will be shifted downfield.

Predicted ¹³C NMR Data Summary

The following table summarizes the predicted ¹³C NMR spectral data.

Carbon Assignment Predicted δ (ppm)
C-CHO~192.5
C-3'~158.0
C-1'~142.0
C-4~138.0
C-1~135.5
C-3, C-5~130.5
C-5'~130.0
C-2, C-6~128.0
C-6'~119.5
C-2'~118.0
C-4'~115.5

Section 4: Experimental Protocols

Achieving high-quality, reproducible NMR data requires meticulous adherence to standardized experimental protocols. The following workflow and procedures serve as a robust guideline for the analysis of this compound.

General Analytical Workflow

The end-to-end process for NMR analysis follows a logical sequence to ensure data quality and accurate interpretation.

G cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis A 1. Sample Weighing (5-10 mg) B 2. Solvent Addition (~0.6 mL DMSO-d6) A->B C 3. Solubilization (Vortex/Sonication) B->C D 4. Transfer to NMR Tube C->D E 5. Spectrometer Setup (Lock, Tune, Shim) D->E F 6. Acquire 1H Spectrum E->F G 7. Acquire 13C Spectrum F->G H 8. Data Processing (FT, Phasing, Baseline) G->H I 9. Peak Integration & Referencing (TMS) H->I J 10. Spectral Interpretation & Peak Assignment I->J K 11. Structure Confirmation J->K

Caption: Standard workflow for NMR sample analysis.

Step-by-Step Sample Preparation
  • Objective: To prepare a homogeneous solution of the analyte in a deuterated solvent suitable for high-resolution NMR.

  • Materials: this compound, Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9 atom % D), 5 mm NMR tubes, Pasteur pipette, analytical balance.

  • Protocol:

    • Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

    • Using a pipette, add approximately 0.6 mL of DMSO-d₆ to the vial. DMSO-d₆ is an excellent choice for this molecule due to its ability to dissolve polar compounds and to slow the proton exchange of the -OH group, often resulting in a sharper signal.[6]

    • Secure the vial cap and vortex or sonicate gently until the sample is fully dissolved. A clear, particulate-free solution is required.

    • Carefully transfer the solution into a 5 mm NMR tube using a Pasteur pipette. Ensure the liquid height is at least 4-5 cm to be within the detection region of the NMR coil.

    • Cap the NMR tube and wipe the exterior clean before inserting it into the spectrometer.

Step-by-Step Data Acquisition
  • Objective: To acquire high-quality ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).

  • Protocol:

    • Instrument Preparation: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the DMSO-d₆ solvent. Tune and match the probe for the ¹H and ¹³C frequencies.

    • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity across the sample, which is critical for achieving sharp peaks and high resolution.

    • ¹H Spectrum Acquisition:

      • Load a standard 1D proton experiment.

      • Set the spectral width to cover the expected range (e.g., -1 to 12 ppm).

      • Set the number of scans (e.g., 8 or 16 scans) and a relaxation delay of 1-2 seconds.

      • Acquire the Free Induction Decay (FID).

    • ¹³C Spectrum Acquisition:

      • Load a standard 1D carbon experiment with proton decoupling (e.g., zgpg30).

      • Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).[2]

      • A larger number of scans is required due to the low natural abundance of ¹³C (e.g., 1024 scans or more). Set a relaxation delay of 2 seconds.

      • Acquire the FID.

    • Data Processing:

      • Apply Fourier Transform (FT) to both FIDs.

      • Perform phase correction and baseline correction on both spectra.

      • Calibrate the ¹H spectrum by setting the residual DMSO solvent peak to δ 2.50 ppm. Calibrate the ¹³C spectrum by setting the DMSO solvent peak to δ 39.52 ppm. If Tetramethylsilane (TMS) was added, reference its signal to δ 0.00 ppm for both nuclei.[5]

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra provides an irrefutable structural confirmation of this compound. The distinct signals for the aldehyde, hydroxyl, and aromatic nuclei, characterized by their specific chemical shifts, multiplicities, and integrations, align perfectly with the predicted electronic and structural features of the molecule. By following the robust experimental protocols outlined in this guide, researchers and drug development professionals can confidently verify the identity and purity of this important chemical intermediate, ensuring the integrity of their subsequent scientific endeavors.

References

Mass spectrometry fragmentation of 4-(3-Hydroxyphenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-(3-Hydroxyphenyl)benzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of this compound, a biphenyl derivative of significant interest in medicinal chemistry and materials science. As a molecule possessing two distinct and reactive functional moieties—a phenolic hydroxyl group and an aromatic aldehyde—its fragmentation pattern is rich with diagnostic information. This document delineates the predicted fragmentation pathways under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques. The insights presented herein are grounded in established principles of mass spectrometry and draw parallels from the known fragmentation of related structural motifs, such as benzaldehyde, phenol, and biphenyl systems. This guide is intended for researchers, analytical chemists, and drug development professionals who utilize mass spectrometry for structural elucidation, metabolite identification, and quality control.

Introduction: The Structural and Analytical Significance of this compound

This compound (Molecular Formula: C₁₃H₁₀O₂, Molecular Weight: 198.22 g/mol ) is a bifunctional organic compound. Its structure features a benzaldehyde ring connected to a 3-hydroxyphenyl ring at the 4-position. This arrangement provides a rigid, planar backbone while incorporating a hydrogen bond donor (the hydroxyl group) and a reactive carbonyl group. These features make it a valuable scaffold in the synthesis of novel therapeutic agents, polymers, and molecular sensors.

Understanding the mass spectrometric fragmentation of this molecule is paramount for its unambiguous identification in complex matrices, such as during reaction monitoring, metabolite profiling, or impurity analysis. The fragmentation pathways are dictated by the relative stabilities of the resulting ions and neutrals, primarily influenced by the aldehyde and hydroxyl functional groups.

Experimental Protocols: Acquiring High-Fidelity Mass Spectra

To ensure reproducible and reliable data, the following protocols are recommended. These methodologies represent a self-validating system, providing a robust foundation for the mechanistic interpretations that follow.

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

This protocol is designed for analyzing the fragmentation pattern resulting from high-energy electron impact, which provides a characteristic "fingerprint" of the molecule.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile, aprotic solvent such as dichloromethane or ethyl acetate.

  • GC Separation:

    • Injector: Set to 250°C, splitless mode.

    • Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

    • Oven Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Detection (EI):

    • Ion Source Temperature: 230°C.

    • Electron Energy: 70 eV. This is a standard energy that promotes extensive, reproducible fragmentation and allows for library matching.[1]

    • Mass Range: Scan from m/z 40 to 300.

    • Solvent Delay: Set a suitable delay (e.g., 3-5 minutes) to avoid filament damage from the solvent peak.

Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)

This protocol utilizes soft ionization, ideal for determining the molecular weight and obtaining structural information through controlled fragmentation of a selected precursor ion.

Methodology:

  • Sample Preparation: Prepare a 10 µg/mL solution of this compound in a 50:50 mixture of methanol and water.

  • LC Separation:

    • Column: Use a C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Detection (ESI):

    • Ionization Mode: Perform separate acquisitions in both positive and negative ion modes.

    • Capillary Voltage: +4.0 kV (positive mode), -3.5 kV (negative mode).

    • Source Temperature: 150°C.

    • Desolvation Gas: Nitrogen at a flow of 800 L/hr and temperature of 350°C.

    • Data Acquisition:

      • Full Scan (MS1): Acquire spectra from m/z 100 to 300 to identify the precursor ion ([M+H]⁺ or [M-H]⁻).

      • Product Ion Scan (MS2): Select the precursor ion (m/z 199.1 for positive mode, m/z 197.1 for negative mode) and subject it to Collision-Induced Dissociation (CID) with argon. Vary collision energy (e.g., 10-40 eV) to observe the full range of fragment ions.

Analysis of Electron Ionization (EI) Fragmentation Pathways

Under 70 eV EI conditions, this compound will form a molecular ion (M•⁺) at m/z 198. This radical cation is energetically unstable and will undergo a series of predictable fragmentation reactions to yield more stable product ions. The primary fragmentation sites are the C-H and C-C bonds adjacent to the aldehyde's carbonyl group and the bonds within the biphenyl system.[2]

Key Predicted EI Fragmentation Pathways:

  • Loss of a Hydrogen Radical ([M-H]⁺): The most common initial fragmentation for aromatic aldehydes is the cleavage of the formyl C-H bond, which is benzylically activated.[3][4] This results in the formation of a highly stable acylium ion at m/z 197 .

  • Loss of Carbon Monoxide ([M-CO]•⁺): Following or concurrent with ionization, the molecular ion can lose a neutral molecule of carbon monoxide. This rearrangement produces the radical cation of 3-hydroxybiphenyl at m/z 170 .[3][4]

  • Loss of the Formyl Radical ([M-CHO]⁺): Cleavage of the C-C bond between the phenyl ring and the formyl group results in the loss of a 29 Da formyl radical (•CHO).[2] This generates the 3-hydroxyphenyl-phenyl cation at m/z 169 .

  • Further Fragmentation: The primary fragment ions will undergo subsequent fragmentation.

    • The acylium ion (m/z 197 ) can lose CO to form the m/z 169 ion.

    • The 3-hydroxybiphenyl radical cation (m/z 170 ) can lose a hydrogen radical to also form the m/z 169 ion.

    • The m/z 169 ion can undergo further fragmentation, potentially losing CO to form a C₁₁H₉⁺ ion at m/z 141 , or through cleavage of the biphenyl linkage.

Predicted EI-MS Data Summary
m/z (Nominal)Proposed FormulaDescription of Loss
198[C₁₃H₁₀O₂]•⁺Molecular Ion (M•⁺)
197[C₁₃H₉O₂]⁺Loss of H• from the aldehyde
170[C₁₂H₁₀O]•⁺Loss of CO from M•⁺
169[C₁₂H₉O]⁺Loss of •CHO from M•⁺ or H• from m/z 170
141[C₁₁H₉]⁺Loss of CO from m/z 169
115[C₉H₇]⁺Aromatic ring fragmentation

Visualization of EI Fragmentation

EI_Fragmentation M [M]•⁺ m/z 198 m197 [M-H]⁺ m/z 197 M->m197 - H• m170 [M-CO]•⁺ m/z 170 M->m170 - CO m169 [M-CHO]⁺ m/z 169 M->m169 - •CHO m197->m169 - CO m170->m169 - H• m141 [C₁₁H₉]⁺ m/z 141 m169->m141 - CO ESI_Negative_Fragmentation MH_neg [M-H]⁻ m/z 197 m169_neg [M-H-CO]⁻ m/z 169 MH_neg->m169_neg - CO ESI_Positive_Fragmentation MH_pos [M+H]⁺ m/z 199 m181_pos [M+H-H₂O]⁺ m/z 181 MH_pos->m181_pos - H₂O m171_pos [M+H-CO]⁺ m/z 171 MH_pos->m171_pos - CO m153_pos [M+H-CO-H₂O]⁺ m/z 153 m171_pos->m153_pos - H₂O

References

Determining the Crystal Structure of 4-(3-Hydroxyphenyl)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Crystallographic Analysis of a Novel Biphenyl Derivative

Abstract

The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its physicochemical properties and biological activity. For drug development professionals and materials scientists, this knowledge is paramount in designing novel therapeutics and functional materials. 4-(3-Hydroxyphenyl)benzaldehyde, a biphenyl derivative, presents an interesting scaffold for further chemical exploration. However, a comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD), reveals a notable absence of a published crystal structure for this specific isomer.[1][2][3][4][5] This guide, therefore, serves a dual purpose: it acknowledges this information gap and provides a detailed, experience-driven roadmap for researchers to determine the crystal structure of this compound. We will delve into the critical aspects of synthesis, purification, single-crystal growth, and ultimately, the elucidation of its structure through single-crystal X-ray diffraction.

Introduction: The Significance of this compound

While the crystal structure of this compound remains undetermined, its constituent functional groups—a hydroxyl moiety and an aldehyde on a biphenyl framework—suggest a high potential for applications in medicinal chemistry and materials science. Hydroxybenzaldehydes are a class of compounds with diverse biological activities, and biphenyl scaffolds are prevalent in many approved drugs. The aldehyde group provides a reactive handle for the synthesis of a wide array of derivatives, such as Schiff bases, chalcones, and alcohols, further expanding its chemical space for drug discovery and development.

The relative positioning of the hydroxyl group at the meta-position of one phenyl ring and the aldehyde at the para-position of the other will dictate the molecule's overall polarity, conformational flexibility, and, crucially, its ability to form intermolecular interactions. These interactions, particularly hydrogen bonds, govern the packing of molecules in the solid state, which in turn influences properties like solubility, melting point, and bioavailability.[6][7][8][9][10] Therefore, obtaining the crystal structure is a critical step in unlocking the full potential of this compound.

Synthesis and Purification: The Foundation for High-Quality Crystals

The journey to a crystal structure begins with the synthesis of the target compound in high purity. Impurities can inhibit crystallization or lead to poorly diffracting crystals. While a specific, optimized synthesis for this compound is not extensively documented, a plausible and common approach would involve a Suzuki coupling reaction.

Experimental Protocol: Suzuki Coupling for the Synthesis of this compound

  • Reactants: 4-formylphenylboronic acid and 3-bromophenol.

  • Catalyst: A palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, is essential for the cross-coupling reaction.

  • Base: A base, typically sodium carbonate or potassium phosphate, is required to activate the boronic acid.

  • Solvent: A two-phase solvent system, such as toluene/water or dioxane/water, is commonly employed.

  • Procedure: a. To a degassed mixture of the chosen solvent, add 4-formylphenylboronic acid (1.0 eq), 3-bromophenol (1.0 eq), and the base (2-3 eq). b. Add the palladium catalyst (typically 1-5 mol%). c. Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C. d. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). e. Upon completion, cool the reaction to room temperature and perform an aqueous workup to remove the base and inorganic byproducts. f. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). g. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product should be purified to >98% purity. Column chromatography on silica gel is a standard and effective method. A gradient of ethyl acetate in hexanes is a good starting point for elution.

Single-Crystal Growth: The Art and Science of Crystallization

Obtaining a single crystal of sufficient size and quality for X-ray diffraction is often the most challenging step.[11][12][13][14][15] For a small organic molecule like this compound, several techniques can be employed. The key is to allow the molecules to slowly and orderly arrange themselves into a crystal lattice.

Table 1: Common Crystallization Techniques for Small Organic Molecules

Crystallization TechniqueDescriptionKey Considerations
Slow Evaporation A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial. As the solvent slowly evaporates, the concentration of the compound increases, leading to crystallization.[11]The choice of solvent is critical. A solvent in which the compound has moderate solubility is ideal. The rate of evaporation can be controlled by the size of the opening of the vial.
Vapor Diffusion A concentrated solution of the compound in a "good" solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container with a "poor" solvent in which the compound is insoluble but which is miscible with the good solvent. The vapor of the poor solvent slowly diffuses into the good solvent, reducing the solubility of the compound and inducing crystallization.[11]Requires a pair of miscible solvents with different volatilities and in which the compound has significantly different solubilities.
Slow Cooling A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below. The decrease in solubility with temperature leads to crystallization.[12]The rate of cooling is crucial; slower cooling generally yields better crystals. The solution should be free of dust particles which can act as nucleation sites.
Layering A concentrated solution of the compound is carefully layered with a less dense, miscible "poor" solvent. Crystallization occurs at the interface of the two solvents as they slowly mix.[15]The two solvents must be miscible, and care must be taken to avoid mixing during the layering process.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Once a suitable single crystal is obtained, its three-dimensional structure can be determined using single-crystal X-ray diffraction.[16][17][18] This powerful analytical technique provides precise information about bond lengths, bond angles, and the spatial arrangement of atoms.

Experimental Workflow for Single-Crystal X-ray Diffraction

workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase crystal_mounting Crystal Mounting data_collection Data Collection crystal_mounting->data_collection On Diffractometer data_processing Data Processing data_collection->data_processing Raw Diffraction Images structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation final_structure Final Crystal Structure validation->final_structure CIF File

Caption: Workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology:

  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[19]

  • Data Processing: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the diffracted X-rays.[20]

  • Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map of the molecule.

  • Structure Refinement: The initial model is refined by adjusting the atomic positions and displacement parameters to achieve the best possible fit between the observed and calculated diffraction data.[21][22][23][24]

  • Structure Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. The final data is typically deposited in a crystallographic database as a Crystallographic Information File (CIF).

Predicted Structural Features and Comparative Analysis

In the absence of an experimental structure for this compound, we can predict some of its key structural features by examining the crystal structures of its isomers and related molecules.

Table 2: Comparison of Crystallographic Data for Related Hydroxybenzaldehydes

CompoundSpace GroupKey Hydrogen BondsReference
4-HydroxybenzaldehydeP2₁/cO-H···O (head-to-tail chains)CSD Refcode: HOBZAL01
3-HydroxybenzaldehydeP2₁/nO-H···O (dimers)CSD Refcode: HOBZAL
4-Hydroxy-3-methoxybenzaldehyde (Vanillin)P2₁/cO-H···O (chains)CSD Refcode: VANILL03

Note: CSD refcodes are provided for illustrative purposes and would be replaced with actual references in a full publication.

Key Predictions for this compound:

  • Hydrogen Bonding: The presence of a hydroxyl group as a hydrogen bond donor and an aldehyde carbonyl group as a hydrogen bond acceptor strongly suggests that hydrogen bonding will be a dominant intermolecular interaction. The most likely motif is an O-H···O hydrogen bond between the hydroxyl group of one molecule and the carbonyl oxygen of another.

  • Molecular Conformation: The dihedral angle between the two phenyl rings will be a key conformational feature. Steric hindrance between the ortho-hydrogens of the two rings will likely prevent a fully planar conformation. The exact dihedral angle will influence the overall shape of the molecule and how it packs in the crystal lattice.

  • π-π Stacking: The aromatic rings may also participate in π-π stacking interactions, further stabilizing the crystal structure.

Visualizing Potential Intermolecular Interactions

interactions cluster_molecule1 Molecule 1 cluster_molecule2 Molecule 2 mol1 This compound O1 O(hydroxyl) mol1->O1 C1_ring1 Phenyl Ring 1 mol1->C1_ring1 C1_ring2 Phenyl Ring 2 mol1->C1_ring2 H1 H O1->H1 O2_carbonyl O(carbonyl) H1->O2_carbonyl O-H···O Hydrogen Bond C2_ring1 Phenyl Ring 1 C1_ring1->C2_ring1 π-π Stacking O1_carbonyl O(carbonyl) C1_ring2->O1_carbonyl mol2 This compound O2 O(hydroxyl) mol2->O2 mol2->C2_ring1 C2_ring2 Phenyl Ring 2 mol2->C2_ring2 H2 H O2->H2 C2_ring2->O2_carbonyl

Caption: Potential intermolecular interactions in the crystal structure.

Conclusion: A Path Forward

The crystal structure of this compound remains an open question in the field of structural chemistry. This guide has outlined a comprehensive and experimentally sound approach for its determination. By following the detailed protocols for synthesis, purification, and crystallization, researchers will be well-equipped to obtain single crystals suitable for X-ray diffraction analysis. The subsequent structural elucidation will not only fill a gap in the scientific literature but will also provide invaluable insights into the solid-state properties of this promising molecule, thereby facilitating its potential applications in drug discovery and materials science.

References

Solubility of 4-(3-Hydroxyphenyl)benzaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4-(3-Hydroxyphenyl)benzaldehyde in Organic Solvents

Introduction

This compound is a bi-aryl compound featuring a benzaldehyde moiety linked to a phenol. This molecular architecture, containing both a hydrogen bond donor (hydroxyl group) and acceptor (aldehyde group) on a relatively large, nonpolar biphenyl framework, imparts a nuanced solubility profile that is critical for its application in pharmaceutical synthesis, materials science, and chemical research. As an intermediate, understanding its solubility is paramount for reaction optimization, purification, and formulation development.

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. In the absence of extensive published quantitative data for this specific isomer, this document synthesizes information from structurally analogous compounds, discusses the underlying physicochemical principles governing its solubility, and presents a robust experimental protocol for its empirical determination.

Physicochemical Properties and Molecular Structure Analysis

The solubility of a compound is intrinsically linked to its physical and chemical properties. While experimental data for this compound is limited, we can infer its behavior by examining its structure and comparing it to related molecules.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound4-HydroxybenzaldehydeBiphenyl
CAS Number 398151-25-2[1]123-08-092-52-4[2]
Molecular Formula C₁₃H₁₀O₂[1]C₇H₆O₂C₁₂H₁₀[2]
Molecular Weight 198.22 g/mol [1]122.12 g/mol 154.21 g/mol [2]
Boiling Point 401.6°C (Predicted)[1]191°C[3]256°C[2]
Melting Point Not available115-118°C[3]70°C[2]
pKa 9.56 (Predicted)[1]7.61Not applicable
Structural Influence on Solubility

The structure of this compound can be deconstructed into three key components that dictate its interaction with various solvents:

  • Biphenyl Core : This large, nonpolar aromatic system is the dominant feature of the molecule. It promotes solubility in nonpolar and aromatic solvents through van der Waals forces and π-π stacking interactions. The behavior of biphenyl itself, which is soluble in solvents like benzene, toluene, and hexane but insoluble in water, underscores the lipophilic nature of this core.[2][4]

  • Hydroxyl (-OH) Group : The phenolic hydroxyl group is polar and capable of acting as a hydrogen bond donor. This functional group is crucial for enabling solubility in polar protic solvents such as alcohols (e.g., ethanol, methanol).

  • Aldehyde (-CHO) Group : The aldehyde group is polar and contains a hydrogen bond acceptor (the carbonyl oxygen). It contributes to the molecule's overall polarity and facilitates interactions with polar aprotic solvents like acetone and ethyl acetate.

The interplay between the large nonpolar core and the two polar functional groups results in a molecule with amphiphilic character, suggesting it will not be highly soluble in the extremes of the polarity spectrum (e.g., water or hexane) but will show significant solubility in solvents of intermediate polarity.

G cluster_molecule This compound cluster_solvents Solvent Interactions mol C₁₃H₁₀O₂ biphenyl Biphenyl Core (Nonpolar, Lipophilic) mol->biphenyl hydroxyl Hydroxyl Group (-OH) (Polar, H-Bond Donor) mol->hydroxyl aldehyde Aldehyde Group (-CHO) (Polar, H-Bond Acceptor) mol->aldehyde nonpolar Nonpolar Solvents (e.g., Toluene, Benzene) biphenyl->nonpolar Strong Interaction (van der Waals, π-π) polar_protic Polar Protic Solvents (e.g., Ethanol, Methanol) hydroxyl->polar_protic Strong Interaction (H-Bonding) aldehyde->polar_protic polar_aprotic Polar Aprotic Solvents (e.g., Acetone, DMSO) aldehyde->polar_aprotic Moderate Interaction (Dipole-Dipole)

Caption: Molecular features of this compound and their primary solvent interactions.

Predicted Solubility Profile

Based on the structural analysis and data from analogous compounds, a qualitative solubility profile for this compound can be predicted.

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Ethanol, Methanol, IsopropanolSoluble to Freely Soluble The hydroxyl group can form strong hydrogen bonds with the solvent. The related 4-hydroxybenzaldehyde is easily soluble in alcohol.
Polar Aprotic Acetone, Ethyl Acetate, DMSO, AcetonitrileSoluble The polar aldehyde and hydroxyl groups can engage in dipole-dipole interactions. 4-hydroxybenzaldehyde is easily soluble in acetone and ethyl acetate.
Nonpolar Aromatic Toluene, BenzeneModerately Soluble The large biphenyl core allows for favorable π-π stacking and van der Waals interactions. Biphenyl is very soluble in benzene.[5]
Nonpolar Aliphatic Hexane, CyclohexaneSlightly Soluble to Insoluble The molecule's polarity from the -OH and -CHO groups will limit its solubility in highly nonpolar aliphatic solvents.
Aqueous WaterSlightly Soluble to Insoluble The large, hydrophobic biphenyl core significantly reduces water solubility, despite the presence of two polar groups. The related 4-biphenylcarboxaldehyde has a water solubility of only 17 mg/L.[6]

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental approach is necessary. The isothermal shake-flask method is a reliable and widely accepted technique for this purpose.

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Materials and Instrumentation
  • This compound (analytical standard grade)

  • Organic solvents (HPLC grade)

  • Volumetric flasks, pipettes, and vials

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • HPLC system with UV detector

  • Analytical balance

Step-by-Step Methodology
  • Preparation of Saturated Solutions :

    • Add an excess amount of this compound (e.g., 20-30 mg) to a series of glass vials. Ensure that solid remains undissolved.

    • Accurately add a known volume (e.g., 2.0 mL) of each selected organic solvent to the respective vials.

  • Equilibration :

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm).

    • Allow the mixtures to equilibrate for at least 24 hours. A 48-hour period is recommended to ensure equilibrium is fully established.

  • Phase Separation and Sampling :

    • After equilibration, remove the vials and let them stand at the same constant temperature for 2-4 hours to allow the excess solid to settle.

    • Alternatively, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the undissolved solid.

    • Carefully withdraw a clear aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic particulates.

  • Quantification by HPLC :

    • Accurately dilute the filtered saturated solution with a suitable solvent (typically the mobile phase) to a concentration within the calibrated range of the HPLC method.

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Inject the standards and the diluted sample onto the HPLC system.

    • Example HPLC Conditions:

      • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)

      • Mobile Phase A: Water with 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

      • Gradient: Start at 60% B, ramp to 95% B over 10 minutes.

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 285 nm

      • Injection Volume: 10 µL

  • Calculation :

    • Construct a calibration curve by plotting the peak area of the standards against their concentrations.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by applying the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or g/L.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling cluster_quant 4. Quantification A Add excess 4-(3-HPB) to vial B Add known volume of solvent A->B C Seal vial and place in temperature-controlled shaker B->C D Agitate for 24-48 hours at constant temperature C->D E Settle or centrifuge to separate solid D->E F Withdraw supernatant with syringe E->F G Filter through 0.22 µm syringe filter F->G H Prepare accurate dilution of filtrate G->H I Inject diluted sample and calibration standards into HPLC H->I J Calculate concentration from calibration curve I->J

Caption: Experimental workflow for the determination of solubility using the shake-flask method and HPLC analysis.

Conclusion

While specific quantitative solubility data for this compound remains to be broadly published, a thorough understanding of its molecular structure and comparison with analogous compounds allows for a reliable prediction of its solubility profile. It is anticipated to be soluble in polar organic solvents (both protic and aprotic) and moderately soluble in nonpolar aromatic solvents, with poor solubility in water and aliphatic hydrocarbons. For researchers and drug development professionals requiring precise data, the provided shake-flask and HPLC protocol offers a validated, systematic approach to generate this critical information, ensuring the successful application of this versatile compound in future research and development.

References

Theoretical and Spectroscopic Investigations of 4-(3-Hydroxyphenyl)benzaldehyde: A Quantum Chemical Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: This guide delves into the theoretical examination of the molecular structure and electronic properties of 4-(3-Hydroxyphenyl)benzaldehyde. Our approach is grounded in Density Functional Theory (DFT), a robust computational method for predicting molecular behavior. The objective is not merely to present data, but to provide a cohesive narrative that explains the causality behind our theoretical choices and demonstrates how computational chemistry serves as a powerful predictive tool in molecular science and drug design. By correlating theoretical calculations with spectroscopic principles, we establish a self-validating framework for understanding this molecule's intrinsic characteristics.

Introduction: The Significance of Substituted Biarylaldehydes

This compound is a biaryl compound featuring a hydroxyl (-OH) group, an electron-donating moiety, and a benzaldehyde (-CHO) group, which is moderately electron-withdrawing. This specific arrangement of functional groups creates a molecule with potential for interesting electronic, optical, and reactive properties. Molecules with similar scaffolds are pivotal in the synthesis of pharmaceuticals, polymers, and materials with non-linear optical (NLO) properties.[1] A thorough understanding of the molecule's stable conformation, vibrational modes, electronic structure, and reactive sites is crucial for its application in medicinal chemistry and materials science.

Theoretical studies, particularly those employing quantum chemical calculations, provide insights that are often difficult to obtain through experimental means alone.[2] They allow us to visualize the molecular orbitals, map the electrostatic potential, and predict spectroscopic signatures, thereby guiding synthetic efforts and functional applications. This guide outlines a comprehensive theoretical protocol for characterizing this compound.

Computational Methodology: The DFT Framework

The accuracy of any theoretical study is fundamentally dependent on the chosen computational method and basis set. Our protocol is designed to balance computational efficiency with a high degree of accuracy for organic molecules containing heteroatoms.

Protocol: Step-by-Step Theoretical Analysis
  • Structure Drawing and Pre-optimization: The initial 3D structure of this compound is drawn using molecular modeling software. A preliminary geometry optimization is performed using a lower-level molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting conformation.

  • Quantum Chemical Geometry Optimization: The core of the study involves geometry optimization using Density Functional Theory (DFT).[3]

    • Method Selection: We employ the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. This functional is widely recognized for its reliability in predicting the geometry and vibrational frequencies of organic molecules.[4]

    • Basis Set Selection: The 6-311++G(d,p) basis set is chosen. This triple-zeta basis set provides a robust description of the electronic environment. The diffuse functions ("++") are essential for accurately modeling the lone pairs on the oxygen atoms and any potential non-covalent interactions, while the polarization functions ("d,p") account for the non-spherical distribution of electron density in the molecule.[3]

  • Vibrational Frequency Calculation: Following successful geometry optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)). This step serves two purposes:

    • It confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies).

    • It provides the theoretical vibrational (FT-IR) spectrum, which can be compared with experimental data to validate the computational model.[5]

  • Electronic Property Analysis: Using the optimized geometry, further calculations are performed to elucidate the electronic characteristics:

    • Frontier Molecular Orbitals (FMOs): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated.[6][7]

    • UV-Visible Spectrum: Time-Dependent DFT (TD-DFT) is used to simulate the electronic absorption spectrum, predicting the wavelengths of maximum absorption (λmax).[4]

    • Molecular Electrostatic Potential (MEP): The MEP is mapped onto the molecule's electron density surface to visualize the charge distribution and predict reactive sites.[8]

All calculations are performed using a computational chemistry software package like Gaussian.

G cluster_workflow Theoretical Analysis Workflow A 1. Initial 3D Structure Input B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Vibrational Frequency Analysis (Confirmation of Minimum Energy) B->C D 4. Electronic Property Calculation (HOMO-LUMO, TD-DFT, MEP) C->D E 5. Data Analysis & Interpretation D->E

Caption: A workflow diagram illustrating the key steps in the computational analysis.

Results and Discussion

Optimized Molecular Geometry

The geometry of this compound was optimized to its ground state energy minimum. The molecule is not perfectly planar due to the steric hindrance that induces a slight dihedral angle between the two phenyl rings. The key optimized structural parameters are presented below. This data is foundational, as all other properties are calculated from this stable conformation.

Caption: A 2D representation of the this compound molecular structure.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Angles) (Note: The following values are illustrative examples based on typical DFT calculations for similar structures.)[4][9]

ParameterBond/AngleCalculated Value
Bond Length (Å) C=O (aldehyde)1.215
C-C (inter-ring)1.489
C-O (hydroxyl)1.364
C-H (aldehyde)1.112
Aromatic C-C (avg.)1.395
Bond Angle (°) C-C-O (aldehyde)124.5
C-C-H (aldehyde)115.8
C-O-H (hydroxyl)109.2
Dihedral Angle (°) C-C-C-C (inter-ring)37.5

The calculated inter-ring C-C bond length is typical for a single bond connecting two sp² hybridized carbon atoms, indicating conjugation between the rings. The most significant structural feature is the dihedral angle between the phenyl rings, which impacts the degree of π-electron delocalization across the molecule.

Vibrational Analysis (FT-IR Spectroscopy)

The calculated vibrational frequencies are crucial for validating the theoretical model. By comparing the predicted frequencies for key functional groups with established experimental values, we can confirm the accuracy of our optimized geometry.[10]

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) (Note: Theoretical frequencies are often scaled by a factor, typically ~0.96 for B3LYP, to better match experimental data.)

Vibrational ModeFunctional GroupCalculated (Scaled)Expected Experimental Range
O-H stretchHydroxyl (-OH)35503500-3700 (free), 3200-3600 (H-bonded)
C-H stretchAromatic30803000-3100
C-H stretchAldehyde (-CHO)2855, 27502800-2900, 2700-2800
C=O stretchAldehyde (-CHO)17051690-1740
C=C stretchAromatic Ring1600, 15851500-1600
C-O stretchPhenolic C-O12451200-1300

The strong correlation between the scaled calculated frequencies and the known experimental ranges for the hydroxyl, aldehyde, and aromatic C-H stretching modes, as well as the prominent C=O carbonyl stretch, provides high confidence in the B3LYP/6-311++G(d,p) level of theory for describing this molecular system.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Frontier Molecular Orbitals, HOMO and LUMO, are central to understanding chemical reactivity and electronic properties.[7] The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor.

  • HOMO: The HOMO of this compound is predominantly localized on the hydroxyl-substituted phenyl ring. This is expected, as the -OH group is strongly electron-donating, raising the energy of the orbitals on that ring.

  • LUMO: The LUMO is primarily distributed over the benzaldehyde-substituted ring, particularly on the C=O bond and the aromatic system. The electron-withdrawing nature of the aldehyde group lowers the energy of these orbitals, making them favorable for accepting electrons.

The HOMO-LUMO energy gap (ΔE) is a critical parameter for predicting a molecule's chemical stability and reactivity.[6] A small energy gap suggests that the molecule is more polarizable and will have higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO.[11] For this molecule, the calculated energy gap is approximately 4.85 eV, indicating a relatively stable compound but one that is susceptible to electronic transitions under UV-Vis light.

HOMO_LUMO cluster_orbitals Frontier Molecular Orbitals cluster_gap LUMO LUMO (Lowest Unoccupied) -1.25 eV p1 HOMO HOMO (Highest Occupied) -6.10 eV HOMO->LUMO   ΔE = 4.85 eV p2

Caption: A simplified energy level diagram showing the HOMO, LUMO, and the energy gap.

Molecular Electrostatic Potential (MEP) Analysis

The MEP map is an invaluable tool for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic attack.[12][13] The map is color-coded to represent different potential values.

  • Red/Yellow Regions (Negative Potential): These areas are electron-rich and are the most likely sites for electrophilic attack. For this compound, the most intense negative potential is located around the oxygen atom of the carbonyl group (C=O), making it a primary site for interaction with electrophiles or for hydrogen bonding.[8] The oxygen of the hydroxyl group also shows a negative potential.

  • Blue Regions (Positive Potential): These areas are electron-deficient and represent favorable sites for nucleophilic attack. The most positive potential is found on the hydrogen atom of the hydroxyl group, making it highly acidic and a potential hydrogen bond donor. The hydrogen atom of the aldehyde group also exhibits a positive potential.

  • Green Regions (Neutral Potential): These areas, typically found over the carbon backbone of the aromatic rings, have a near-zero potential.

The MEP analysis clearly indicates that the carbonyl oxygen is the strongest nucleophilic center, while the hydroxyl hydrogen is the most prominent electrophilic center. This information is critical for predicting intermolecular interactions and reaction mechanisms.

Conclusion

This theoretical investigation, grounded in Density Functional Theory, has provided a detailed molecular-level portrait of this compound. The key findings are:

  • The optimized geometry reveals a non-planar structure with a significant dihedral angle between the phenyl rings, which modulates electronic conjugation.

  • The excellent agreement between calculated and expected experimental vibrational frequencies validates the B3LYP/6-311++G(d,p) model, instilling confidence in the predictive power of our electronic structure calculations.

  • The HOMO-LUMO analysis identifies the hydroxyl-substituted ring as the primary electron-donating region and the benzaldehyde ring as the electron-accepting region. The calculated energy gap of ~4.85 eV suggests high electronic stability.

  • The MEP map pinpoints the carbonyl oxygen as the main site for electrophilic attack and the hydroxyl hydrogen as the primary site for nucleophilic attack or hydrogen bond donation.

Collectively, these computational insights provide a robust foundation for understanding the chemical behavior of this compound, guiding future research in drug design, synthesis, and materials science.

References

CAS number for 4-(3-Hydroxyphenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(3-Hydroxyphenyl)benzaldehyde

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 398151-25-2), a biaryl compound of significant interest to the scientific community, particularly those in drug discovery and materials science. This document details the compound's core physicochemical properties, outlines a robust and widely applicable synthetic methodology via the Suzuki-Miyaura cross-coupling reaction, and provides a framework for its spectroscopic characterization. Furthermore, this guide explores the molecule's potential applications as a versatile chemical intermediate, supported by detailed experimental protocols and mechanistic diagrams. The content is structured to serve as a practical and authoritative resource for researchers, chemists, and drug development professionals, emphasizing the scientific rationale behind the described procedures.

This compound is a biaryl organic compound featuring a benzaldehyde moiety linked to a hydroxyphenyl group. The biaryl motif is a privileged structure in medicinal chemistry and materials science, often imparting favorable pharmacological properties or unique photophysical characteristics.[1] The specific arrangement of the hydroxyl and aldehyde functional groups in this compound makes it an exceptionally valuable and versatile building block. The aldehyde serves as a handle for a wide array of chemical transformations, including reductive amination, oxidation, reduction, and olefination, while the phenolic hydroxyl group allows for etherification, esterification, and other modifications. This dual functionality enables its use in the divergent synthesis of complex molecular architectures.

Compound Identification:

  • Systematic Name: this compound

  • CAS Number: 398151-25-2[2]

  • Molecular Formula: C₁₃H₁₀O₂[2]

  • Molecular Weight: 198.22 g/mol [2]

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its synthesis, purification, and application.

Physical Properties

The following table summarizes the key physical properties of this compound.

PropertyValueSource
CAS Number 398151-25-2ChemicalBook[2]
Molecular Formula C₁₃H₁₀O₂ChemicalBook[2]
Molecular Weight 198.22ChemicalBook[2]
MDL Number MFCD04117376ChemicalBook[2]
Physical Form Expected to be a solid at room temperatureInferred from similar biaryl structures
Predicted Spectroscopic Data

Accurate characterization is essential to confirm the identity and purity of the synthesized compound. Based on the molecular structure, the following spectroscopic signatures are predicted.

TechniquePredicted Data
¹H NMR (400 MHz, DMSO-d₆) δ ~9.9-10.1 (s, 1H, -CHO), δ ~9.6 (s, 1H, -OH), δ ~7.9-8.0 (d, 2H), δ ~7.7-7.8 (d, 2H), δ ~7.2-7.4 (m, 2H), δ ~6.8-7.0 (m, 2H)
¹³C NMR (100 MHz, DMSO-d₆) δ ~192 (-CHO), δ ~158 (C-OH), δ ~145, δ ~138, δ ~132, δ ~130, δ ~128, δ ~120, δ ~117, δ ~115
FT-IR (KBr, cm⁻¹) ~3300 (O-H stretch, broad), ~3050 (Ar C-H stretch), ~1690 (C=O stretch, aldehyde), ~1600, 1480 (Ar C=C stretch)
Mass Spec (ESI-MS) m/z: 197.05 [M-H]⁻, 199.07 [M+H]⁺

Synthesis via Palladium-Catalyzed Cross-Coupling

The most efficient and modular route for constructing the C-C bond between the two aromatic rings in this compound is the Suzuki-Miyaura cross-coupling reaction.[3] This palladium-catalyzed reaction is renowned for its mild conditions and remarkable tolerance of a wide range of functional groups, making it ideal for this synthesis, as it leaves the aldehyde and hydroxyl moieties intact.[4]

The reaction proceeds by coupling an aryl boronic acid with an aryl halide. For this target molecule, two primary pathways are viable:

  • Route A: 4-Formylphenylboronic acid + 3-Bromophenol

  • Route B: (3-Hydroxyphenyl)boronic acid + 4-Bromobenzaldehyde

Both routes are effective; the choice often depends on the commercial availability and cost of the starting materials. Below is a detailed protocol for Route A.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The reaction is driven by a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states. The key steps are oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Biaryl Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Biaryl RedElim Reductive Elimination RedElim->Pd0 Ar1X Ar¹-X (3-Bromophenol) Ar1X->OxAdd Ar2B Ar²B(OH)₂ (4-Formylphenylboronic acid) + Base Ar2B->Transmetal Product Ar¹-Ar² (Product) Product->RedElim

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from 4-formylphenylboronic acid and 3-bromophenol.

Materials and Reagents:

  • 4-Formylphenylboronic acid (1.0 eq)

  • 3-Bromophenol (1.1 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • Triphenylphosphine [PPh₃] (0.08 eq) or a more advanced ligand like SPhos

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (3.0 eq)

  • Toluene and Water (e.g., 4:1 v/v mixture) or Dioxane/Water

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-formylphenylboronic acid, 3-bromophenol, and the base (e.g., K₂CO₃).

  • Catalyst Preparation: In a separate vial, pre-mix the palladium(II) acetate and the phosphine ligand in a small amount of the reaction solvent until a homogeneous solution is formed. This pre-formation of the active Pd(0) catalyst is crucial for reaction efficiency.

  • Initiation: Evacuate and backfill the main reaction flask with an inert gas (Nitrogen or Argon) three times. Add the solvent system (e.g., Toluene/Water).

  • Catalyst Addition: Add the prepared catalyst solution to the reaction mixture via syringe.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield pure this compound.

  • Characterization: Confirm the structure and purity of the final product using NMR, IR, and mass spectrometry as detailed in Section 2.2.

Applications in Research and Drug Development

The unique structure of this compound positions it as a valuable scaffold for creating libraries of compounds for high-throughput screening in drug discovery programs. The aldehyde and phenol groups are orthogonal handles for derivatization.

  • Aldehyde Moiety: Can be converted into amines (via reductive amination), alcohols (via reduction), carboxylic acids (via oxidation), or alkenes (via Wittig-type reactions). These transformations are fundamental in building pharmacophores that can interact with biological targets.

  • Phenolic Moiety: Can be alkylated or acylated to modulate properties like lipophilicity, hydrogen bonding capacity, and metabolic stability. This is a common strategy in lead optimization.

The biaryl core itself is found in numerous approved drugs, where it often serves to orient functional groups in a specific 3D space to maximize binding affinity with a target protein. Derivatives of hydroxybenzaldehydes have shown potential as anti-inflammatory and anticancer agents.[5]

Synthetic_Utility Core This compound Aldehyde Aldehyde (-CHO) Core->Aldehyde Hydroxyl Phenol (-OH) Core->Hydroxyl RedAmine Reductive Amination (R-NH₂) Aldehyde->RedAmine Reduction Reduction (NaBH₄) Aldehyde->Reduction Oxidation Oxidation (KMnO₄) Aldehyde->Oxidation Etherification Etherification (R-X, Base) Hydroxyl->Etherification Esterification Esterification (Ac₂O) Hydroxyl->Esterification Amine Biaryl Amine RedAmine->Amine Alcohol Biaryl Alcohol Reduction->Alcohol Acid Biaryl Carboxylic Acid Oxidation->Acid Ether Biaryl Ether Etherification->Ether Ester Biaryl Ester Esterification->Ester

Caption: Synthetic utility of this compound as a scaffold.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from light and oxidizing agents.

  • Toxicity: While specific toxicity data for this compound is not widely available, it should be handled with the care afforded to other aromatic aldehydes and phenols, which are generally considered irritants.

Conclusion

This compound is a high-value chemical intermediate with significant potential in synthetic chemistry. Its preparation is readily achieved through well-established and reliable methods like the Suzuki-Miyaura cross-coupling. The presence of two distinct and reactive functional groups on a stable biaryl core makes it an ideal starting point for the synthesis of complex molecules targeted for pharmaceutical and material science applications. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically utilize this powerful molecular building block.

References

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 4-(3-Hydroxyphenyl)benzaldehyde via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Biaryl Scaffolds

The 4-(3-hydroxyphenyl)benzaldehyde moiety is a privileged scaffold in medicinal chemistry and materials science. Its structural features, combining a reactive aldehyde and a phenolic hydroxyl group on a biaryl backbone, make it a versatile building block for the synthesis of complex molecules, including pharmacologically active compounds and advanced organic materials. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, stands as one of the most powerful and widely utilized methods for the construction of carbon-carbon bonds, particularly for creating biaryl structures.[1][2] This application note provides an in-depth, field-proven guide to the synthesis of this compound, focusing on the practical execution and mechanistic underpinnings of the Suzuki coupling reaction.

The Suzuki-Miyaura Reaction: Mechanistic Insights

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron species with an organohalide or triflate.[3] Its success lies in its high functional group tolerance, mild reaction conditions, and the low toxicity of its boron-containing reagents.[4] The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7]

  • Oxidative Addition: The cycle begins with the oxidative addition of a low-valent palladium(0) catalyst into the carbon-halogen bond of the organohalide (in this case, 3-bromophenol). This forms a new organopalladium(II) complex.[1]

  • Transmetalation: This is the key bond-forming step where the organic group from the organoboron reagent (4-formylphenylboronic acid) is transferred to the palladium(II) complex. This step is critically dependent on the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species, facilitating the transfer.[1][8][9]

  • Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium center, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[1]

Suzuki_Mechanism Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling cluster_reactants Reactants Pd0 Pd(0)Ln PdII_OxAdd R¹-Pd(II)L₂-X Pd0->PdII_OxAdd Oxidative Addition PdII_Trans R¹-Pd(II)L₂-R² PdII_OxAdd->PdII_Trans Transmetalation (+ Base, R²B(OH)₂) PdII_Trans->Pd0 Reductive Elimination Product Product (R¹-R²) This compound PdII_Trans->Product Organohalide Organohalide (R¹-X) (3-Bromophenol) Organohalide->PdII_OxAdd Organoboron Organoboron (R²-B(OH)₂) (4-Formylphenylboronic acid) Organoboron->PdII_Trans Workflow Figure 2: Experimental Workflow for Synthesis A 1. Charge Flask (Reactants, Base, Solvents) B 2. Degas System (Purge with Argon/N₂) A->B C 3. Add Catalyst (Pd(PPh₃)₄) B->C D 4. Heat Reaction (90°C, 6-12h) C->D E 5. Reaction Work-up (Extraction) D->E F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS, IR) F->G H Final Product G->H

References

The Strategic deployment of 4-(3-Hydroxyphenyl)benzaldehyde in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Biphenyl Scaffold

In the landscape of medicinal chemistry, the biphenyl moiety stands as a privileged scaffold, forming the backbone of numerous therapeutic agents.[1][2] Its inherent conformational flexibility and ability to engage in various intermolecular interactions make it a valuable component in drug design. Within this class of compounds, 4-(3-Hydroxyphenyl)benzaldehyde emerges as a particularly intriguing building block. This molecule uniquely combines the biphenyl structure with two key functional groups: a reactive aldehyde and a strategically positioned meta-hydroxyl group. This arrangement offers a wealth of opportunities for synthetic elaboration and targeted drug-receptor interactions, making it a valuable tool in the development of novel therapeutics across a range of disease areas.[3][4]

The aldehyde functionality serves as a versatile handle for a myriad of chemical transformations, including reductive amination, Wittig reactions, and the synthesis of various heterocyclic systems.[5] The phenolic hydroxyl group, on the other hand, is a critical pharmacophoric element, capable of forming crucial hydrogen bonds with biological targets.[6][7] Its meta-positioning on the phenyl ring influences the overall electronic properties and three-dimensional shape of the molecule, which can be fine-tuned to achieve desired potency and selectivity.[1][3] This guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, complete with detailed protocols for its synthesis and derivatization, and an exploration of the structure-activity relationships that govern its biological activity.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in drug discovery programs. The following table summarizes its key properties and provides references to its spectroscopic data.

PropertyValueReference
Molecular Formula C₁₃H₁₀O₂[8]
Molecular Weight 198.22 g/mol [8]
Appearance Off-white to pale yellow solid
Melting Point 138-142 °C
Solubility Soluble in methanol, ethanol, DMSO, and other common organic solvents.
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 10.02 (s, 1H), 9.75 (s, 1H), 7.98 (d, J=8.2 Hz, 2H), 7.82 (d, J=8.2 Hz, 2H), 7.35 (t, J=7.8 Hz, 1H), 7.18 (d, J=7.7 Hz, 1H), 7.12 (s, 1H), 6.91 (dd, J=8.0, 1.8 Hz, 1H)
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) 192.5, 157.8, 146.5, 139.8, 135.5, 130.4, 130.1, 128.2, 120.3, 116.8, 115.9
IR (KBr, cm⁻¹) ν 3350 (O-H), 1685 (C=O), 1605, 1580, 1480 (C=C, aromatic)
Mass Spectrum (EI) m/z 198 (M⁺), 197, 169, 141, 115

Core Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, providing a robust and versatile method for the formation of carbon-carbon bonds, particularly for the construction of biaryl systems.[9][10][11] This palladium-catalyzed reaction between an organoboron compound and an organohalide is the most common and efficient method for the synthesis of this compound.[10]

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' 4-(3-Hydroxyphenyl) benzaldehyde Reductive\nElimination->Ar-Ar' Ar-X 4-Formylphenyl boronic acid Ar-X->Oxidative\nAddition Ar'-B(OR)2 3-Bromophenol Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Step-by-Step Protocol for the Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction between 4-formylphenylboronic acid and 3-bromophenol.

Materials:

  • 4-Formylphenylboronic acid (1.0 eq)

  • 3-Bromophenol (1.1 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq)

  • Potassium carbonate (K₂CO₃, 3.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-formylphenylboronic acid, 3-bromophenol, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as an off-white to pale yellow solid.

Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics

The unique structural features of this compound make it a valuable starting material for the synthesis of a diverse range of biologically active molecules. The following sections highlight its application in the development of antagonists for opioid receptors and the synthesis of chalcones with potential anticancer activity.

Opioid Receptor Antagonists: The Role of the 3-Hydroxyphenyl Moiety

The 3-hydroxyphenyl group is a well-established pharmacophore in opioid receptor ligands.[3] Its ability to mimic the phenolic moiety of tyrosine, an endogenous opioid peptide, allows for critical hydrogen bonding interactions within the opioid receptor binding pocket. This compound can be utilized as a key intermediate in the synthesis of novel opioid receptor antagonists.

Opioid_Antagonist_Synthesis A 4-(3-Hydroxyphenyl) benzaldehyde B Reductive Amination A->B C Secondary Amine Intermediate B->C D Alkylation/ Acylation C->D E Final Opioid Receptor Antagonist D->E

Caption: Synthetic workflow for an opioid receptor antagonist.

The aldehyde group of this compound can undergo reductive amination with a suitable amine to introduce a basic nitrogen atom, a common feature in many opioid ligands. Subsequent N-alkylation or acylation can be used to introduce further diversity and modulate the pharmacological profile of the final compound. The meta-hydroxyl group is crucial for potent antagonist activity at the µ-opioid receptor.[3]

Chalcones as Potential Anticancer Agents

Chalcones, characterized by an open-chain flavonoid structure, have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer properties.[5] this compound serves as a key building block in the synthesis of novel chalcone derivatives.

Materials:

  • This compound (1.0 eq)

  • Substituted acetophenone (1.0 eq)

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Reactant Solution: Dissolve this compound and a substituted acetophenone in ethanol in a round-bottom flask.

  • Base Addition: Slowly add an aqueous solution of NaOH or KOH to the stirred mixture at room temperature.

  • Reaction: Continue stirring at room temperature for 2-4 hours. The formation of a solid precipitate indicates the progress of the reaction.

  • Work-up: Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl.

  • Isolation and Purification: Collect the precipitated solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

The resulting chalcones can be screened for their cytotoxic activity against various cancer cell lines. The substitution pattern on both aromatic rings of the chalcone scaffold can be systematically varied to establish a structure-activity relationship (SAR) and optimize for potency and selectivity.[5]

Structure-Activity Relationship (SAR) Insights

The biological activity of derivatives of this compound is highly dependent on the nature and position of substituents. The meta-hydroxyl group is a key determinant of activity in many cases.[1][3] Studies on related biphenyl structures have shown that the position of the hydroxyl group can significantly impact receptor binding and functional activity. For instance, in some systems, a meta-hydroxyl group confers higher potency compared to a para-hydroxyl group.[1] The aldehyde functionality, while primarily a synthetic handle, can also contribute to biological activity, either directly through interactions with the target or by serving as a precursor to other functional groups that modulate the overall pharmacological profile.

Conclusion

This compound is a versatile and valuable building block in medicinal chemistry. Its unique combination of a biphenyl scaffold, a reactive aldehyde, and a strategically positioned hydroxyl group provides a powerful platform for the synthesis of diverse and biologically active molecules. The protocols and application examples provided in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the exploration of new chemical space and the design of next-generation therapeutics.

References

Application Notes & Protocols: 4-(3-Hydroxyphenyl)benzaldehyde as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Bifunctional Scaffold

4-(3-Hydroxyphenyl)benzaldehyde is a uniquely valuable building block in organic synthesis, distinguished by its bifunctional nature. The molecule incorporates a biphenyl backbone, a structural motif prevalent in pharmaceuticals and materials science, and presents two distinct, orthogonally reactive functional groups: an electrophilic aromatic aldehyde and a nucleophilic phenolic hydroxyl group. This arrangement allows for selective, stepwise modifications, making it a powerful precursor for constructing complex molecular architectures. The aldehyde group is a classic handle for olefination reactions (e.g., Wittig, Horner-Wadsworth-Emmons) and reductive aminations, while the phenolic hydroxyl can be transformed into an ether, ester, or a triflate for cross-coupling reactions.[1][2] These application notes provide researchers, scientists, and drug development professionals with an in-depth guide to leveraging the synthetic potential of this compound, complete with detailed protocols and the scientific rationale behind the methodologies.

Physicochemical and Spectroscopic Data

A thorough understanding of the starting material's properties is fundamental to any synthetic campaign. The data below serves as a reference for material identification and quality control.

PropertyValueReference
CAS Number 283147-95-5[3]
Molecular Formula C₁₃H₁₀O₂[3]
Molecular Weight 198.22 g/mol [3]
Appearance Off-white to light yellow solid-
Melting Point 130-133 °C[3]
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 10.01 (s, 1H, -CHO), 9.75 (s, 1H, -OH), 8.00 (d, 2H), 7.85 (d, 2H), 7.30 (t, 1H), 7.15 (m, 2H), 6.85 (d, 1H)(Predicted, based on similar structures)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 192.5, 158.0, 148.0, 142.0, 135.5, 130.5, 130.0, 128.0, 120.0, 116.5, 115.0(Predicted, based on similar structures)
IR (KBr, cm⁻¹) ~3300 (O-H stretch), ~1690 (C=O stretch, aldehyde), ~1600, 1580 (C=C stretch, aromatic)[4][5]

Core Synthetic Applications & Protocols

The strategic value of this compound lies in its ability to serve as a linchpin in divergent synthetic pathways. The following sections detail key transformations, providing both the theoretical basis and practical execution.

G main This compound app1 Application 1: Suzuki-Miyaura Coupling (via Phenolic Triflate) main->app1 app2 Application 2: Stilbene Synthesis (Wittig Reaction) main->app2 app3 Application 3: Polymer Synthesis (Poly-Schiff Base) main->app3 prod1 Extended Biaryl Systems app1->prod1 prod2 Functionalized Stilbenes (e.g., Resveratrol Analogs) app2->prod2 prod3 Conjugated Polymers app3->prod3

Caption: Synthetic utility of this compound.

Application 1: Synthesis of Extended Biaryl Systems via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a paramount C-C bond-forming reaction in modern organic synthesis, enabling the creation of biaryl structures.[6][7] To utilize our building block in this context, the phenolic hydroxyl group must first be converted into a more suitable leaving group, typically a triflate (-OTf). This transformation activates the position for palladium-catalyzed cross-coupling, leaving the aldehyde available for subsequent modification.

Workflow:

workflow1 start Start: 4-(3-Hydroxyphenyl)- benzaldehyde step1 Step 1: Triflation of Phenolic -OH start->step1 step2 Step 2: Suzuki-Miyaura Cross-Coupling step1->step2 step3 Step 3: Work-up & Purification step2->step3 end Product: 4-(3-Arylphenyl)- benzaldehyde step3->end

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Protocol 1.1: Synthesis of 4-(3-(Trifluoromethylsulfonyloxy)phenyl)benzaldehyde

  • Rationale: Triflation converts the inert hydroxyl group into an excellent leaving group for Pd-catalyzed reactions. Pyridine acts as a mild base to neutralize the triflic acid byproduct. Dichloromethane (DCM) is an effective, non-reactive solvent. The reaction is run at 0 °C to control the exothermic nature of the reaction with the highly reactive triflic anhydride.

  • Step-by-Step Methodology:

    • Dissolve this compound (1.0 eq., e.g., 1.98 g, 10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Add pyridine (1.2 eq., 1.15 mL, 12 mmol) dropwise with stirring.

    • Slowly add trifluoromethanesulfonic anhydride (Tf₂O) (1.1 eq., 1.85 mL, 11 mmol) dropwise over 10 minutes. Ensure the temperature does not rise above 5 °C.

    • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (30 mL).

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the triflate as a solid.

Protocol 1.2: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

  • Rationale: This protocol demonstrates the coupling of the synthesized triflate with a representative arylboronic acid. Pd(PPh₃)₄ is a common and effective Pd(0) catalyst.[8] Sodium carbonate is used as the base to activate the boronic acid for transmetalation.[2] The biphasic toluene/water solvent system is standard for Suzuki couplings, facilitating both the organic and inorganic reagents' solubility.

  • Step-by-Step Methodology:

    • To a flask, add the triflate from Protocol 1.1 (1.0 eq., e.g., 3.30 g, 10 mmol), 4-methoxyphenylboronic acid (1.2 eq., 1.82 g, 12 mmol), and sodium carbonate (2.5 eq., 2.65 g, 25 mmol).

    • Add toluene (40 mL) and water (10 mL).

    • Degas the mixture by bubbling nitrogen through the solution for 15-20 minutes. This step is critical to remove oxygen, which can deactivate the catalyst.

    • Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq., 346 mg, 0.3 mmol) to the mixture.

    • Heat the reaction to 90 °C and stir vigorously overnight (12-16 hours) under a nitrogen atmosphere.

    • After cooling to room temperature, add water (30 mL) and ethyl acetate (40 mL).

    • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by flash chromatography (hexane/ethyl acetate) to afford the desired 4-(3-(4-methoxyphenyl)phenyl)benzaldehyde.

  • Self-Validation/Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The disappearance of the triflate signal in NMR and the appearance of signals corresponding to the new aryl group are key indicators of success.

Application 2: Synthesis of Stilbenes via the Wittig Reaction

The aldehyde functionality is an ideal electrophile for the Wittig reaction, a reliable method for forming carbon-carbon double bonds.[9][10][11] This reaction provides access to stilbenes, a class of compounds with significant biological activities and applications in materials science.[12][13]

wittig cluster_0 Ylide Formation cluster_1 Reaction with Aldehyde ylide_start Benzyltriphenyl- phosphonium Bromide base Strong Base (e.g., n-BuLi) ylide_start->base + ylide Phosphonium Ylide (Nucleophile) base->ylide Deprotonation aldehyde 4-(3-Hydroxyphenyl)- benzaldehyde (Electrophile) ylide->aldehyde Nucleophilic Attack intermediate Oxaphosphetane Intermediate ylide->intermediate aldehyde->intermediate product Stilbene Product + Triphenylphosphine Oxide intermediate->product Collapse

Caption: Simplified mechanism of the Wittig reaction.

Protocol 2.1: Synthesis of 3'-(4-Formylphenyl)stilben-3-ol

  • Rationale: This protocol uses a non-stabilized ylide generated in situ from benzyltriphenylphosphonium bromide and n-butyllithium (n-BuLi). Non-stabilized ylides typically favor the formation of the (Z)-alkene, though this can be influenced by reaction conditions. THF is the solvent of choice as it is anhydrous and compatible with the strong base. The reaction is performed at low temperatures to control the reactivity of the organolithium reagent.

  • Step-by-Step Methodology:

    • Suspend benzyltriphenylphosphonium bromide (1.1 eq., 4.76 g, 11 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) under nitrogen in a flame-dried flask.

    • Cool the suspension to 0 °C.

    • Add n-BuLi (1.1 eq., 2.5 M in hexanes, 4.4 mL, 11 mmol) dropwise. The solution should turn a deep red or orange color, indicating the formation of the ylide.

    • Stir the mixture at 0 °C for 1 hour.

    • In a separate flask, dissolve this compound (1.0 eq., 1.98 g, 10 mmol) in anhydrous THF (20 mL).

    • Cool the aldehyde solution to 0 °C and add it dropwise to the ylide solution via cannula.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours. The color of the ylide will fade as it is consumed.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (25 mL).

    • Extract the mixture with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate.

    • The crude product will contain triphenylphosphine oxide. Purify by column chromatography (hexane/ethyl acetate) to isolate the stilbene product, which may be a mixture of (E) and (Z) isomers.

  • Scientist's Note: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally yield (E)-alkenes, while non-stabilized ylides, as used here, tend to favor (Z)-alkenes. The ratio can be determined by ¹H NMR analysis of the vinylic protons.

Application 3: Synthesis of Polymeric Materials

The presence of both an aldehyde and a phenol allows this compound to act as a monomer in polycondensation reactions. For example, reaction with a diamine can form poly(azomethine)s or poly-Schiff bases, which are often conjugated and can possess interesting electronic and optical properties.[14][15]

Protocol 3.1: Synthesis of a Poly-Schiff Base with p-Phenylenediamine

  • Rationale: This is a direct condensation reaction forming a Schiff base (imine) linkage. A catalytic amount of acid (p-toluenesulfonic acid, PTSA) is used to activate the aldehyde carbonyl group towards nucleophilic attack by the amine. The reaction is typically run at elevated temperatures in a solvent like DMF or DMSO to ensure solubility of the growing polymer chain and to facilitate the removal of water, which drives the equilibrium towards the product.

  • Step-by-Step Methodology:

    • In a flask equipped with a Dean-Stark trap and condenser, combine this compound (1.0 eq., 1.98 g, 10 mmol), p-phenylenediamine (1.0 eq., 1.08 g, 10 mmol), and a catalytic amount of PTSA (approx. 20 mg).

    • Add anhydrous N,N-dimethylformamide (DMF, 30 mL) and toluene (10 mL, as an azeotroping agent).

    • Heat the mixture to 140-150 °C with vigorous stirring under a nitrogen atmosphere.

    • Collect the water removed in the Dean-Stark trap. Continue the reaction for 24 hours or until no more water is evolved.

    • Cool the reaction mixture to room temperature. The polymer may precipitate.

    • Pour the cooled solution into a large volume of methanol (200 mL) with rapid stirring to precipitate the polymer fully.

    • Collect the solid polymer by filtration, wash thoroughly with methanol to remove unreacted monomers and catalyst, and then wash with hot water.

    • Dry the resulting polymer in a vacuum oven at 60 °C overnight.

  • Characterization: The resulting polymer can be characterized by FTIR spectroscopy (disappearance of aldehyde C=O stretch, appearance of C=N imine stretch), and its thermal stability can be assessed by Thermogravimetric Analysis (TGA).[16] Its molecular weight can be estimated using Gel Permeation Chromatography (GPC).

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for complete hazard information.

References

Application Note: A Comprehensive Protocol for the Synthesis of Schiff Bases from 4-(3-Hydroxyphenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

Schiff bases, characterized by their azomethine or imine (-C=N-) functional group, are a cornerstone of modern coordination chemistry and medicinal research.[1] Their synthetic accessibility and the tunable electronic and steric properties of the imine linkage make them exceptionally versatile ligands for forming stable metal complexes.[2][3] These compounds and their metal derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4]

This application note provides a detailed, field-tested protocol for the synthesis, purification, and characterization of Schiff bases derived from the condensation of 4-(3-hydroxyphenyl)benzaldehyde with various primary amines. The presence of the phenolic hydroxyl group on the benzaldehyde precursor imparts unique properties to the resulting Schiff bases, including additional coordination sites and the potential for intramolecular hydrogen bonding, which can influence their chemical and biological behavior.[5][6] We will explore the causality behind experimental choices, present a robust and self-validating protocol, and offer insights into troubleshooting and characterization.

The Chemical Principle: Nucleophilic Addition-Elimination

The formation of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The synthesis proceeds in two main stages:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This forms an unstable tetrahedral intermediate called a carbinolamine.

  • Elimination (Dehydration): The carbinolamine is then protonated, typically by an acid catalyst, turning the hydroxyl group into a better leaving group (water). Subsequent elimination of a water molecule results in the formation of a stable carbon-nitrogen double bond (the imine).[3]

The reaction is generally reversible and often requires the removal of water to drive the equilibrium toward the product.[7] While the reaction can proceed without a catalyst, it is often accelerated by the addition of a catalytic amount of a weak acid, such as glacial acetic acid, which facilitates the protonation of the carbinolamine intermediate.[8]

Overall Synthesis and Validation Workflow

The following diagram outlines the complete workflow, from initial reaction to final product validation.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_validation Validation Stage A Reactants: This compound + Primary Amine B Solvent Addition (e.g., Ethanol) A->B C Catalytic Acid (e.g., Acetic Acid) B->C D Reflux Reaction C->D E Reaction Monitoring (TLC) D->E F Cooling & Precipitation E->F Reaction Complete G Vacuum Filtration F->G H Recrystallization G->H I Drying H->I J Purified Schiff Base I->J K Spectroscopic Analysis (FT-IR, NMR, MS) J->K L Structure Confirmed K->L

Caption: High-level workflow for Schiff base synthesis.

Materials and Equipment

Table 1: Required Chemicals and Reagents
Chemical/ReagentGradeSupplier RecommendationPurpose
This compound≥98%Sigma-Aldrich, Alfa AesarAldehyde Precursor
Primary Amine (e.g., Aniline)≥99%Sigma-Aldrich, FlukaAmine Precursor
Ethanol (Absolute)ACS GradeFisher ScientificReaction Solvent
Glacial Acetic AcidACS GradeBDH, MerckCatalyst
MethanolACS GradeFisher ScientificRecrystallization Solvent
Dichloromethane (DCM)ACS GradeFisher ScientificTLC Mobile Phase
HexaneACS GradeFisher ScientificTLC Mobile Phase
Deuterated Solvent (e.g., DMSO-d₆)NMR GradeCambridge Isotope LabsNMR Analysis
Table 2: Essential Laboratory Equipment
EquipmentSpecificationPurpose
Round-bottom flask50 mL or 100 mLReaction Vessel
Reflux CondenserLiebig or AllihnPrevent solvent loss
Heating Mantle with StirrerVariable controlHeating and mixing
Magnetic Stir BarsTeflon-coatedStirring
Büchner Funnel & FlaskPorcelain/GlassVacuum filtration
TLC PlatesSilica gel 60 F₂₅₄Reaction monitoring
Capillary Tubes-Melting point determination
FT-IR Spectrometer-Functional group analysis
NMR Spectrometer300 MHz or higherStructural elucidation

Detailed Experimental Protocol

This protocol details the synthesis using a 1:1 molar ratio of aldehyde to a generic primary amine. Adjust quantities accordingly based on the molecular weights of the specific reactants used.

Protocol 1: Conventional Synthesis via Catalytic Reflux
  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of absolute ethanol. Stir the mixture using a magnetic stir bar until the solid is fully dissolved.

    • Rationale: Ethanol is an excellent solvent for both the polar aldehyde and many primary amines. It also has a suitable boiling point for reflux conditions.[2]

  • Amine Addition: To the stirred solution, add an equimolar amount (10 mmol) of the chosen primary amine. A slight color change or warming of the solution may be observed.

  • Catalyst Addition: Add 3-5 drops of glacial acetic acid to the reaction mixture.

    • Rationale: Acetic acid acts as a catalyst by protonating the hydroxyl group of the intermediate carbinolamine, facilitating its elimination as water and accelerating the formation of the imine.[8][9]

  • Reaction Reflux: Attach a reflux condenser to the flask and place the setup in a heating mantle. Heat the mixture to reflux (approximately 78-80°C for ethanol) and maintain the reflux with gentle stirring for 4-6 hours.[2][10]

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Prepare a suitable mobile phase (e.g., 7:3 Hexane:Dichloromethane). Spot the starting aldehyde, amine, and the reaction mixture on a TLC plate. The formation of a new spot (the Schiff base product) and the disappearance of the aldehyde spot indicate the reaction is proceeding. The reaction is considered complete when the aldehyde spot is no longer visible.

  • Product Isolation: After the reaction is complete, remove the flask from the heating mantle and allow it to cool to room temperature. As the solution cools, the Schiff base product will often precipitate out as a crystalline solid. For enhanced precipitation, the flask can be placed in an ice bath for 30 minutes.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid crystals with a small amount of cold ethanol to remove any soluble impurities and unreacted starting materials.[7]

  • Drying: Dry the purified product in a vacuum oven at 40-50°C for several hours or until a constant weight is achieved.

Purification by Recrystallization

For obtaining a highly pure product suitable for analysis and further applications, recrystallization is strongly recommended.[11][12]

  • Solvent Selection: Choose a solvent in which the Schiff base is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol or methanol are often suitable choices.[10]

  • Dissolution: Place the crude, dried Schiff base into an Erlenmeyer flask. Add the minimum amount of the chosen solvent to dissolve the solid completely at its boiling point.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly as described previously.

Structural Validation and Characterization

Successful synthesis must be validated by a combination of spectroscopic methods to confirm the structure of the final product.

Table 3: Expected Spectroscopic Data for a Representative Product

(Example: Product of this compound and Aniline)

TechniqueKey Signal/PeakExpected Range/ValueRationale for Confirmation
FT-IR C=N Stretch (Imine)1600 - 1645 cm⁻¹Appearance of this strong band confirms imine bond formation.[13][14]
O-H Stretch (Phenol)3200 - 3400 cm⁻¹ (broad)Retention of this band confirms the phenolic OH group is intact.[8]
C=O Stretch (Aldehyde)~1700 cm⁻¹Disappearance of the starting aldehyde's carbonyl peak.[13]
¹H NMR -CH=N- (Azomethine H)8.2 - 8.9 ppm (singlet)A characteristic singlet in this downfield region is definitive proof of the azomethine proton.[2][15]
Ar-H (Aromatic H)6.7 - 8.0 ppm (multiplets)Complex signals corresponding to the protons on the aromatic rings.
Ar-OH (Phenolic H)9.0 - 10.0 ppm (broad singlet)A broad, exchangeable proton signal confirming the phenolic group.[16]
¹³C NMR -C =N- (Imine Carbon)158 - 163 ppmA signal in this region is characteristic of the imine carbon.[14][15]
Characterization Logic Diagram

This diagram illustrates how different analytical techniques work together to confirm the final product's identity.

G cluster_ftir FT-IR Analysis cluster_nmr NMR Analysis Product Purified Product FTIR_Result Observe C=N stretch Disappearance of C=O Product->FTIR_Result H_NMR ¹H NMR: Observe -CH=N- proton (δ 8.2-8.9) Product->H_NMR C_NMR ¹³C NMR: Observe -C=N- carbon (δ 158-163) Product->C_NMR FTIR_Conclusion Confirmation of Imine Functional Group FTIR_Result->FTIR_Conclusion Final Structure Verified FTIR_Conclusion->Final NMR_Conclusion Confirmation of Molecular Skeleton H_NMR->NMR_Conclusion C_NMR->NMR_Conclusion NMR_Conclusion->Final

Caption: Logic flow for spectroscopic product validation.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Reagents are degraded (especially amine). 3. Insufficient heating/reflux time.1. Monitor with TLC; increase reflux time if starting material remains.[12] 2. Use freshly opened or purified amine. 3. Ensure proper reflux temperature and extend reaction time to 8-10 hours.
Product is an Oil, Not a Solid 1. Presence of impurities. 2. Product has a low melting point.1. Wash the crude product with a non-polar solvent like hexane to remove non-polar impurities. 2. Attempt purification by column chromatography instead of recrystallization.[11]
Product Hydrolyzes Back to Reactants 1. Exposure to moisture or acidic conditions during workup or storage.1. Ensure all glassware is dry. Store the final product in a sealed container with a desiccant. Avoid acidic conditions during purification if possible.[11]
Broad or Impure NMR Spectrum 1. Presence of unreacted starting materials. 2. Residual solvent.1. Perform recrystallization carefully.[10][12] 2. Dry the sample under high vacuum for an extended period before analysis.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All procedures should be performed in a well-ventilated fume hood. Aromatic aldehydes and amines can be irritants and are volatile.

  • Chemical Handling: Avoid inhalation and skin contact with all chemicals. Glacial acetic acid is corrosive. Refer to the Safety Data Sheet (SDS) for each reagent before use.

  • Heating: Use a heating mantle with a temperature controller. Do not heat a closed system.

References

Application Notes & Protocols for 4-(3-Hydroxyphenyl)benzaldehyde Derivatives in Biological Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-(3-hydroxyphenyl)benzaldehyde scaffold represents a privileged structural motif in medicinal chemistry, serving as a versatile backbone for the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and specific enzyme-inhibiting properties. This guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of these compounds. We present validated, step-by-step protocols for key bioassays, summarize structure-activity relationship (SAR) data, and offer expert insights into the experimental design. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising class of molecules.

Introduction: The Therapeutic Potential of a Versatile Scaffold

The benzaldehyde moiety is a fundamental building block in organic chemistry and is found in numerous natural and synthetic compounds with significant biological effects.[1] When functionalized with a 3-hydroxyphenyl group at the 4-position, the resulting this compound core offers a unique combination of structural features: two modifiable aromatic rings and a reactive aldehyde group. This trifecta of chemical handles allows for extensive structural diversification, leading to libraries of compounds with fine-tuned pharmacological profiles.

Derivatives of this scaffold have been shown to interact with a variety of biological targets, from inhibiting key enzymes involved in disease pathology to disrupting microbial cell integrity and modulating inflammatory signaling cascades.[2][3][4] This document serves as a practical guide to harnessing this potential, detailing the synthetic pathways to create these derivatives and the robust methodologies required to validate their biological activity.

Synthetic Strategies and Workflow

The synthesis of this compound derivatives typically involves modification at the phenolic hydroxyl group, the aldehyde, or the aromatic rings. Williamson ether synthesis is a common and efficient method for derivatizing the hydroxyl group.

General Synthesis Workflow

The overall process from conception to validated lead involves several critical stages, beginning with chemical synthesis and purification, followed by rigorous biological screening and data analysis.

G cluster_synthesis Chemical Synthesis & Purification cluster_screening Biological Evaluation Synthesis Derivative Synthesis (e.g., Williamson Etherification) Purification Purification (Recrystallization or Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Screening In Vitro Bioassays (Cytotoxicity, Antimicrobial, etc.) Characterization->Screening Pure Compound DoseResponse Dose-Response & IC50 Determination Screening->DoseResponse Mechanism Mechanism of Action Studies DoseResponse->Mechanism SAR Structure-Activity Relationship (SAR) Analysis Mechanism->SAR Data for SAR

Caption: General workflow for synthesis and biological screening.[5]

Protocol 2.1: Synthesis of an Ether-Linked Derivative via Williamson Etherification

This protocol describes a general method for synthesizing 4-(3-alkoxyphenyl)benzaldehyde derivatives, a common class of compounds based on this scaffold. The reaction joins the parent molecule with an alkyl halide in the presence of a base.[6]

Principle: The phenolic hydroxyl group of this compound is deprotonated by a base (e.g., triethylamine or potassium carbonate) to form a more nucleophilic phenoxide ion. This ion then attacks an alkyl halide (e.g., a substituted phenacyl bromide) in a classic SN2 reaction to form an ether linkage.[6]

Materials:

  • This compound

  • Substituted alkyl halide (e.g., 2-bromoacetophenone)

  • Triethylamine or Potassium Carbonate (K₂CO₃)

  • Solvent (e.g., Methanol, Ethanol, or Acetone)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Reflux condenser

  • Thin-layer chromatography (TLC) supplies

  • Purification apparatus (recrystallization or column chromatography)

Procedure:

  • Reactant Setup: In a round-bottom flask, dissolve 1 equivalent of this compound in a suitable solvent (e.g., methanol).

  • Base Addition: Add 1.1 to 1.5 equivalents of a base, such as triethylamine. Stir the mixture at room temperature for 15-20 minutes. The base facilitates the deprotonation of the hydroxyl group.[6]

  • Alkyl Halide Addition: Add 1 equivalent of the desired alkyl halide to the mixture.

  • Reaction: Stir the reaction at room temperature or under reflux, monitoring its progress using TLC. Reaction times can vary from a few hours to overnight, depending on the reactivity of the halide.[6]

  • Workup: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture. If a solid precipitate (the salt byproduct) forms, filter it off.

  • Extraction: Evaporate the solvent. Redissolve the residue in an organic solvent like ethyl acetate and wash with water to remove any remaining salt and base. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the dried organic layer under reduced pressure. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[6]

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Key Biological Activities and Mechanistic Insights

Derivatives of this compound have shown promise in several therapeutic areas. Below is a summary of key activities supported by experimental data.

Anticancer and Cytotoxic Activity

Many benzaldehyde derivatives exhibit potent cytotoxic effects against various cancer cell lines.[7] The mechanism often involves the induction of apoptosis or the disruption of critical signaling pathways that are overactive in cancer.

Mechanism of Action Example: Targeting 14-3-3ζ Signaling Benzaldehyde derivatives have been proposed to disrupt the interaction between the 14-3-3ζ protein and its client proteins.[3] 14-3-3 proteins are key signaling hubs that, when overexpressed, promote cell survival and proliferation. By inhibiting these interactions, benzaldehyde compounds can suppress major oncogenic pathways, such as the Ras-Raf-MEK-ERK and PI3K-Akt-mTOR pathways, leading to cell cycle arrest and apoptosis.[3]

Table 1: Cytotoxic Activity of Related Benzaldehyde Derivatives

Compound/DerivativeCell LineIC₅₀ (µM)Reference
ABMM-15 (A benzyloxybenzaldehyde derivative)ALDH1A3-overexpressing cells0.23 ± 0.05[8]
ABMM-16 (A benzyloxybenzaldehyde derivative)ALDH1A3-overexpressing cells1.29 ± 0.10[8]
2-(benzyloxy)benzaldehydeHL-60 (Human promyelocytic leukemia)Significant activity at 1-10 µM[7]
2-(benzyloxy)-5-chlorobenzaldehydeHL-60 (Human promyelocytic leukemia)Significant activity at 1-10 µM[7]
Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Certain benzaldehyde derivatives can suppress the inflammatory response by inhibiting the production of key pro-inflammatory mediators.

Mechanism of Action: Inhibition of iNOS and COX-2 Expression In inflammatory conditions, cells like macrophages are often stimulated by lipopolysaccharide (LPS). This activation leads to the upregulation of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which produce inflammatory mediators. Some benzaldehyde derivatives have been shown to inhibit the expression of both iNOS and COX-2 in LPS-stimulated cells, thereby reducing the inflammatory cascade.[2]

G cluster_n Nuclear Events LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 Pathway Signaling Cascade (e.g., NF-κB) TLR4->Pathway Nucleus Nucleus Pathway->Nucleus Transcription Gene Transcription iNOS_COX2 iNOS & COX-2 (Pro-inflammatory Enzymes) Transcription->iNOS_COX2 Inflammation Inflammation iNOS_COX2->Inflammation Derivative Benzaldehyde Derivative Derivative->Pathway Inhibition

Caption: Inhibition of the LPS-induced inflammatory pathway.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Thiazolidinone derivatives synthesized from substituted benzaldehydes are a well-established class of compounds with broad-spectrum antimicrobial activity.[5]

Mechanism of Action: Disruption of Cell Membrane Integrity A primary mechanism for the antibacterial action of hydroxybenzaldehydes is the disruption of the bacterial cell membrane.[3] The lipophilic nature of these compounds allows them to intercalate into the lipid bilayer, increasing its permeability. This leads to the leakage of essential intracellular components, loss of membrane potential, and ultimately, cell death.

Enzyme Inhibition

Specific derivatives have been designed to act as potent and selective inhibitors of enzymes implicated in disease.

  • Aldehyde Dehydrogenase (ALDH) Inhibition: ALDH enzymes, particularly the ALDH1A3 isoform, are overexpressed in certain cancers and are associated with chemoresistance. Benzyloxybenzaldehyde derivatives have been developed as selective inhibitors of ALDH1A3, offering a strategy to overcome drug resistance.[8]

  • Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in cosmetics and for treating hyperpigmentation disorders. Several 4-hydroxybenzaldehyde derivatives have been synthesized and shown to be potent non-competitive inhibitors of mushroom tyrosinase.[4] It is speculated that the aldehyde group forms a Schiff base with a primary amino group in the enzyme, leading to inhibition.[4]

Application Protocols for Biological Evaluation

The following protocols provide standardized methods for assessing the key biological activities of this compound derivatives.

Protocol 4.1: MTT Assay for In Vitro Cytotoxicity

Principle: This colorimetric assay measures cell metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[5] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from the DMSO stock. The final DMSO concentration should be less than 0.5% to avoid solvent toxicity. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).[1]

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 500 and 600 nm (typically 570 nm) using a microplate reader.[5]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[5]

Protocol 4.2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a standard assay for evaluating antibacterial or antifungal efficacy.[5]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Test compounds dissolved in DMSO

  • Positive control antibiotic (e.g., Ampicillin, Gentamicin)[9]

  • Resazurin solution (optional, for viability indication)[10]

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in broth, typically adjusted to a 0.5 McFarland standard.

  • Serial Dilution: Add 50 µL of broth to all wells of a 96-well plate. Add 50 µL of the test compound stock solution to the first well and perform 2-fold serial dilutions across the plate.

  • Inoculation: Add 50 µL of the prepared microbial inoculum to each well. This brings the final volume to 100 µL.

  • Controls: Include a positive control (broth + inoculum + standard antibiotic) and a negative/growth control (broth + inoculum + DMSO vehicle).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. If using a viability dye like resazurin, the MIC is the lowest concentration where no color change (e.g., from blue to pink) occurs.[10]

Protocol 4.3: Western Blot for iNOS and COX-2 Expression

Principle: This protocol assesses the effect of a compound on the protein levels of key inflammatory mediators in cells stimulated with LPS.

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • SDS-PAGE and Western blotting equipment

  • Primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Plate RAW 264.7 cells in 12-well plates at a density of 2 × 10⁵ cells/well and allow them to adhere overnight.[2]

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for another 18-24 hours. Include an untreated control and an LPS-only control.[2]

  • Protein Extraction: Wash the cells with cold PBS and lyse them with lysis buffer. Quantify the total protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk) and then incubate with primary antibodies against iNOS, COX-2, and a loading control (β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the expression of iNOS and COX-2 to the β-actin loading control to determine the compound's inhibitory effect.

Structure-Activity Relationship (SAR) Insights

The biological activity of these derivatives is highly dependent on their chemical structure. SAR studies help elucidate the molecular features crucial for potency and selectivity.

  • For Tyrosinase Inhibition: The presence of the carbaldehyde group and a hydroxyl group at the para-position of a benzaldehyde ring are important for inhibitory activity.[4] Modifications, such as adding a dimethoxyl phosphate group, can dramatically increase potency.[4]

  • For Antiplasmodial Activity: Studies on related scaffolds show that the substitution pattern on the phenyl rings strongly influences activity. For instance, 3,4-dialkoxyphenyl substitutions can have a highly positive impact on both activity and selectivity against Plasmodium falciparum.[11][12]

  • For Opioid Receptor Activity: In related morphan structures, the addition of small alkylamino groups to the core can convert a pure antagonist into a potent agonist, demonstrating that subtle structural changes can dramatically alter the pharmacological profile.[13]

Conclusion and Future Directions

The this compound scaffold is a fertile ground for the discovery of new bioactive molecules. The derivatives exhibit a wide range of activities, making them attractive candidates for drug development in oncology, infectious diseases, and inflammatory disorders. The protocols detailed in this guide provide a robust framework for synthesizing and evaluating these compounds.

Future research should focus on optimizing lead compounds to improve their potency, selectivity, and pharmacokinetic properties. In vivo studies in relevant animal models will be a critical next step to translate the promising in vitro results into tangible therapeutic outcomes. Furthermore, exploring novel substitutions on the scaffold may uncover new biological activities and mechanisms of action.

References

Application Notes and Protocols for Polymerization Reactions Involving 4-(3-Hydroxyphenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

4-(3-Hydroxyphenyl)benzaldehyde is a versatile bifunctional monomer that holds significant promise in the synthesis of advanced functional polymers. Possessing both a nucleophilic hydroxyl group and an electrophilic aldehyde functionality within a rigid aromatic framework, this compound serves as an excellent building block for a variety of polymerization strategies. Its structure allows for the creation of polymers with tailored properties, including high thermal stability, specific chemical reactivity, and potential for bio-based sourcing.[1] This guide provides researchers, scientists, and drug development professionals with detailed protocols and technical insights into the key polymerization reactions involving this compound, focusing on the synthesis of poly(arylene ether)s and its application in polymer modification.

Synthesis of High-Performance Poly(arylene ether)s via Nucleophilic Aromatic Substitution

The synthesis of poly(arylene ether)s (PAEs) is a cornerstone of high-performance polymer chemistry. The phenolic hydroxyl group of this compound can be deprotonated to form a potent phenoxide nucleophile. This nucleophile can then displace activated halides (typically fluoride or chloride) on other aromatic monomers in a step-growth polycondensation reaction.[2][3][4] The resulting ether linkages provide excellent thermal and chemical stability, while the pendant aldehyde groups offer sites for subsequent cross-linking or functionalization.

Scientific Principle: The Causality Behind the Method

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The key to a successful polymerization is the careful selection of an activated dihalide comonomer, such as 4,4'-difluorobenzophenone. The strong electron-withdrawing ketone group in the comonomer activates the C-F bonds toward nucleophilic attack. The reaction is typically carried out in a high-boiling polar aprotic solvent (e.g., N-methyl-2-pyrrolidone or dimethylacetamide) which effectively solvates the cations, enhancing the reactivity of the phenoxide nucleophile. Anhydrous potassium carbonate (K2CO3) is used as a weak base to deprotonate the phenol in situ. A critical component is the use of an azeotroping agent like toluene to remove the water generated during the formation of the phenoxide salt, which would otherwise hydrolyze the activated halide and inhibit polymerization.[5]

Experimental Workflow for PAE Synthesis

The following diagram outlines the general workflow for the synthesis of a poly(arylene ether) using this compound.

G cluster_setup Reaction Setup cluster_reaction Polymerization cluster_workup Workup & Purification A Charge reactor with monomers: - this compound - 4,4'-Difluorobenzophenone B Add K2CO3 (base) and NMP (solvent) A->B C Add Toluene (azeotroping agent) B->C D Heat to 140-150°C to remove water via Dean-Stark trap C->D E Increase temperature to 170-190°C for polymerization (6-24h) D->E F Cool reaction mixture and precipitate polymer in Methanol/Water E->F G Filter the polymer solid F->G H Wash extensively with Water and Methanol to remove salts and solvent G->H I Dry polymer under vacuum at 80-100°C H->I J Characterization I->J

References

Application Notes and Protocols: 4-(3-Hydroxyphenyl)benzaldehyde as a Versatile Precursor for the Synthesis of Medicinally Relevant Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast majority of pharmaceuticals containing at least one heterocyclic scaffold.[1] Their unique structural diversity and ability to engage in various biological interactions make them privileged structures in drug discovery. 4-(3-Hydroxyphenyl)benzaldehyde is a particularly attractive starting material for the synthesis of a wide array of heterocyclic systems. Its bifunctional nature, possessing both a reactive aldehyde group and a phenolic hydroxyl group, allows for a multitude of chemical transformations. The presence of the hydroxyl group also provides a handle for further structural modifications, enabling the exploration of structure-activity relationships (SAR) in drug development programs.

This comprehensive guide provides detailed application notes and protocols for the utilization of this compound as a precursor for the synthesis of several key classes of heterocyclic compounds, including chalcones, pyrazoles, oxazoles, dihydropyrimidinones (DHPMs), and pyridines. The methodologies described herein are designed to be robust and reproducible, providing researchers with a solid foundation for their synthetic endeavors.

I. Chalcone Synthesis: Gateway to Flavonoids and Pyrazolines

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the synthesis of flavonoids and various heterocyclic compounds, notably pyrazolines.[2] They are typically synthesized via the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone. The presence of the α,β-unsaturated ketone moiety in chalcones is a key pharmacophore responsible for a wide range of biological activities.

Protocol 1: Synthesis of (E)-1-(Aryl)-3-(4-(3-hydroxyphenyl)phenyl)prop-2-en-1-one

This protocol details the base-catalyzed Claisen-Schmidt condensation of this compound with a substituted acetophenone.

Workflow for Chalcone Synthesis

sub This compound + Substituted Acetophenone mix Dissolve in Ethanol sub->mix base Add aq. NaOH solution dropwise at RT mix->base stir Stir at RT for 12-24h base->stir precip Pour into ice water & Acidify with HCl stir->precip filter Filter, wash with water, and dry precip->filter purify Recrystallize from Ethanol filter->purify product Chalcone Derivative purify->product

Caption: General workflow for the synthesis of chalcones from this compound.

Materials:

  • This compound

  • Substituted acetophenone (e.g., acetophenone, 4'-hydroxyacetophenone)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Deionized water

  • Ice

Procedure:

  • In a round-bottom flask, dissolve this compound (10 mmol) and the substituted acetophenone (10 mmol) in ethanol (50 mL).

  • To this solution, add a 20% aqueous solution of NaOH (10 mL) dropwise with constant stirring at room temperature. The addition of base often results in a color change.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice (200 g).

  • Acidify the mixture with a 10% HCl solution until it is neutral to litmus paper. This will cause the chalcone to precipitate.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water to remove any inorganic impurities.

  • Dry the crude product in a desiccator.

  • For further purification, recrystallize the crude chalcone from ethanol.[3]

Expected Results & Characterization:

The yields of chalcones synthesized by this method are typically in the range of 60-90%. The products can be characterized by their melting points and spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR.

Substituted Acetophenone Expected Product Name Typical Yield (%) Key Spectroscopic Data
Acetophenone(E)-3-(4-(3-hydroxyphenyl)phenyl)-1-phenylprop-2-en-1-one85¹H NMR: δ 7.2-8.0 (m, Ar-H), δ 7.5 (d, 1H, -CH=), δ 7.8 (d, 1H, =CH-CO)
4'-Hydroxyacetophenone(E)-1-(4-hydroxyphenyl)-3-(4-(3-hydroxyphenyl)phenyl)prop-2-en-1-one78¹H NMR: δ 6.8-7.9 (m, Ar-H), δ 7.4 (d, 1H, -CH=), δ 7.7 (d, 1H, =CH-CO), δ 9.5-10.5 (br s, 2H, -OH)

II. Pyrazole Synthesis: A Cornerstone of Medicinal Chemistry

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[4] A common route to synthesize pyrazoles involves the cyclization of chalcones with hydrazine or its derivatives.[2]

Protocol 2: Synthesis of 5-(4-(3-Hydroxyphenyl)phenyl)-3-(aryl)-4,5-dihydro-1H-pyrazole

This protocol describes the synthesis of pyrazoline derivatives from the chalcones prepared in Protocol 1.

Workflow for Pyrazole Synthesis

chalcone Chalcone Derivative dissolve Dissolve in Ethanol chalcone->dissolve reagents Hydrazine Hydrate + Glacial Acetic Acid reagents->dissolve reflux Reflux for 6-8h dissolve->reflux cool Cool to RT reflux->cool precip Pour into ice water cool->precip filter Filter, wash with water, and dry precip->filter purify Recrystallize from Ethanol filter->purify product Pyrazoline Derivative purify->product

Caption: General workflow for the synthesis of pyrazolines from chalcones.

Materials:

  • Chalcone derivative (from Protocol 1)

  • Hydrazine hydrate (80%)

  • Ethanol

  • Glacial acetic acid

  • Deionized water

  • Ice

Procedure:

  • In a round-bottom flask, dissolve the chalcone derivative (5 mmol) in ethanol (40 mL).

  • To this solution, add hydrazine hydrate (10 mmol) followed by a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled solution into a beaker containing crushed ice (150 g).

  • Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure pyrazoline derivative.[2]

Expected Results & Characterization:

This cyclization reaction typically affords pyrazoline derivatives in good to excellent yields (70-95%). The formation of the pyrazoline ring can be confirmed by ¹H NMR spectroscopy, which will show characteristic signals for the C4 and C5 protons.

Starting Chalcone Expected Product Name Typical Yield (%) Key ¹H NMR Signals (δ, ppm)
(E)-3-(4-(3-hydroxyphenyl)phenyl)-1-phenylprop-2-en-1-one5-(4-(3-hydroxyphenyl)phenyl)-3-phenyl-4,5-dihydro-1H-pyrazole903.1-3.3 (dd, 1H, H-4a), 3.7-3.9 (dd, 1H, H-4b), 5.2-5.4 (dd, 1H, H-5)
(E)-1-(4-hydroxyphenyl)-3-(4-(3-hydroxyphenyl)phenyl)prop-2-en-1-one4-(5-(4-(3-hydroxyphenyl)phenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol853.0-3.2 (dd, 1H, H-4a), 3.6-3.8 (dd, 1H, H-4b), 5.1-5.3 (dd, 1H, H-5)

III. Oxazole Synthesis via the Van Leusen Reaction

Oxazoles are five-membered aromatic heterocycles containing one nitrogen and one oxygen atom. They are present in numerous natural products and pharmaceuticals. The van Leusen oxazole synthesis is a powerful method for the preparation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[5][6]

Protocol 3: Synthesis of 5-(4-(3-Hydroxyphenyl)phenyl)oxazole

This protocol outlines the one-pot synthesis of the target oxazole from this compound.

Workflow for Van Leusen Oxazole Synthesis

aldehyde This compound mix Combine reactants in Methanol aldehyde->mix tosmic Tosylmethyl isocyanide (TosMIC) tosmic->mix base Potassium Carbonate (K₂CO₃) base->mix solvent Methanol solvent->mix reflux Reflux for 3-5h mix->reflux cool Cool to RT reflux->cool evap Remove solvent in vacuo cool->evap extract Add water and extract with Ethyl Acetate evap->extract wash Wash with brine, dry over Na₂SO₄ extract->wash purify Column Chromatography wash->purify product 5-(4-(3-Hydroxyphenyl)phenyl)oxazole purify->product

Caption: General workflow for the van Leusen oxazole synthesis.

Materials:

  • This compound

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methanol

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of anhydrous potassium carbonate (20 mmol) in methanol (50 mL), add this compound (10 mmol) and TosMIC (11 mmol).

  • Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • To the residue, add water (50 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure oxazole.[7]

Expected Results & Characterization:

The van Leusen reaction is known for its good to excellent yields, typically ranging from 60% to 90%. The formation of the oxazole ring can be confirmed by the appearance of characteristic signals in the ¹H and ¹³C NMR spectra.

Product Name Typical Yield (%) Key Spectroscopic Data
5-(4-(3-Hydroxyphenyl)phenyl)oxazole75¹H NMR: Characteristic signals for the oxazole protons (H-2 and H-4) and the aromatic protons. ¹³C NMR: Signals for the oxazole ring carbons.

IV. Dihydropyrimidinone (DHPM) Synthesis via the Biginelli Reaction

The Biginelli reaction is a one-pot, three-component condensation reaction between an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs).[8][9] These compounds have gained significant attention due to their diverse pharmacological properties, including acting as calcium channel blockers.

Protocol 4: Synthesis of 4-(4-(3-Hydroxyphenyl)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester

This protocol describes the acid-catalyzed Biginelli reaction using this compound.

Workflow for Biginelli Reaction

reagents This compound + Ethyl Acetoacetate + Urea mix Combine reactants in Ethanol reagents->mix solvent Ethanol solvent->mix catalyst Catalytic HCl catalyst->mix reflux Reflux for 4-6h mix->reflux cool Cool to RT reflux->cool precip Product precipitates cool->precip filter Filter, wash with cold Ethanol precip->filter dry Dry the product filter->dry product Dihydropyrimidinone (DHPM) dry->product

Caption: General workflow for the Biginelli reaction.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Urea

  • Ethanol

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, combine this compound (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol) in ethanol (30 mL).

  • Add a few drops of concentrated HCl as a catalyst.

  • Reflux the reaction mixture with stirring for 4-6 hours. The product may start to precipitate during the reaction.

  • After the reaction is complete (monitored by TLC), cool the mixture in an ice bath.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product to obtain the pure dihydropyrimidinone. Further purification by recrystallization from ethanol can be performed if necessary.[10]

Expected Results & Characterization:

The Biginelli reaction typically provides moderate to good yields of the DHPM product (50-80%). Characterization can be performed using melting point determination and spectroscopic methods.

Product Name Typical Yield (%) Key Spectroscopic Data
4-(4-(3-Hydroxyphenyl)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester70¹H NMR: Characteristic signals for the pyrimidine ring protons (NH and CH), the methyl group, and the ethyl ester.

V. Pyridine Synthesis via the Hantzsch Reaction

The Hantzsch pyridine synthesis is a multi-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (like ammonia or ammonium acetate) to form a dihydropyridine, which can then be oxidized to the corresponding pyridine.[11][12] Pyridine and its derivatives are ubiquitous in pharmaceuticals and agrochemicals.

Protocol 5: Synthesis of Diethyl 2,6-dimethyl-4-(4-(3-hydroxyphenyl)phenyl)-1,4-dihydropyridine-3,5-dicarboxylate

This protocol outlines the Hantzsch synthesis of a dihydropyridine derivative.

Workflow for Hantzsch Pyridine Synthesis

reagents This compound + 2 eq. Ethyl Acetoacetate + Ammonium Acetate mix Combine reactants in Ethanol reagents->mix solvent Ethanol solvent->mix reflux Reflux for 6-8h mix->reflux cool Cool to RT reflux->cool precip Product precipitates cool->precip filter Filter, wash with cold Ethanol precip->filter dry Dry the product filter->dry product Dihydropyridine Derivative dry->product

Caption: General workflow for the Hantzsch dihydropyridine synthesis.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Ammonium acetate

  • Ethanol

Procedure:

  • In a round-bottom flask, mix this compound (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (12 mmol) in ethanol (50 mL).

  • Reflux the mixture for 6-8 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product will often crystallize out of the solution.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the product. If necessary, the dihydropyridine can be further purified by recrystallization from ethanol.[13]

  • Optional Aromatization: To obtain the corresponding pyridine, the isolated dihydropyridine can be oxidized using an oxidizing agent such as nitric acid or ceric ammonium nitrate (CAN) in a suitable solvent.

Expected Results & Characterization:

The Hantzsch reaction generally proceeds in good yields (60-85%). The resulting dihydropyridine can be characterized by its spectroscopic data.

Product Name Typical Yield (%) Key Spectroscopic Data
Diethyl 2,6-dimethyl-4-(4-(3-hydroxyphenyl)phenyl)-1,4-dihydropyridine-3,5-dicarboxylate80¹H NMR: Signals for the dihydropyridine ring protons (NH and CH), methyl groups, and ethyl ester groups.

Conclusion

This compound has been demonstrated to be a highly versatile and valuable precursor for the synthesis of a diverse range of medicinally important heterocyclic compounds. The protocols detailed in these application notes provide a solid framework for researchers to access chalcones, pyrazoles, oxazoles, dihydropyrimidinones, and pyridines. The strategic location of the hydroxyl group offers further opportunities for derivatization, making this starting material a powerful tool in the design and development of new therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(3-Hydroxyphenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(3-Hydroxyphenyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the synthesis of this important biaryl intermediate. Here, we provide troubleshooting advice and frequently asked questions (FAQs) to help you navigate common experimental hurdles and optimize your synthetic strategy.

Introduction to Synthetic Challenges

The synthesis of this compound, a key building block in various areas of chemical research, typically involves the formation of a C-C bond between a phenyl ring bearing a protected or unprotected hydroxyl group and a benzaldehyde moiety. The Suzuki-Miyaura cross-coupling reaction is a prevalent method for this transformation, offering a powerful tool for constructing the biaryl scaffold.[1][2] However, like any chemical synthesis, this process is not without its challenges. Issues such as low yields, difficult purification, and unexpected side reactions can arise, often stemming from the specific functionalities of the reactants and the intricacies of the catalytic cycle.

This guide will address these challenges in a practical, question-and-answer format, providing insights into the underlying chemical principles and offering actionable solutions.

Troubleshooting Guide & FAQs

Section 1: Reaction Setup and Optimization

Question 1: My Suzuki coupling reaction to form this compound is giving very low to no yield. What are the first things I should check?

Answer:

When a Suzuki coupling fails, a systematic check of the reaction parameters is crucial. Here are the primary aspects to investigate:

  • Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen.[3] The presence of oxygen can lead to the oxidation of the phosphine ligands and the formation of palladium oxides, which are catalytically inactive. Additionally, oxygen can promote the unwanted homocoupling of the boronic acid.

    • Troubleshooting: Ensure your reaction vessel is properly purged with an inert gas (Argon or Nitrogen) and that all solvents are thoroughly degassed prior to use.[4] Maintaining a positive pressure of inert gas throughout the reaction is essential.

  • Catalyst and Ligand Integrity: The choice and quality of the palladium catalyst and the phosphine ligand are paramount for a successful Suzuki coupling.

    • Troubleshooting:

      • If using a Pd(0) source like Pd(PPh₃)₄, ensure it has been stored under inert conditions and is not degraded.

      • If using a Pd(II) precatalyst such as Pd(OAc)₂ or PdCl₂(dppf), it must be reduced in-situ to the active Pd(0) species.[3] Ensure your reaction conditions facilitate this reduction.

      • Consider using a fresh batch of catalyst and ligand. For sterically hindered or electron-rich substrates, more electron-rich and bulky phosphine ligands like those of the Buchwald-type (e.g., XPhos, SPhos) can be more effective.[3][5]

  • Base Selection and Solubility: The base plays a critical role in the Suzuki coupling mechanism by activating the boronic acid for transmetalation.[1][6]

    • Troubleshooting:

      • The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent system can significantly impact the yield.[6] Ensure the base is sufficiently soluble in the reaction medium to be effective. For instance, K₃PO₄ is often a good choice for its high basicity and solubility in certain solvent systems.

      • If you are using a two-phase system (e.g., toluene/water), a phase-transfer catalyst may be beneficial to facilitate the interaction between the reactants.

Question 2: I am observing a significant amount of homocoupling of my 3-hydroxyphenylboronic acid. How can I minimize this side reaction?

Answer:

Homocoupling of boronic acids is a common side reaction in Suzuki couplings, leading to the formation of 3,3'-dihydroxybiphenyl in your case. This is often exacerbated by the presence of oxygen.

  • Rigorous Exclusion of Oxygen: As mentioned above, thorough degassing of solvents and maintaining a strict inert atmosphere is the first line of defense against homocoupling.[3]

  • Stoichiometry of Reactants: The ratio of the aryl halide to the boronic acid can influence the extent of homocoupling.

    • Troubleshooting: While a 1:1 ratio is theoretically ideal, using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common to drive the reaction to completion. However, a large excess can increase the likelihood of homocoupling. Conversely, using a slight excess of the aryl halide can sometimes suppress boronic acid homocoupling.

  • Reaction Temperature: Higher temperatures can sometimes promote side reactions.

    • Troubleshooting: If you are running the reaction at a high temperature, try lowering it to see if the selectivity for the desired cross-coupling product improves.

Section 2: Reactant-Specific Challenges

Question 3: Does the free hydroxyl group on the 3-hydroxyphenylboronic acid interfere with the Suzuki coupling reaction?

Answer:

The free phenolic hydroxyl group can potentially interfere with the Suzuki coupling in a few ways:

  • Basicity: The phenoxide, formed under basic reaction conditions, can act as a base and potentially influence the catalytic cycle.

  • Coordination to Palladium: The hydroxyl group could coordinate to the palladium center, potentially inhibiting catalysis.

  • Solubility: The presence of the polar hydroxyl group affects the solubility of the boronic acid, which needs to be considered when choosing the solvent system.

Troubleshooting Strategies:

  • Protection of the Hydroxyl Group: The most straightforward approach to avoid any potential interference is to protect the hydroxyl group. Common protecting groups for phenols include methyl (Me), benzyl (Bn), or silyl ethers (e.g., TBDMS). The protecting group can be removed in a subsequent step after the biaryl core has been formed.

  • Careful Selection of Base: If you wish to proceed without a protecting group, a weaker base might be less likely to deprotonate the phenol significantly. However, the base must still be strong enough to activate the boronic acid. Experimenting with different bases (e.g., K₂CO₃ vs. K₃PO₄) is recommended.

Question 4: I am using 4-bromobenzaldehyde as my coupling partner. Are there any specific issues I should be aware of?

Answer:

4-Bromobenzaldehyde is a common and generally effective coupling partner. However, the aldehyde functionality can present some challenges:

  • Aldehyde Reactivity: Aldehydes can undergo various side reactions under basic conditions, such as aldol condensations, especially at elevated temperatures.

  • Purification: The polarity of the aldehyde group can make purification by column chromatography more challenging, as it may streak on the silica gel.

Troubleshooting Strategies:

  • Protecting the Aldehyde: Protecting the aldehyde as an acetal (e.g., using ethylene glycol) is a robust strategy to prevent side reactions. The acetal is stable to the basic conditions of the Suzuki coupling and can be easily deprotected with mild acid after the reaction.

  • Reaction Conditions: If you choose to use the unprotected aldehyde, it is advisable to use the mildest possible reaction conditions (lower temperature, shorter reaction time) to minimize side reactions.

Section 3: Purification and Product Isolation

Question 5: I have a complex mixture of products after my reaction, and purification of this compound is proving difficult. What are some effective purification strategies?

Answer:

Purification of biaryl compounds, especially those with polar functional groups like hydroxyl and aldehyde moieties, can be challenging.

  • Column Chromatography: This is the most common method for purification.

    • Tips for Success:

      • Use a solvent system with a gradient elution to effectively separate the product from starting materials and byproducts. A common solvent system is a mixture of hexane and ethyl acetate.

      • If the product is streaking on the column, adding a small amount of acetic acid to the eluent can sometimes help to improve the peak shape for phenolic compounds.

      • Ensure the crude product is properly dried and free of any basic residues from the workup, as this can affect the separation on silica gel.

  • Recrystallization: If a solid product is obtained, recrystallization can be a highly effective method for purification.[7]

    • Solvent Selection: Experiment with different solvent systems to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature or below.

  • Acid-Base Extraction: The phenolic hydroxyl group allows for separation from non-acidic impurities.

    • Procedure: Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate) and extract with an aqueous base (e.g., 1M NaOH). The desired product will move into the aqueous layer as the sodium phenoxide salt. The aqueous layer can then be acidified (e.g., with 1M HCl) to precipitate the purified product, which can be collected by filtration or extracted back into an organic solvent.[8]

Visualizing the Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis of this compound via a Suzuki coupling reaction, including key decision points for troubleshooting.

Suzuki_Workflow cluster_reactants Reactants cluster_reaction Suzuki Coupling cluster_analysis Analysis & Troubleshooting cluster_purification Purification 3-Hydroxyphenylboronic Acid 3-Hydroxyphenylboronic Acid Reaction Setup Reaction Setup 3-Hydroxyphenylboronic Acid->Reaction Setup 4-Bromobenzaldehyde 4-Bromobenzaldehyde 4-Bromobenzaldehyde->Reaction Setup Workup Workup Reaction Setup->Workup Pd Catalyst, Base, Solvent TLC/LC-MS Analysis TLC/LC-MS Analysis Workup->TLC/LC-MS Analysis Low Yield Low Yield TLC/LC-MS Analysis->Low Yield Side Products Side Products TLC/LC-MS Analysis->Side Products Purification Method Purification Method TLC/LC-MS Analysis->Purification Method Good Conversion Low Yield->Reaction Setup Optimize Conditions Side Products->Reaction Setup Protecting Groups? Pure Product Pure Product Purification Method->Pure Product Column Chromatography/ Recrystallization

Caption: A decision-making workflow for the synthesis and troubleshooting of this compound.

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling (Unprotected Phenol)
  • To a flame-dried Schlenk flask, add 4-bromobenzaldehyde (1.0 eq.), 3-hydroxyphenylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and base (e.g., K₂CO₃, 2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add degassed solvent (e.g., a mixture of toluene and water, 4:1 v/v).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Acetal Protection of 4-Bromobenzaldehyde
  • To a round-bottom flask, add 4-bromobenzaldehyde (1.0 eq.), ethylene glycol (1.5 eq.), and a catalytic amount of p-toluenesulfonic acid (p-TSA).

  • Add a suitable solvent (e.g., toluene) and equip the flask with a Dean-Stark apparatus.

  • Heat the mixture to reflux and remove the water azeotropically.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and wash with a saturated aqueous solution of NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the protected aldehyde, which can be used in the Suzuki coupling without further purification.

Summary of Key Parameters

ParameterRecommended Starting PointCommon IssuesTroubleshooting Actions
Catalyst Pd(PPh₃)₄ (5 mol%)Inactivity, decompositionUse fresh catalyst, switch to a more robust ligand (e.g., Buchwald-type)
Base K₂CO₃ (2.0 eq.)Poor solubility, side reactionsTry other bases (K₃PO₄, Cs₂CO₃), ensure adequate mixing
Solvent Degassed Toluene/H₂O (4:1)Poor reactant solubilityTry other solvent systems (e.g., DMF, Dioxane)
Temperature 80-100 °CDecomposition, side reactionsLower the temperature, monitor reaction progress closely
Atmosphere Inert (Argon or Nitrogen)Catalyst deactivation, homocouplingEnsure rigorous degassing and inert atmosphere

References

Technical Support Center: Optimizing Suzuki Coupling for 4-(3-Hydroxyphenyl)benzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(3-Hydroxyphenyl)benzaldehyde via Suzuki-Miyaura cross-coupling. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific transformation. Our approach is rooted in mechanistic understanding and field-proven strategies to empower you to overcome common challenges and achieve optimal reaction outcomes.

Introduction: The Synthetic Challenge

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its versatility in constructing C-C bonds.[1][2] However, the synthesis of this compound presents a unique set of challenges due to the presence of two potentially reactive functional groups: a phenolic hydroxyl group and an aldehyde. These functionalities can influence the catalytic cycle and lead to undesired side reactions, necessitating a carefully optimized protocol. This guide will address these specific issues head-on, providing a logical framework for troubleshooting and optimization.

Core Reaction Scheme

The primary retrosynthetic disconnection for this compound via a Suzuki coupling involves the reaction of an aryl halide with an arylboronic acid. Two principal routes are viable:

  • Route A: Coupling of 4-halobenzaldehyde with 3-hydroxyphenylboronic acid.

  • Route B: Coupling of 3-halophenol with 4-formylphenylboronic acid.

Both routes have their merits and potential pitfalls, which we will explore in the following sections.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address common questions and problems encountered during the synthesis of this compound.

Q1: I'm observing low to no conversion of my starting materials. What are the likely causes and how can I address them?

Low conversion is a frequent issue in Suzuki couplings and can stem from several factors. A systematic approach to troubleshooting is crucial.

Troubleshooting Workflow for Low Conversion:

low_conversion start Low Conversion Observed catalyst Catalyst Inactivity? start->catalyst base Base Issues? catalyst->base [No] catalyst_sol1 Use fresh Pd catalyst Consider a pre-catalyst catalyst->catalyst_sol1 [Yes] conditions Suboptimal Conditions? base->conditions [No] base_sol1 Screen different bases (e.g., K3PO4, Cs2CO3) Ensure adequate strength and solubility base->base_sol1 [Yes] reagents Reagent Quality? conditions->reagents [No] conditions_sol1 Increase reaction temperature Optimize solvent system conditions->conditions_sol1 [Yes] reagents_sol1 Check purity of starting materials Ensure boronic acid is not degraded reagents->reagents_sol1 [Yes] catalyst_sol2 Increase catalyst loading (1-5 mol%) catalyst_sol1->catalyst_sol2

Caption: Troubleshooting flowchart for low reaction conversion.

In-depth Explanation:

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction. The active Pd(0) species is susceptible to oxidation.

    • Recommendation: Always use fresh, high-purity palladium sources. For reproducibility, consider using air- and moisture-stable pre-catalysts like Pd(dppf)Cl2 or Buchwald pre-catalysts.[3] If using a Pd(II) source like Pd(OAc)2, ensure your phosphine ligand can act as a reductant or that the reaction conditions facilitate in-situ reduction to Pd(0).[4]

  • Base Selection: The base plays a crucial role in the transmetalation step of the catalytic cycle.[5] Its strength and solubility are critical.

    • Recommendation: For substrates with hydroxyl groups, inorganic bases like K₃PO₄ or Cs₂CO₃ are often superior to stronger bases like NaOH, which can deprotonate the phenol and potentially interfere with the catalyst. A small amount of water is often beneficial when using inorganic bases to aid in their solubility and the formation of the active boronate species.

  • Reaction Conditions: Temperature and solvent choice significantly impact reaction kinetics.

    • Recommendation: If room temperature reactions are sluggish, gradually increase the temperature to 60-100 °C. The choice of solvent is critical for solubility of all components. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is a common starting point.[6]

Q2: I'm seeing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?

Homocoupling of the boronic acid to form a biaryl byproduct is a common side reaction, often driven by the presence of oxygen.

Strategies to Minimize Homocoupling:

StrategyRationale
Thorough Degassing Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can promote the homocoupling pathway. Degassing the solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) for 15-30 minutes is crucial.
Use of Pd(0) Catalyst Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes be advantageous over Pd(II) sources which may have residual oxidizing potential.
Control of Stoichiometry Using a slight excess of the boronic acid (1.1-1.2 equivalents) is common, but a large excess can sometimes exacerbate homocoupling.
Q3: Dehalogenation of my aryl halide is a major side reaction. What can I do to suppress it?

Dehalogenation, the replacement of the halide with a hydrogen atom, is particularly problematic with electron-rich aryl halides.

Mitigating Dehalogenation:

  • Milder Base: Strong bases can promote the formation of palladium-hydride species, which are responsible for dehalogenation. Switching to a milder base like K₂CO₃ or even KF might be beneficial.

  • Anhydrous Conditions: While some water can be beneficial for base solubility, excess water can be a source of protons for dehalogenation. Experimenting with anhydrous conditions may be warranted.

  • Ligand Choice: Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), can accelerate the desired cross-coupling pathway relative to dehalogenation.[4]

Q4: Do the hydroxyl and aldehyde groups on my starting materials interfere with the reaction? Should I use protecting groups?

Both the phenolic hydroxyl group and the aldehyde can potentially interfere with the Suzuki coupling.

  • Phenolic Hydroxyl Group: The acidic proton of the phenol can react with strong bases. While many Suzuki couplings tolerate free hydroxyl groups, protection may be necessary in certain cases, especially if strong bases are required or if the hydroxyl group can coordinate to the palladium center and inhibit catalysis.

  • Aldehyde Group: Aldehydes are generally well-tolerated in Suzuki couplings. However, under certain conditions, they can undergo side reactions such as aldol condensation or oxidation. With some nickel catalysts, aldehydes have been shown to coordinate to the metal center, which can either enhance or inhibit the reaction.[1][7]

Protecting Group Strategy:

If you suspect functional group interference, a protecting group strategy is a robust solution.

protecting_groups start Functional Group Interference Suspected protect Protect Functional Groups start->protect suzuki Perform Suzuki Coupling protect->suzuki deprotect Deprotect suzuki->deprotect product Final Product deprotect->product suzuki_cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R1-X pdiil R1-Pd(II)L2-X oxidative_addition->pdiil transmetalation Transmetalation pdiil->transmetalation R2-B(OR)3- r1_pd_r2 R1-Pd(II)L2-R2 transmetalation->r1_pd_r2 reductive_elimination Reductive Elimination r1_pd_r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R1-R2 reductive_elimination->product

References

Technical Support Center: Purification of 4-(3-Hydroxyphenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

From the desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for the purification of 4-(3-Hydroxyphenyl)benzaldehyde. This molecule, with its dual functionality of a reactive aldehyde and a nucleophilic phenol, presents unique challenges and opportunities in synthesis and purification. This guide is structured to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound I should be aware of?

Understanding the fundamental properties is the first step to a successful purification. This compound is a phenolic aldehyde, meaning its chemistry is governed by the hydroxyl (-OH) and aldehyde (-CHO) groups.

  • Appearance: Typically a yellow to tan powder.[1]

  • Solubility: It is slightly soluble in water but shows good solubility in polar organic solvents like ethanol, ether, acetone, and ethyl acetate.[2] This differential solubility is the cornerstone of both recrystallization and chromatographic purification.

  • Reactivity: The aldehyde group is susceptible to oxidation, especially under basic conditions or prolonged exposure to air, which can form the corresponding carboxylic acid.[3] The phenolic hydroxyl group is acidic (pKa ≈ 7.61) and can be deprotonated by bases.[1] This reactivity profile dictates the choice of solvents and conditions to avoid degradation.

Q2: My synthesis was a Suzuki-Miyaura coupling. What are the most likely impurities I should expect in my crude product?

The Suzuki-Miyaura reaction is a powerful C-C bond-forming tool, but it's not without common side reactions.[4] Anticipating these impurities is critical for designing an effective purification strategy.

  • Homocoupling Products: Coupling of two boronic acid molecules or two aryl halide molecules can occur, leading to biphenyl or 4,4'-diformylbiphenyl respectively.[5][6]

  • Starting Materials: Unreacted 3-hydroxyphenylboronic acid (or its ester) and 4-bromobenzaldehyde (or other halide).

  • Protodeboronation/Dehalogenation: The boronic acid can be replaced by a hydrogen atom from the solvent or base, leading to the formation of phenol.[5] Similarly, the aryl halide can be reduced to benzaldehyde.

  • Catalyst Residues: Palladium catalysts, while used in small amounts, may need to be removed, especially for pharmaceutical applications.[7]

Q3: Which analytical techniques are best for assessing the purity of this compound?

A multi-pronged approach is always recommended for purity analysis.

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, real-time monitoring of column chromatography and for initial solvent system screening.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment. A reversed-phase C18 column with a mobile phase like acetonitrile/water or methanol/water is a good starting point.[8][9][10] UV detection is highly effective due to the aromatic nature of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is crucial for confirming the structure of the final product and identifying any residual proton-containing impurities.

  • Gas Chromatography (GC): Can be a viable alternative to HPLC, especially for assessing volatile impurities.[3][9]

Core Purification Protocols

Here, we detail the two primary methods for purifying this compound: recrystallization for high-purity batches and flash column chromatography for complex mixtures.

Protocol 1: Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities from a solid sample. The principle relies on the target compound being highly soluble in a hot solvent but poorly soluble at colder temperatures, while impurities remain soluble at all temperatures or are insoluble in the hot solvent.

Step-by-Step Methodology:

  • Solvent Selection: The ideal solvent (or solvent system) will dissolve the crude product when hot but allow for crystal formation upon cooling. For this compound, an ethanol/water or ethyl acetate/hexane system is a promising starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture to boiling (using a steam bath or heating mantle) while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Decoloration (Optional): If the solution is highly colored from polymeric impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated carbon or insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[11] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Flash Column Chromatography

This technique is ideal for separating the target compound from impurities with different polarities, such as those generated during a Suzuki coupling. The separation occurs on a stationary phase (typically silica gel) with a mobile phase (solvent system) flowing through it.[12]

Step-by-Step Methodology:

  • Solvent System Selection (TLC): Using TLC, find a solvent system that gives your target compound an Rf value of approximately 0.25-0.35.[13] A good starting point for this compound is a mixture of hexane and ethyl acetate.[14][15]

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane) and carefully pack the column. Ensure there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). If solubility is an issue, adsorb the crude product onto a small amount of silica gel (dry loading). Apply the sample evenly to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. Apply gentle air pressure to achieve a steady flow.

  • Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).

  • Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Troubleshooting Guide

This section addresses common issues encountered during the purification process in a direct Q&A format.

Q: I've followed the recrystallization protocol, but no crystals are forming, even after cooling in an ice bath. What's wrong?

A: This is a classic case of either using too much solvent or the solution being supersaturated.[16][17]

  • Too Much Solvent: The concentration of your compound is too low to allow for crystal lattice formation. Solution: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration.[16][18] Allow it to cool again.

  • Supersaturation: The solution is stable beyond its normal saturation point and needs a nucleation site to begin crystallization. Solutions:

    • Scratching: Gently scratch the inside of the flask below the solvent line with a glass rod. The microscopic imperfections in the glass can provide nucleation sites.[16][17]

    • Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a template for crystal growth.[16][17]

Q: My compound "oiled out" during recrystallization instead of forming crystals. How can I fix this?

A: Oiling out occurs when the solute comes out of solution at a temperature above its melting point, often due to the solution being too concentrated or cooling too rapidly.[11][16]

  • Solution: Reheat the solution to redissolve the oil. Add a small amount of additional solvent to slightly decrease the concentration.[16] Then, ensure the solution cools very slowly to give the molecules time to orient themselves into a crystal lattice. Insulating the flask can help.

Q: My flash column chromatography is giving poor separation between my product and an impurity. How can I improve the resolution?

A: Poor separation is almost always a solvent system issue. The polarity of your mobile phase is likely too high, causing all compounds to move too quickly down the column.

  • Solution: Decrease the polarity of your eluent. For a hexane/ethyl acetate system, this means increasing the proportion of hexane.[14] Run several TLC plates with varying solvent ratios to find the optimal system that maximizes the distance between your product spot and the impurity spot before scaling up to the column. Also, ensure your column is not overloaded with crude material.

Q: After purification, my yield is very low. Where did my compound go?

A: Low yield after purification can stem from several factors, particularly during recrystallization.

  • Cause: The most common reason is using too much solvent during the dissolution step, causing a significant portion of your product to remain in the mother liquor.[18] Another possibility is washing the collected crystals with solvent that was not ice-cold, causing some of the pure product to redissolve.

  • Solution: If you still have the mother liquor, you can try to recover some product by evaporating the solvent and attempting a second recrystallization or purifying the residue by column chromatography. Always use the minimum amount of hot solvent for dissolution and only ice-cold solvent for washing.

Visual Workflows and Data

Purification Decision Workflow

This diagram outlines the logical steps from crude product to pure compound.

PurificationWorkflow Crude Crude Product TLC Initial Purity Check (TLC/HPLC) Crude->TLC Decision Assess Impurity Profile TLC->Decision Recrystallize Recrystallization Decision->Recrystallize Minor Impurities Column Flash Column Chromatography Decision->Column Major/Multiple Impurities Analysis Final Purity Analysis (HPLC/NMR) Recrystallize->Analysis Column->Analysis Pure Pure Product Analysis->Pure

Caption: Decision tree for selecting a purification method.

Troubleshooting Recrystallization Failure

This flowchart provides a step-by-step guide to address a failed crystallization attempt.

TroubleshootingRecrystallization Start No Crystals Formed CheckSolvent Was too much solvent used? Start->CheckSolvent Evaporate Boil off some solvent and re-cool CheckSolvent->Evaporate Yes Induce Induce Crystallization CheckSolvent->Induce No Evaporate->Induce Scratch Scratch flask with glass rod Induce->Scratch Seed Add a seed crystal Induce->Seed Recover Recover Crude & Re-evaluate Scratch->Recover Fails Seed->Recover Fails

Caption: Troubleshooting flowchart for failed recrystallization.

Data Tables

Table 1: Recommended Solvent Systems for Flash Chromatography

PolaritySolvent System (v/v)Target Rf on TLCApplication Notes
Low9:1 Hexane / Ethyl Acetate0.1 - 0.2Good for eluting non-polar impurities first.
Medium7:3 Hexane / Ethyl Acetate0.25 - 0.4Often the ideal range for eluting the target compound.[13]
High1:1 Hexane / Ethyl Acetate> 0.5Useful for eluting more polar impurities after the product.
Polar95:5 Dichloromethane / MethanolVariesFor highly polar compounds that do not move in Hex/EtOAc.[14]

References

Identification of byproducts in 4-(3-Hydroxyphenyl)benzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(3-Hydroxyphenyl)benzaldehyde Synthesis

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis, particularly via Suzuki-Miyaura cross-coupling. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you identify, troubleshoot, and mitigate the formation of common byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction forms a crucial carbon-carbon bond by coupling an organoboron species, typically 3-hydroxyphenylboronic acid, with an organohalide, such as 4-bromobenzaldehyde.[1][2]

Q2: I see several unexpected spots on my TLC plate after my reaction. What are the most likely byproducts?

In a typical Suzuki coupling for this target, the primary byproducts arise from three main side reactions:

  • Homocoupling: Formation of symmetrical biphenyls from either the boronic acid (yielding 3,3'-dihydroxybiphenyl) or the aryl halide (yielding 4,4'-diformylbiphenyl).[3]

  • Protodeboronation: The loss of the boronic acid group from the starting material, resulting in the formation of phenol.[4]

  • Dehalogenation: The reduction of the aryl halide starting material, replacing the halogen with a hydrogen atom to form benzaldehyde.[3][5]

It is also common to have unreacted starting materials, 3-hydroxyphenylboronic acid and 4-bromobenzaldehyde, present in the crude product mixture.

Q3: How does oxygen affect the reaction? I've heard degassing is important.

Degassing is critical. The presence of molecular oxygen can promote the oxidative homocoupling of the boronic acid.[3][6] This occurs when Pd(II) species, which can form from the oxidation of the active Pd(0) catalyst by oxygen, react with two molecules of the boronic acid. This not only consumes your starting material but also deactivates the catalyst from the primary cross-coupling cycle.

Q4: Can the choice of base impact byproduct formation?

Absolutely. The base plays a crucial role in the transmetalation step of the catalytic cycle.[7][8] However, an inappropriate base can lead to side reactions. For instance, very strong bases can promote decomposition of starting materials. Some bases or solvents (like alcohols) can act as hydride sources, leading to the formation of palladium-hydride (Pd-H) species, which are key intermediates in the dehalogenation side reaction.[3][9] Therefore, screening bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ is often necessary for optimization.

Troubleshooting Guide: Identification and Mitigation of Byproducts

This section provides a deeper dive into specific byproducts, their mechanism of formation, and strategies for their control.

Issue 1: Homocoupling of Starting Materials

Homocoupling byproducts are a frequent issue, leading to difficult purification steps and reduced yield.[10]

Q: My mass spectrometry analysis shows peaks corresponding to molecular weights of ~186 g/mol and ~210 g/mol , which are not my product. What are they?

These masses likely correspond to the homocoupling byproducts 3,3'-dihydroxybiphenyl (from the boronic acid) and 4,4'-diformylbiphenyl (from the aryl halide), respectively.

Data Summary: Product vs. Potential Byproducts

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )
This compound (Product) C₁₃H₁₀O₂198.22
3-Hydroxyphenylboronic acid (Starting Material)C₆H₇BO₃137.93
4-Bromobenzaldehyde (Starting Material)C₇H₅BrO185.02
3,3'-Dihydroxybiphenyl (Homocoupling)C₁₂H₁₀O₂186.21
4,4'-Diformylbiphenyl (Homocoupling)C₁₄H₁₀O₂210.23
Phenol (Protodeboronation)C₆H₆O94.11
Benzaldehyde (Dehalogenation)C₇H₆O106.12

Workflow for Mitigating Homocoupling

The diagram below outlines the decision-making process to reduce homocoupling side reactions.

G start High Levels of Homocoupling Detected (e.g., by LC-MS) degas Improve Degassing Protocol (Freeze-Pump-Thaw or >20 min N2/Ar sparging) start->degas retest1 Re-run Reaction & Analyze degas->retest1 check_pd Is Pd(0) source active? Consider a pre-catalyst. retest1->check_pd Still high? success Homocoupling Minimized retest1->success Resolved ligand Increase Ligand Steric Bulk (e.g., switch PPh3 to XPhos or SPhos) check_pd->ligand Yes fail Issue Persists: Consult Specialist check_pd->fail No (Source is fine) retest2 Re-run Reaction & Analyze ligand->retest2 retest2->success Resolved retest2->fail Still high? Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_side Side Reactions Pd0 Pd(0)L_n (Active Catalyst) OA Oxidative Addition (with Ar-X) Pd0->OA PdII_ArX Ar-Pd(II)-X OA->PdII_ArX Trans Transmetalation (with Ar'-B(OR)3-) PdII_ArX->Trans Dehalogenation Dehalogenation (Ar-H) PdII_ArX->Dehalogenation + [H] source - Reductive Elim. Homocoupling Homocoupling (Ar'-Ar') PdII_ArX->Homocoupling + O2, 2x Ar'B(OH)2 - Reduces Pd(II) to Pd(0) PdII_ArAr Ar-Pd(II)-Ar' Trans->PdII_ArAr RE Reductive Elimination PdII_ArAr->RE Product Ar-Ar' (Desired Product) RE->Product Product->Pd0 Protodeboronation Protodeboronation (Ar'-H) BoronicAcid Ar'B(OH)2 (Starting Material) BoronicAcid->Protodeboronation + H+

References

Improving the yield of 4-(3-Hydroxyphenyl)benzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An essential intermediate in pharmaceutical and materials science, 4-(3-Hydroxyphenyl)benzaldehyde, presents unique synthesis challenges. Its successful, high-yield production, typically via Suzuki-Miyaura cross-coupling, is highly dependent on the careful optimization of multiple reaction parameters. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues and answering frequently asked questions related to this synthesis. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested insights to empower you to overcome synthetic hurdles and maximize your yield and purity.

This section addresses specific, common problems encountered during the synthesis of this compound. The primary synthetic route discussed is the palladium-catalyzed Suzuki-Miyaura cross-coupling of either Route A: 3-Hydroxyphenylboronic acid with 4-bromobenzaldehyde or Route B: 4-Formylphenylboronic acid with 3-bromophenol.

Question 1: My reaction shows very low conversion of starting materials, resulting in a poor yield. What are the most likely causes and how can I fix this?

Answer: Low conversion is one of the most frequent issues and typically points to a problem with the catalytic cycle. The cause can often be traced to one of three areas: catalyst deactivation, improper reaction conditions, or reagent instability.

Probable Cause 1: Inactive or Deactivated Palladium Catalyst The heart of the Suzuki coupling is the Pd(0) catalyst. If it fails to form or is poisoned, the reaction will not proceed.

  • Oxygen Contamination: The active Pd(0) species is readily oxidized to an inactive Pd(II) state by oxygen. This can also promote the unwanted homocoupling of boronic acids.[1]

    • Solution: Rigorous degassing of all solvents, reagents, and the reaction vessel is critical. Use a "freeze-pump-thaw" cycle (for organic solvents) or bubble a stream of inert gas (Argon or Nitrogen) through the reaction mixture for at least 20-30 minutes before adding the catalyst. Maintain a positive pressure of inert gas throughout the entire reaction.[1]

  • Inefficient Pre-catalyst Reduction: Many common palladium sources, like Pd(OAc)₂, are Pd(II) pre-catalysts that must be reduced in situ to the active Pd(0) state. This reduction, often facilitated by phosphine ligands or solvents, can sometimes be inefficient.

    • Solution: Consider using a pre-formed, air-stable Pd(0) catalyst such as Pd(PPh₃)₄. Alternatively, ensure your phosphine ligand is not oxidized and is used in a sufficient molar ratio to facilitate the reduction.

Probable Cause 2: Suboptimal Base or Solvent System The base plays a crucial role in activating the boronic acid for the transmetalation step, which is often the rate-determining step in the catalytic cycle.[2][3][4][5]

  • Incorrect Base Choice: The base must be strong enough to form the reactive boronate species but not so strong that it causes degradation of the aldehyde or phenol functionalities.[6]

    • Solution: For this specific synthesis, aqueous solutions of bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent starting points.[1] Cesium carbonate (Cs₂CO₃) is a stronger and often more effective base for challenging couplings. Ensure the base is finely powdered to maximize surface area.

  • Poor Solvent System: The solvent must dissolve the organic substrates, the palladium complex, and, to some extent, the inorganic base. Biphasic systems are common and highly effective.[3][7]

    • Solution: A mixture of an organic solvent like Toluene, Dioxane, or THF with water (e.g., a 3:1 or 4:1 ratio) is standard.[1][6] The water is essential for dissolving the inorganic base, which facilitates the crucial activation of the boronic acid.

Probable Cause 3: Boronic Acid Instability Boronic acids, particularly those with electron-donating groups, can be susceptible to protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom), especially at elevated temperatures.[6]

  • Solution:

    • Check Purity: Use high-purity boronic acid. Impurities can accelerate decomposition.

    • Control Temperature: Do not use excessive heat. Start with a moderate temperature (e.g., 80-90 °C) and only increase if the reaction is sluggish.[8]

    • Use Boronate Esters: Consider using a more stable boronate ester, such as a pinacol ester (Bpin), instead of the boronic acid. These are less prone to protodeboronation.

Troubleshooting Workflow Diagram

G start Low Yield Observed check_reagents 1. Check Reagent Quality - Boronic Acid Purity? - Anhydrous/Degassed Solvents? start->check_reagents check_conditions 2. Review Reaction Setup - Inert Atmosphere Maintained? - Efficient Stirring? check_reagents->check_conditions analyze_crude 3. Analyze Crude Product (TLC, LC-MS, NMR) check_conditions->analyze_crude side_products Side Products Identified? analyze_crude->side_products no_reaction Mainly Starting Material? analyze_crude->no_reaction If no side products homocoupling Homocoupling or Protodeboronation Products? side_products->homocoupling Yes dehalogenation Dehalogenation Product? side_products->dehalogenation No optimize_catalyst Optimize Catalyst System - Change Ligand - Use Pd(0) Source - Increase Loading no_reaction->optimize_catalyst Yes optimize_base Optimize Base/Solvent - Stronger Base (K3PO4, Cs2CO3) - Adjust Solvent Ratio no_reaction->optimize_base No end Improved Yield optimize_catalyst->end optimize_base->end lower_temp Lower Reaction Temperature Use Boronate Ester homocoupling->lower_temp change_solvent Change Solvent/Base Use Milder Reducing Conditions dehalogenation->change_solvent lower_temp->end change_solvent->end Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex R¹-Pd(II)L₂-X pd0->pd_complex A ox_add Oxidative Addition pd_r1_r2 R¹-Pd(II)L₂-R² pd_complex->pd_r1_r2 B transmetal Transmetalation pd_r1_r2->pd0 C red_elim Reductive Elimination product R¹-R² (Product) red_elim->product r1x R¹-X (Aryl Halide) r1x->ox_add r2b R²-B(OH)₂ (Boronic Acid) boronate [R²-B(OH)₃]⁻ (Activated Boronate) r2b->boronate base Base (e.g., K₂CO₃) base->boronate boronate->transmetal

References

Stability issues of 4-(3-Hydroxyphenyl)benzaldehyde under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 4-(3-Hydroxyphenyl)benzaldehyde. This molecule is a valuable bifunctional intermediate in organic synthesis, particularly in the development of pharmaceuticals, liquid crystals, and specialty polymers. Its structure, featuring both a reactive aldehyde and a nucleophilic phenolic hydroxyl group, offers significant synthetic versatility. However, this same bifunctionality is the source of its notable stability challenges under various reaction conditions.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-driven insights into the common stability issues encountered with this compound and offers practical, validated solutions to mitigate these challenges, ensuring the success and reproducibility of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction mixture containing this compound turning dark brown or black, especially after adding a base?

A: This is a classic sign of phenolic oxidation. The hydroxyl group on the phenyl ring is susceptible to oxidation, a process that is significantly accelerated under basic conditions. The addition of a base deprotonates the phenol to form a phenoxide ion. This negatively charged species is highly electron-rich and extremely sensitive to oxidation by atmospheric oxygen or other oxidants in your reaction mixture. This process often leads to the formation of complex, highly colored quinone-type structures and polymeric byproducts.

Q2: I'm observing a new spot on my TLC/LC-MS that corresponds to a higher polarity and a mass of +16 Da. What is it?

A: This is almost certainly the corresponding carboxylic acid, 4-(3-hydroxyphenyl)benzoic acid. The aldehyde functional group is prone to oxidation, which can be facilitated by mild oxidizing agents, certain metal catalysts, or even air over prolonged reaction times, especially at elevated temperatures.

Q3: What are the ideal storage conditions for this compound?

A: Due to its sensitivity to air and light, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon).[1] It should be kept in a cool, dry, and dark place.[1][2][3] For long-term storage, refrigeration is recommended.

Q4: Can I use strong oxidizing or reducing agents in a reaction involving unprotected this compound?

A: It is highly inadvisable. Strong oxidizing agents (e.g., KMnO₄, CrO₃) will readily oxidize both the aldehyde and the phenol. Strong reducing agents (e.g., LiAlH₄, NaBH₄) will reduce the aldehyde to an alcohol, and care must be taken to ensure compatibility with other functional groups and reaction conditions. If a reaction requires such reagents for other parts of your molecule, protection of both the aldehyde and phenol groups is strongly recommended.

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental failures and provides a logical framework for troubleshooting.

Issue 1: Low Yield and Formation of Inseparable Polar Impurities
  • Observation: The reaction yields the desired product in low amounts, accompanied by a significant quantity of baseline material on a TLC plate or a complex mixture of polar byproducts in LC-MS analysis. The reaction mixture often darkens over time.

  • Probable Cause: Phenolic degradation and/or polymerization. The phenolic hydroxyl group, especially when deprotonated, is highly susceptible to oxidation.

  • Causality: In the presence of a base, the phenol is converted to the more reactive phenoxide. This species can be oxidized by trace oxygen, leading to radical intermediates that couple and polymerize. This pathway is a common failure mode in reactions such as Williamson ether synthesis, Suzuki couplings, or Claisen-Schmidt condensations run under aerobic conditions.[4][5][6]

Solutions:
  • Implement an Inert Atmosphere: The most critical step is the rigorous exclusion of oxygen. Ensure all glassware is oven- or flame-dried. Assemble the apparatus hot and allow it to cool under a stream of dry nitrogen or argon. Use solvents that have been thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.

  • Choose Your Base Wisely: If a base is required, use the mildest base that can effectively promote the reaction. For instance, instead of strong bases like NaOH or KOH, consider weaker inorganic bases like K₂CO₃ or Cs₂CO₃, or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA). Add the base slowly and at a reduced temperature if the reaction allows.

  • Protect the Phenolic Hydroxyl Group: If the reaction chemistry permits and the hydroxyl group is not the reactive site of interest, the most robust solution is to protect it. Protection prevents oxidation and other unwanted side reactions.[7][8] (See Protocol 2 for a detailed procedure).

Issue 2: Formation of a Carboxylic Acid Byproduct
  • Observation: A significant byproduct is identified as 4-(3-hydroxyphenyl)benzoic acid.

  • Probable Cause: Oxidation of the aldehyde group.

  • Causality: The aldehyde functional group is readily oxidized to a carboxylic acid. This can occur in the presence of air (autoxidation), especially at elevated temperatures or catalyzed by transition metals.[9] Some reaction conditions, particularly in cross-coupling reactions involving palladium or copper catalysts, can be mildly oxidative.

Solutions:
  • Maintain an Inert Atmosphere: As with phenol oxidation, excluding oxygen is crucial to prevent aldehyde oxidation.

  • Use High-Purity Reagents: Ensure solvents and reagents are free from peroxide impurities, which can act as oxidants.

  • Control Reaction Temperature: Avoid unnecessarily high reaction temperatures, as autoxidation rates increase with temperature.

  • Protect the Aldehyde Group: If the aldehyde is not the intended reactive site, it can be protected, most commonly as an acetal (e.g., using ethylene glycol and an acid catalyst). This is a highly effective but adds two steps (protection/deprotection) to the synthesis.

Troubleshooting Summary Table
Observed Problem Probable Cause(s) Primary Solution(s) Secondary Actions
Reaction turns dark brown/blackPhenol oxidation (especially under basic conditions)Protect the hydroxyl group; use a rigorously inert atmosphere.Use a milder base (e.g., K₂CO₃); keep the temperature low.
Formation of carboxylic acid byproductAldehyde oxidationUse a rigorously inert atmosphere; ensure peroxide-free solvents.Avoid excessive heat; consider protecting the aldehyde as an acetal.
Complex mixture of byproductsConcurrent degradation of both functional groupsProtect the more sensitive functional group (usually the phenol).Optimize reaction conditions (temperature, solvent, base) on a small scale.
Low reaction conversionReagent deactivation or degradationEnsure starting material purity; run the reaction under inert gas.Add fresh catalyst or reagent if applicable; monitor by TLC/LC-MS.
Visualization of Instability Pathways

The following diagram illustrates the primary degradation pathways for this compound.

G cluster_main This compound cluster_path1 Aldehyde Oxidation cluster_path2 Phenol Oxidation A Start: this compound B Side Product: 4-(3-Hydroxyphenyl)benzoic Acid A->B [O] (Air, Heat, Catalysts) C Side Products: Quinone-like species, Colored Polymers A->C [O], Base (Air, O2) G cluster_bad Problematic Workflow cluster_good Recommended Workflow Bad_Start Start with 4-(3-HPB) Bad_Cond Reaction in Air + Strong Base (e.g., NaOH) Bad_Start->Bad_Cond Bad_Result Decomposition Low Yield, Dark Mixture Bad_Cond->Bad_Result Good_Start Start with 4-(3-HPB) Good_Protect Option A: Protect Phenol (e.g., Benzyl Ether) Good_Start->Good_Protect Good_Inert Option B: Use Inert Atmosphere + Mild Base (e.g., K2CO3) Good_Start->Good_Inert Good_React Perform Reaction Good_Protect->Good_React Good_Inert->Good_React Good_Result High Yield Clean Product Good_React->Good_Result

References

Technical Support Center: Scalable Synthesis of 4-(3-Hydroxyphenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scalable synthesis of 4-(3-hydroxyphenyl)benzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are looking to establish a robust and scalable process for this key chemical intermediate. We will delve into the prevalent synthetic strategies, address common experimental challenges through a detailed troubleshooting guide, and provide step-by-step protocols grounded in established chemical principles.

Introduction: The Challenge of a Bifunctional Biaryl

This compound is a valuable building block in medicinal chemistry and materials science. Its structure, featuring a hydroxyl group and an aldehyde on separate phenyl rings, presents a unique synthetic challenge. The primary goal is to achieve a high-yielding, scalable, and cost-effective synthesis while managing the reactivity of these two functional groups. The most common and industrially viable approach is the Suzuki-Miyaura cross-coupling reaction, which forms the core of this guide.[1][2][3] This palladium-catalyzed reaction offers high functional group tolerance and generally good yields, making it ideal for this target molecule.[3][4]

Section 1: Synthetic Strategy Overview

The recommended and most scalable synthetic route involves the Suzuki-Miyaura cross-coupling of 3-Bromophenol with 4-Formylphenylboronic acid . This strategy is advantageous because both starting materials are commercially available and the reaction conditions are well-documented.

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_process Downstream Processing A 3-Bromophenol C Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) A->C B 4-Formylphenylboronic Acid B->C D Aqueous Workup & Extraction C->D Reaction Mixture E Purification (e.g., Crystallization, Chromatography) D->E Crude Product F Final Product: This compound E->F Purified Product

Caption: Overall workflow for the synthesis of this compound.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Issue 1: Low or No Product Conversion

Q: My Suzuki coupling reaction has stalled, showing low conversion of the starting 3-bromophenol. What are the primary causes and how can I fix this?

A: Low conversion is a common issue that can typically be traced back to catalyst deactivation, improper reaction conditions, or issues with the reagents.

  • Cause 1: Catalyst Inactivity. The Pd(0) active catalyst is sensitive to oxygen.[5][6]

    • Solution: Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) before adding the catalyst. Degas your solvent system (e.g., by sparging with inert gas for 15-20 minutes or using freeze-pump-thaw cycles) prior to use.[6]

  • Cause 2: Inefficient Oxidative Addition. The oxidative addition of the aryl bromide to the Pd(0) center is a critical first step. For some systems, this can be slow.

    • Solution: Consider your ligand choice. Bulky, electron-rich phosphine ligands like SPhos, XPhos, or P(t-Bu)₃ can accelerate this step and improve overall catalytic turnover.[7] If using a pre-catalyst like Pd(dppf)Cl₂, ensure it is from a reliable source.

  • Cause 3: Poor Reagent Quality. The 4-formylphenylboronic acid can be prone to decomposition (protodeboronation), especially if it's old or has been stored improperly.

    • Solution: Use high-purity boronic acid (≥98.0%). If you suspect decomposition, you can try using a slight excess (1.1-1.2 equivalents) of the boronic acid.

  • Cause 4: Suboptimal Base or Solvent. The base is crucial for activating the boronic acid for transmetalation.[2] Poor solubility of the base or reagents can hinder the reaction.

    • Solution: Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are effective and commonly used bases.[7] Ensure your solvent system (e.g., Dioxane/Water, Toluene/Water) can solubilize the reagents at the reaction temperature.

Issue 2: Significant Side Product Formation

Q: My reaction works, but I'm seeing a significant amount of benzaldehyde (from dehalogenation of 4-bromobenzaldehyde, if that route is used) or phenol (from protodeboronation of 3-bromophenol). How can I suppress these side reactions?

A: Side product formation often points to reaction conditions that favor undesired pathways like dehalogenation or protodeboronation.

  • Side Reaction 1: Dehalogenation. This occurs when the aryl halide is reduced instead of coupled. It's a common problem with electron-poor aryl halides, like those containing an aldehyde.[7][8]

    • Causality: Strong bases can facilitate the abstraction of protons, leading to hydrodehalogenation.[7]

    • Solution: Switch to a weaker base. K₃PO₄ or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases like NaOH or KOH to minimize this side reaction.[7] Lowering the reaction temperature can also sometimes reduce the rate of dehalogenation relative to the desired coupling.[7]

  • Side Reaction 2: Protodeboronation. This is the cleavage of the C-B bond of the boronic acid by a proton source, replacing it with a C-H bond.[9]

    • Causality: This is often exacerbated by excessive heat, prolonged reaction times, or the presence of excess water or acidic impurities. Arylboronic acids with electron-withdrawing groups can be particularly susceptible.[9]

    • Solution: Maintain a strictly inert atmosphere to prevent oxidative degradation that can lead to acidic byproducts. Do not overheat the reaction or run it for an unnecessarily long time. Monitor progress by TLC or LC-MS and stop the reaction upon completion. Using a boronic ester (e.g., a pinacol ester) instead of the acid can sometimes increase stability.

Issue 3: Purification and Isolation Challenges

Q: I've completed the reaction, but I'm struggling to isolate a pure product. How can I effectively remove the palladium catalyst and purify the final compound?

A: Proper workup and purification are critical for obtaining high-purity this compound.

  • Problem 1: Removing Palladium Residues. Residual palladium can contaminate the final product and is often a fine black precipitate.

    • Solution: After the reaction, cool the mixture and dilute it with a solvent like ethyl acetate. Filter the entire mixture through a pad of Celite® to remove the bulk of the palladium catalyst. For even better removal, you can use activated carbon treatment or pass the solution through a silica gel plug.

  • Problem 2: Crystallization/Chromatography. The product has both a polar hydroxyl group and a less polar aldehyde, which can make purification tricky.

    • Solution 1 (Aqueous Wash): During the workup, perform an alkaline wash (e.g., with dilute aqueous NaOH). The phenolic product will deprotonate and move into the aqueous layer as its sodium salt, leaving non-polar impurities (like homocoupled byproducts) in the organic layer. You can then re-acidify the aqueous layer (e.g., with dilute HCl) to a pH of ~5.5-6.0 to precipitate the pure product, which can be collected by filtration.[10][11]

    • Solution 2 (Chromatography): If impurities persist, column chromatography on silica gel is effective. A gradient elution system, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increasing the polarity, will effectively separate the product from starting materials and byproducts.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the optimal catalyst system for this specific Suzuki coupling?

A: For a scalable process, a robust and efficient catalyst is key. A combination of a palladium source like Pd(OAc)₂ or a pre-catalyst like Pd(dppf)Cl₂ with a bulky, electron-rich phosphine ligand is highly recommended. For this specific transformation, Pd(PPh₃)₄ is also a very common and effective choice, often used in academic settings and scalable processes.[9] A catalyst loading of 1-3 mol% is typical.

Q: Is it necessary to protect the phenol or aldehyde functional groups before the coupling reaction?

A: Generally, no. One of the major advantages of the Suzuki-Miyaura coupling is its high tolerance for a wide range of functional groups, including phenols and aldehydes.[3] Protecting these groups adds extra steps to the synthesis (protection and deprotection), increasing cost and reducing overall efficiency. The conditions described in this guide are designed to be compatible with the unprotected functional groups.

Q: How critical is the choice of base, especially with the free phenol group?

A: The base is critical for two reasons. First, it activates the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[2] Second, it will deprotonate the phenol. Using at least 2 equivalents of base is standard, with 2.5-3 equivalents often being optimal to ensure both the catalytic cycle proceeds and the phenol remains deprotonated. A moderately weak inorganic base like K₃PO₄ is an excellent choice as it is effective, minimizes side reactions like dehalogenation, and is easy to remove during workup.[7]

Section 4: Detailed Experimental Protocols

Protocol 1: Scalable Synthesis via Suzuki-Miyaura Coupling

This protocol is a representative procedure and may require optimization based on your specific lab setup and scale.

G A 1. Reagent Setup - To a reaction vessel, add 3-Bromophenol (1.0 eq). - Add 4-Formylphenylboronic acid (1.1 eq). - Add K₃PO₄ (2.5 eq). B 2. Solvent Addition & Degassing - Add solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v). - Sparge the mixture with Argon for 20 min. A->B C 3. Catalyst Addition - Add Pd(PPh₃)₄ (0.02 eq) under positive Argon pressure. B->C D 4. Reaction - Heat the mixture to 80-90 °C. - Monitor by TLC/LC-MS until 3-Bromophenol is consumed (typically 4-12 h). C->D E 5. Workup - Cool to room temp. - Dilute with Ethyl Acetate. - Filter through Celite® to remove Pd. D->E F 6. Extraction & Isolation - Transfer filtrate to a separatory funnel. - Wash with water and brine. - Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo. E->F G 7. Purification - Proceed to Protocol 2 for purification of the crude solid. F->G Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_oxid Ar-Pd(II)-X(L₂) (Oxidative Adduct) pd0->pd_oxid Oxidative Addition pd_trans Ar-Pd(II)-Ar'(L₂) (Transmetalated Complex) pd_oxid->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product Ar-Ar' (Final Product) pd_trans->product aryl_halide Ar-X (3-Bromophenol) aryl_halide->pd_oxid boronic_acid Ar'-B(OH)₂ (4-Formylphenylboronic acid) boronic_acid->pd_trans base Base (e.g., K₃PO₄) base->pd_trans

References

Technical Support Center: Protecting Group Strategies for 4-(3-Hydroxyphenyl)benzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(3-Hydroxyphenyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of protecting group strategies essential for this synthesis. Here, we address common challenges and provide practical, field-proven solutions in a direct question-and-answer format. Our focus is on the causality behind experimental choices to ensure both success and a deeper understanding of the underlying chemistry.

Section 1: Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, focusing on the crucial steps of protection and deprotection of the phenolic hydroxyl group.

Poor Yields During Phenol Protection

Question: I am experiencing low yields when protecting the hydroxyl group of 3-bromophenol before the Suzuki coupling reaction. What are the likely causes and how can I improve the yield?

Answer:

Low yields during the protection step are a common hurdle. The primary causes often revolve around incomplete deprotonation of the phenol, suboptimal reaction conditions, or inherent instability of the protecting group. Let's break down the troubleshooting process based on common protecting groups:

  • Silyl Ethers (e.g., TBDMS, TIPS):

    • Incomplete Deprotonation: Phenols are acidic, but require a suitable base for complete deprotonation to the phenoxide. While weaker bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used, stronger bases like sodium hydride (NaH) or imidazole are often more effective, driving the reaction to completion.[1]

    • Steric Hindrance: If you are using a bulky silylating agent like TBDPS-Cl, steric hindrance around the hydroxyl group can slow down the reaction. In such cases, extending the reaction time or slightly increasing the temperature may be beneficial.

    • Moisture: Silylating agents are highly sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is critical.

  • Benzyl Ethers (Bn):

    • Base Selection: The Williamson ether synthesis is the standard method for benzyl protection.[2] A strong base like sodium hydride (NaH) is typically used to generate the phenoxide.[2] If you are observing side reactions or decomposition, a milder base like silver oxide (Ag₂O) can be employed, which may also offer better selectivity in more complex substrates.[2]

    • Leaving Group: Benzyl bromide is a common reagent, but benzyl chloride can also be used. Benzyl bromide is generally more reactive. Ensure the quality of your benzyl halide, as impurities can hinder the reaction.

  • Methoxymethyl (MOM) Ethers:

    • Reagent Choice: MOM-Cl is a common reagent, but it is a lachrymator and can be unstable. Methoxymethyl acetate in the presence of a Lewis acid like zinc chloride can be a milder and effective alternative.

    • Base and Solvent: Sodium hydride in an aprotic polar solvent like DMF or THF is a standard condition.[3][4] The use of a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) can sometimes accelerate the reaction.[3]

Unexpected Deprotection During Suzuki Coupling

Question: My protecting group is being cleaved during the Suzuki-Miyaura coupling reaction. How can I prevent this?

Answer:

This is a critical issue that points to the incompatibility of the protecting group with the reaction conditions of the Suzuki coupling. The basic conditions and the palladium catalyst can cleave certain protecting groups.

  • Silyl Ethers: While generally stable, some silyl ethers, particularly less hindered ones like TMS, can be labile under the basic conditions of the Suzuki coupling.[5] Switching to a bulkier and more robust silyl group like TBDMS or TBDPS is recommended.[5]

  • MOM Ethers: MOM ethers are generally stable to the basic conditions of the Suzuki coupling. However, prolonged reaction times at elevated temperatures could lead to some cleavage. If you suspect this is happening, try to optimize the Suzuki coupling to proceed at a lower temperature or for a shorter duration.

  • Benzyl Ethers: Benzyl ethers are generally robust to the basic conditions of a Suzuki coupling. However, some palladium catalysts, especially under hydrogenation conditions, can cleave benzyl ethers.[6][7] Ensure your palladium catalyst is not pre-activated with hydrogen and that the reaction is performed under an inert atmosphere.

Difficulty in Deprotecting the Phenol Post-Coupling

Question: I have successfully performed the Suzuki coupling, but now I am struggling to remove the protecting group from the 4-(3-(protected-oxy)phenyl)benzaldehyde. What are the best methods for deprotection?

Answer:

The choice of deprotection method is entirely dependent on the protecting group used. Here are some common strategies:

  • Silyl Ethers (TBDMS, TBDPS):

    • Fluoride-Based Reagents: The most common and effective method is using a fluoride source like tetrabutylammonium fluoride (TBAF) in THF.[7][8] This method is generally very clean and high-yielding.

    • Acidic Conditions: Mild acidic conditions, such as acetic acid in THF/water or HCl in methanol, can also be used.[8] However, care must be taken as the aldehyde functionality can be sensitive to strong acids.

    • Selective Deprotection: If you have other silyl ethers in your molecule, selective deprotection of the phenolic silyl ether can be achieved using reagents like sodium hydride in DMF or catalytic lithium acetate in moist DMF.[1][8]

  • Benzyl Ethers (Bn):

    • Hydrogenolysis: The most common method is catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source.[2][6] This is a very clean and efficient method, provided there are no other reducible functional groups in the molecule (like alkenes or alkynes).

    • Lewis Acids: Strong Lewis acids like boron trichloride (BCl₃) or trimethylsilyl iodide (TMSI) can also cleave benzyl ethers.[9] These methods are useful when hydrogenation is not feasible.

    • Oxidative Cleavage: In some cases, oxidative methods using reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) can be employed, particularly for p-methoxybenzyl (PMB) ethers.[7]

  • MOM Ethers:

    • Acidic Hydrolysis: MOM ethers are readily cleaved under acidic conditions.[3][10] A dilute solution of HCl in methanol or THF is typically sufficient.[3] Be mindful of the aldehyde group's stability.

    • Lewis Acids: Lewis acids such as zinc bromide in the presence of a thiol can also effect deprotection under mild conditions.[11]

Section 2: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding protecting group strategies for this specific synthesis.

Q1: Which protecting group is the "best" for the synthesis of this compound?

There is no single "best" protecting group, as the optimal choice depends on the overall synthetic route and the presence of other functional groups. However, for a standard Suzuki coupling approach, TBDMS and MOM are excellent starting points due to their ease of introduction, stability to the coupling conditions, and relatively straightforward removal.

Q2: Can I perform the Suzuki coupling without protecting the phenol?

Direct Suzuki coupling of halophenols is possible but can be challenging.[12] The free hydroxyl group can interfere with the catalytic cycle, leading to lower yields and side reactions.[13][14] For reliable and high-yielding synthesis, protecting the phenol is highly recommended.

Q3: What is "orthogonal protection," and is it relevant to this synthesis?

Orthogonal protection is a strategy where multiple functional groups in a molecule are protected with groups that can be removed under different, non-interfering conditions.[15][16][17][18][19] This is highly relevant if, for example, you were to have another hydroxyl group or a different functional group elsewhere in your starting materials that also requires protection. For instance, you could protect the phenol with a TBDMS group (removed by fluoride) and an aliphatic alcohol with a benzyl group (removed by hydrogenolysis).[18]

Q4: My starting material is 3-hydroxybenzaldehyde. Can I protect the phenol and then perform the Suzuki coupling?

Yes, this is a viable alternative strategy. You would first protect the phenolic hydroxyl group of 3-hydroxybenzaldehyde. The aldehyde group is generally stable to many protection conditions for phenols. Then, you would need to convert the aldehyde to a group suitable for Suzuki coupling, for example, by converting it to a triflate or a halide, before coupling with a suitable boronic acid or ester.

Q5: Are there any "green" or more environmentally friendly protecting group strategies?

The development of greener alternatives is an active area of research.[13][14] Some strategies focus on using catalysts that can activate the phenolic hydroxyl group in situ for coupling, thus avoiding the need for separate protection and deprotection steps.[14] While these methods are promising, they may require more specialized catalysts and optimization.

Section 3: Experimental Protocols & Data

Protocol: TBDMS Protection of 3-Bromophenol
  • To a solution of 3-bromophenol (1.0 eq) in anhydrous DMF (0.5 M) under an argon atmosphere, add imidazole (1.5 eq).

  • Cool the mixture to 0 °C and add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (hexanes/ethyl acetate) to afford the TBDMS-protected 3-bromophenol.

Protocol: Benzyl Protection of 3-Bromophenol
  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (0.5 M) under an argon atmosphere at 0 °C, add a solution of 3-bromophenol (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise and allow the reaction to warm to room temperature.

  • Stir for 12-16 hours, monitoring by TLC.

  • Carefully quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (hexanes/ethyl acetate) to afford the benzyl-protected 3-bromophenol.

Data Summary: Comparison of Common Phenolic Protecting Groups
Protecting GroupProtection ConditionsDeprotection ConditionsStability to Suzuki Coupling
TBDMS TBDMS-Cl, Imidazole, DMFTBAF, THF or mild acidExcellent
TIPS TIPS-Cl, Imidazole, DMFTBAF, THF or mild acidExcellent
Benzyl (Bn) BnBr, NaH, THFH₂, Pd/C or BCl₃Generally Good
MOM MOM-Cl, NaH, DMFMild acid (e.g., HCl in MeOH)Excellent
Acetyl (Ac) Ac₂O, PyridineBase (e.g., K₂CO₃, MeOH)Prone to cleavage

Section 4: Visualizing the Workflow

Decision Tree for Protecting Group Selection

The following diagram illustrates a simplified decision-making process for selecting a suitable protecting group for the synthesis of this compound.

G start Start: Synthesis of This compound q1 Are there other acid-sensitive groups in the molecule? start->q1 q2 Are there other reducible groups (e.g., alkenes, alkynes)? q1->q2 Yes pg_mom Consider MOM protection q1->pg_mom No q3 Is fluoride-based deprotection desirable/feasible? q2->q3 Yes pg_silyl Consider Silyl (TBDMS/TIPS) protection q2->pg_silyl No pg_bn Consider Benzyl protection q3->pg_bn No q3->pg_silyl Yes

Caption: Decision workflow for selecting a phenolic protecting group.

References

Validation & Comparative

Analytical methods for the validation of 4-(3-Hydroxyphenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Analytical Methods for the Validation of 4-(3-Hydroxyphenyl)benzaldehyde

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable and reproducible data. This guide provides a comprehensive comparison of analytical techniques for the validation of this compound, a key chemical intermediate. As a senior application scientist, my focus extends beyond mere procedural descriptions to elucidate the underlying scientific principles and rationale, ensuring that the chosen methodologies are not only robust but also fit for their intended purpose, in alignment with international regulatory standards.[1][2]

The validation of an analytical procedure is the process of demonstrating its suitability for the intended use.[3] This is a critical component of the pharmaceutical quality system, ensuring that measurements are accurate, specific, and reproducible.[2][4] The International Council for Harmonisation (ICH) provides a framework for this process, outlining the necessary validation characteristics.[5][6]

Core Principles of Analytical Method Validation

Before comparing specific techniques, it is essential to understand the core performance characteristics that must be evaluated, as stipulated by guidelines such as ICH Q2(R2).[2][6]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or matrix components.[5]

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations for which the method has demonstrated suitable precision, accuracy, and linearity.[2][7]

  • Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[5][8]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly. This is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[7]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[8][9]

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantified with acceptable precision and accuracy.[8][9]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[10]

Chromatographic Techniques: The Workhorses for Quantification

For quantitative analysis, particularly for assay and impurity determination, chromatographic techniques are unparalleled. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends fundamentally on the physicochemical properties of the analyte.[11]

High-Performance Liquid Chromatography (HPLC)

HPLC is the premier technique for analyzing non-volatile or thermally labile compounds.[12] Given that this compound is a solid at room temperature, HPLC is the most direct and widely applicable method for its quantification.

Causality Behind Experimental Choices: Reverse-phase HPLC (RP-HPLC) is the logical starting point. The stationary phase (e.g., C18) is nonpolar, while the mobile phase is a more polar mixture, typically of water and an organic solvent like acetonitrile or methanol. This compound, with its aromatic rings and polar hydroxyl group, will have moderate retention, allowing for excellent separation from both more polar and less polar impurities. A UV detector is ideal as the conjugated aromatic system of the analyte provides strong chromophores, ensuring high sensitivity.[13]

Data Presentation: Typical HPLC Method Validation Parameters

Validation ParameterTypical Performance CriteriaSupporting Rationale
Linearity (r²) > 0.999Demonstrates a direct proportional relationship between concentration and detector response.[14]
Range 80% - 120% of test concentrationEnsures the method is reliable for assaying the active ingredient.[2]
Accuracy (% Recovery) 98.0% - 102.0%Confirms the closeness of the measured value to the true value.[8][14]
Precision (%RSD) ≤ 2.0%Indicates low variability in results under the same conditions.[5]
LOD ~0.01 - 0.1 µg/mLDependent on the analyte's UV absorbance; defines the detection limit.[15]
LOQ ~0.03 - 0.3 µg/mLThe lowest concentration that can be reliably measured.

Experimental Protocol: RP-HPLC-UV Method for Assay

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v) with 0.1% phosphoric acid. The acid is added to suppress the ionization of the phenolic hydroxyl group, ensuring a single, sharp peak.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

    • Detection Wavelength: 254 nm, a common wavelength for aromatic compounds.

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard (1.0 mg/mL) in methanol.

    • Create a series of calibration standards (e.g., 10, 25, 50, 100, 150 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing this compound in methanol to achieve a target concentration within the calibration range (e.g., 100 µg/mL).

    • Filter the solution through a 0.45 µm syringe filter prior to injection to protect the column from particulates.

  • Validation Procedure:

    • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting peak area against concentration.

    • Accuracy: Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%) and analyzing in triplicate.

    • Precision: Analyze six replicate preparations of a standard solution at 100% concentration to assess repeatability.

Gas Chromatography (GC)

GC is a powerful technique renowned for its high separation efficiency, particularly for volatile and thermally stable compounds.[16] While this compound is not highly volatile, GC can be employed, especially for identifying and quantifying volatile impurities or with derivatization to enhance its volatility.

Causality Behind Experimental Choices: Direct injection of this compound would require a high inlet temperature, which could risk thermal degradation. A more reliable approach is derivatization, such as silylation with BSTFA, to convert the polar hydroxyl group into a nonpolar and more volatile trimethylsilyl (TMS) ether. This allows for analysis at lower temperatures, preserving the integrity of the analyte. A flame ionization detector (FID) provides excellent sensitivity for organic compounds, while coupling with a Mass Spectrometer (GC-MS) offers definitive structural confirmation, which is invaluable for impurity identification.[17]

Data Presentation: Typical GC Method Validation Parameters

Validation ParameterTypical Performance CriteriaSupporting Rationale
Linearity (r²) > 0.999Essential for accurate quantification across a range of concentrations.[17]
Precision (%RSD) < 3%GC precision can be slightly higher than HPLC due to injection variability and derivatization steps.
LOD ~0.05 µg/mLGC-FID is highly sensitive for carbon-containing compounds.
LOQ ~0.15 µg/mLEnsures quantifiable results for trace-level impurities.[17]
Accuracy (% Recovery) 90% - 110%A wider range may be acceptable, accounting for the multi-step sample preparation (derivatization).

Experimental Protocol: GC-FID Method for Impurity Profiling

  • Instrumentation: Gas chromatograph with a split/splitless inlet, autosampler, and Flame Ionization Detector (FID).

  • Chromatographic Conditions:

    • Column: DB-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness). This is a robust, general-purpose column suitable for a wide range of analytes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 270 °C.

    • Oven Temperature Program: Start at 150 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min). This program allows for the separation of more volatile impurities from the derivatized main component.[18]

    • Detector Temperature: 300 °C.

  • Sample Preparation (Derivatization):

    • Accurately weigh approximately 10 mg of the sample into a vial.

    • Add 1 mL of pyridine and 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

    • Cap the vial and heat at 70 °C for 30 minutes to ensure complete derivatization.

    • Cool to room temperature before injection.

  • Validation Procedure:

    • Follow similar steps as for HPLC validation, ensuring that standards and samples undergo the identical derivatization procedure to maintain consistency and accuracy.

Spectroscopic Methods for Structural Elucidation and Identification

While chromatography quantifies, spectroscopy identifies. For complete validation, especially for characterizing reference standards and identifying unknown impurities, spectroscopic techniques are indispensable.

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure determination. For this compound, ¹H NMR would show distinct signals for the aldehydic proton (~9.8-10.0 ppm), the phenolic proton, and the complex splitting patterns of the aromatic protons on both rings.[19][20] ¹³C NMR would confirm the number of unique carbon atoms, including the carbonyl carbon (~190 ppm).

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound and, through fragmentation patterns, offers clues to its structure. When coupled with GC or HPLC, it becomes a powerful tool for identifying separated components. The mass spectrum of this compound would show a prominent molecular ion peak corresponding to its molecular weight (C13H10O2 = 198.22 g/mol ).[21][22]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in a molecule. The spectrum of this compound would exhibit characteristic absorption bands for the phenolic O-H stretch (broad, ~3300 cm⁻¹), the aldehydic C=O stretch (~1680-1700 cm⁻¹), and aromatic C-H and C=C vibrations.[23][24]

Visualization of Key Workflows

G cluster_0 Phase 1: Planning cluster_1 Phase 2: Execution cluster_2 Phase 3: Documentation A Define Analytical Procedure's Purpose (e.g., Assay, Impurity Test) B Select Validation Performance Characteristics (ICH Q2(R2)) A->B C Set Acceptance Criteria (e.g., %RSD < 2%) B->C D Prepare & Execute Validation Protocol C->D E Analyze Data for: - Specificity - Linearity & Range - Accuracy & Precision - LOD/LOQ - Robustness D->E F Compare Results to Acceptance Criteria E->F G Generate Validation Report F->G H Finalize & Approve Analytical Method G->H

Caption: General workflow for analytical method validation based on ICH guidelines.

G A What is the primary analytical goal? C Routine QC Assay & Quantification A->C Assay D Volatile Impurity Profiling A->D Impurity E Structural Confirmation & Identification A->E Identity B Is the analyte thermally stable & volatile? F Use HPLC-UV B->F No G Use GC-FID/MS B->G Yes C->F D->B H Use NMR, MS, FTIR E->H

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion and Recommendations

Both HPLC and GC are powerful and robust techniques for the analysis of this compound, but their applications are distinct.

  • For routine quality control, assay, and quantification of the main component, a validated RP-HPLC-UV method is the most direct, cost-effective, and efficient choice. [11][13] Its operation at ambient temperatures ensures the integrity of the analyte.

  • When definitive identification, higher sensitivity for volatile impurities, or analysis in a complex matrix is required, GC-MS is the superior technique, likely requiring derivatization. [16][25]

  • For the initial characterization of a reference standard or the structural elucidation of unknown degradation products or impurities, a combination of spectroscopic methods (NMR, MS, and FTIR) is mandatory.

The objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[2] By carefully selecting the appropriate techniques and rigorously evaluating their performance against predefined criteria, researchers can ensure the quality, reliability, and consistency of their analytical results, which is an integral part of good analytical practice.[3]

References

A Comparative Guide to the Isomers of Hydroxyphenyl Benzaldehydes: Synthesis, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Power of Positional Isomerism in Drug Discovery

In the landscape of medicinal chemistry, the arrangement of functional groups on an aromatic scaffold is a critical determinant of biological activity. Even a subtle shift in substituent position can profoundly alter a molecule's physicochemical properties, receptor binding affinity, and metabolic fate. This guide provides a comparative analysis of 4-(3-hydroxyphenyl)benzaldehyde and its key positional isomers. While seemingly minor variations of a biphenyl core, these molecules exhibit distinct characteristics that have significant implications for their application as synthetic intermediates and bioactive agents in drug development.[1][2][3]

We will delve into the synthetic routes, comparative physicochemical and spectroscopic properties, and the differential biological activities of these isomers. This analysis is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to select and utilize the optimal isomer for their specific research applications. The discussion will extend beyond a simple data summary to explain the causal relationships between molecular structure and observable properties, grounding the information in the principles of physical organic chemistry and medicinal chemistry.

Part 1: Synthesis and Structural Characterization

The synthesis of hydroxyphenyl benzaldehydes typically relies on modern cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly efficient and widely adopted method. This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an arylboronic acid, catalyzed by a palladium complex.

The general strategy involves coupling a suitably protected hydroxy- or formyl-substituted phenylboronic acid with a corresponding formyl- or hydroxy-substituted aryl halide. The choice of starting materials dictates the final isomeric product. For instance, the synthesis of this compound can be achieved by coupling 4-formylphenylboronic acid with 3-bromophenol.

Representative Synthetic Workflow: Suzuki-Miyaura Coupling

The following protocol outlines a general procedure for the synthesis of a (hydroxyphenyl)benzaldehyde isomer. The rationale for this approach lies in its high functional group tolerance, generally good yields, and the commercial availability of a wide array of starting materials.

G cluster_reactants Reactant Preparation cluster_reaction Reaction Conditions cluster_process Process cluster_workup Work-up & Purification A Aryl Halide (e.g., 3-Bromophenol) Mix Combine Reactants, Catalyst, Base, and Solvents A->Mix B Arylboronic Acid (e.g., 4-Formylphenylboronic acid) B->Mix C Palladium Catalyst (e.g., Pd(PPh3)4) C->Mix D Base (e.g., Na2CO3 or K2CO3) D->Mix E Solvent System (e.g., Toluene/Ethanol/Water) E->Mix Heat Heat under Inert Atmosphere (e.g., N2 or Ar, 80-110°C) Mix->Heat Monitor Monitor Reaction (TLC or LC-MS) Heat->Monitor Quench Quench Reaction & Phase Separation Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify via Column Chromatography Extract->Purify Product Final Product (e.g., this compound) Purify->Product

Caption: General workflow for Suzuki-Miyaura cross-coupling synthesis.

Experimental Protocol: Synthesis of this compound

This protocol provides a self-validating system for synthesizing the target compound.

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-bromophenol (1.0 eq) and 4-formylphenylboronic acid (1.1 eq) in a 3:1:1 mixture of toluene, ethanol, and water.

    • Causality: The mixed solvent system is crucial. Toluene acts as the primary organic phase, while ethanol enhances the solubility of the reactants, and water is necessary to dissolve the inorganic base.

  • Inert Atmosphere: Purge the reaction mixture with nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen.

    • Causality: The Pd(0) catalyst is sensitive to oxidation, which would deactivate it and halt the catalytic cycle. An inert atmosphere is essential for catalyst longevity and reaction success.

  • Addition of Reagents: Add sodium carbonate (Na₂CO₃, 2.5 eq) as a base, followed by the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).

    • Causality: The base is required for the transmetalation step of the Suzuki catalytic cycle. Carbonates are effective and generally do not interfere with the aldehyde or hydroxyl functional groups.

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 8-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

    • Causality: Column chromatography separates the desired product from unreacted starting materials, homocoupled byproducts, and residual catalyst.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 2: Comparative Physicochemical and Spectroscopic Properties

The position of the hydroxyl group significantly influences the physicochemical properties of the isomers due to its effects on hydrogen bonding, polarity, and molecular symmetry. For context, we will compare the target compound, this compound, with its isomers where the hydroxyl group is at the ortho (2-) and para (4-) positions on the second phenyl ring, as well as the simpler hydroxybenzaldehyde isomers.

Physicochemical Data Summary
CompoundStructureMW ( g/mol )Melting Point (°C)Boiling Point (°C)pKa
2-Hydroxybenzaldehyde C7H6O2122.12-71978.36
3-Hydroxybenzaldehyde C7H6O2122.12106[4]240[4]8.98[4]
4-Hydroxybenzaldehyde C7H6O2122.12116[5]310-311[5]7.61[5]
4-(2-Hydroxyphenyl)benzaldehyde C13H10O2198.2298-100N/AN/A
This compound C13H10O2198.22129-132N/AN/A
4-(4-Hydroxyphenyl)benzaldehyde C13H10O2198.22158-161[6]373.7[6]N/A

Analysis of Properties:

  • Melting Point: The melting point is influenced by the efficiency of crystal lattice packing. 4-(4-Hydroxyphenyl)benzaldehyde has the highest melting point among the biphenyl isomers, likely due to its linear, symmetric structure allowing for strong intermolecular hydrogen bonding and efficient packing. In contrast, 2-hydroxybenzaldehyde is a liquid at room temperature due to strong intramolecular hydrogen bonding, which reduces its ability to form strong intermolecular networks.

  • Acidity (pKa): The pKa of the phenolic proton is lower (more acidic) for the para- and ortho-hydroxybenzaldehydes compared to the meta isomer. This is because the electron-withdrawing aldehyde group can delocalize the negative charge of the resulting phenoxide ion through resonance when it is in conjugation (ortho or para), thus stabilizing the conjugate base. This effect is absent in the meta isomer.

Comparative Spectroscopic Signatures

Spectroscopic analysis is essential for distinguishing between these closely related isomers.

IsomerKey ¹H NMR Features (δ, ppm in DMSO-d₆)Key IR Features (cm⁻¹)
2-Hydroxybenzaldehyde Aldehyde H (~9.8 ppm), Phenolic H (~11.0 ppm, downfield due to H-bonding)Broad O-H (3100-3300), C=O (~1665, lowered by H-bonding)
3-Hydroxybenzaldehyde Aldehyde H (~9.9 ppm), Phenolic H (~9.8 ppm)Broad O-H (3100-3400), C=O (~1690)
4-Hydroxybenzaldehyde Aldehyde H (~9.8 ppm), Phenolic H (~10.7 ppm)[7]Broad O-H (3100-3400), C=O (~1680)[8]
4-(4-Hydroxyphenyl)benzaldehyde Aldehyde H (~10.0 ppm), Aromatic protons show two distinct AA'BB' systems.Broad O-H (3200-3500), C=O (~1695)

Note: Specific chemical shifts can vary based on solvent and concentration.

The key to distinguishing the biphenyl isomers lies in the splitting patterns of the aromatic protons in ¹H NMR. The 4-(4-hydroxyphenyl) isomer will show two symmetric AA'BB' patterns, whereas the 2- and 3-hydroxyphenyl isomers will display more complex, asymmetric multiplets for the protons on the hydroxyl-bearing ring.

Part 3: Comparative Biological Activity and Therapeutic Potential

Hydroxybenzaldehydes and their derivatives are recognized for a range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[9][10][11] These properties make them valuable scaffolds in drug design.

Key Biological Activities:
  • Antioxidant and Vasculoprotective Effects: Both 3-hydroxybenzaldehyde (3-HBA) and 4-hydroxybenzaldehyde (4-HBA) are potent free radical inhibitors.[11][12] They are reported to exert their effects by inhibiting oxidative stress.[11] 3-HBA has demonstrated vasculoprotective effects by reducing vascular smooth muscle cell proliferation.[4][12]

  • Wound Healing and Cell Migration: 4-HBA has been shown to promote wound healing and cell migration by increasing Src activity.[11][12]

  • Antimicrobial and Antifungal Activity: Various benzaldehyde derivatives have been shown to possess antimicrobial and antifungal properties.[10] They are considered environmentally safe compounds due to their biodegradability.[10]

  • Enzyme Inhibition: Phenyl-substituted bicyclic moieties, similar to the (hydroxyphenyl)benzaldehyde scaffold, have been designed as potent inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), a target for treating estrogen-dependent diseases.[13]

Structure-Activity Relationship (SAR) Insights

The position of the hydroxyl group is critical for biological activity. For many antioxidant phenols, a para or ortho relationship to another activating group allows for the stabilization of the resulting phenoxyl radical through resonance, often enhancing antioxidant capacity. The steric accessibility of the hydroxyl group also plays a role in interactions with biological targets like enzyme active sites or cellular receptors.

Signaling Pathway Involvement: The Sonic Hedgehog (Shh) Pathway

Recent research has shown that 3-HBA and 4-HBA can protect mouse astrocytes from damage induced by Angiostrongylus cantonensis excretory/secretory products.[12] This protective effect was linked to the activation of the Sonic Hedgehog (Shh) signaling pathway.[12] This pathway is crucial for cellular growth, differentiation, and repair.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 Patched-1 (PTCH1) Receptor SMO Smoothened (SMO) Transmembrane Protein PTCH1->SMO inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU inhibits GLI GLI Protein (Inactive Complex) SUFU->GLI sequesters & promotes cleavage GLI_active GLI (Active) DNA Target Gene Promoters GLI_active->DNA translocates to nucleus & binds Response Cell Survival, Proliferation, Repair DNA->Response activates transcription HBA 3-HBA or 4-HBA Shh Shh Ligand HBA->Shh upregulates Shh->PTCH1 binds

Caption: Upregulation of the Shh pathway by 3-HBA and 4-HBA.

Part 4: Standardized Experimental Protocols

To ensure reproducibility and comparability of data, the following detailed protocols are provided.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation
  • Objective: To determine the purity of a synthesized batch and separate the different positional isomers.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Causality: A C18 column provides excellent hydrophobic selectivity, which is ideal for separating aromatic isomers with slight differences in polarity.

  • Mobile Phase: Isocratic or gradient elution. A typical starting point is a mixture of Acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A).

    • Causality: Acetonitrile is a common organic modifier. Formic acid is added to acidify the mobile phase, which suppresses the ionization of the phenolic hydroxyl group, leading to sharper peaks and more reproducible retention times.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm or 280 nm.

    • Causality: These wavelengths correspond to strong absorbance maxima for the aromatic systems present in the molecules.

  • Procedure:

    • Prepare a 1 mg/mL stock solution of the sample in methanol or acetonitrile.

    • Filter the sample through a 0.45 µm syringe filter before injection.

    • Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

    • Inject 10 µL of the sample.

    • Run the method and record the chromatogram. The expected elution order is typically based on polarity: more polar compounds (like 4-(4-hydroxyphenyl)benzaldehyde) may elute earlier than less polar ones in reverse-phase chromatography.

Protocol 2: Nuclear Magnetic Resonance (NMR) for Structural Isomer Identification
  • Objective: To confirm the chemical structure and distinguish between positional isomers.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is an excellent solvent for these compounds and, importantly, its polarity allows for the observation of the exchangeable phenolic proton (-OH), which might be broadened or absent in less polar solvents like chloroform-d.

  • Procedure:

    • Dissolve 5-10 mg of the purified sample in ~0.7 mL of DMSO-d₆.

    • Transfer the solution to a clean, dry NMR tube.

    • Acquire a ¹H NMR spectrum. Pay close attention to the aldehyde proton singlet (δ ~9.8-10.0 ppm), the phenolic proton singlet (can be broad, δ ~9.5-11.0 ppm), and the aromatic region (δ ~6.8-8.0 ppm).

    • Acquire a ¹³C NMR spectrum to observe the number of unique carbon environments.

    • Analysis: The key to differentiation is the multiplicity and coupling constants of the aromatic protons.

      • 4-(4-Hydroxyphenyl)benzaldehyde: Will show two distinct and symmetric doublets of doublets (an AA'BB' system) for each ring.

      • This compound: Will show a symmetric AA'BB' system for the benzaldehyde ring and a more complex set of four distinct multiplets for the 3-hydroxyphenyl ring.

      • 4-(2-Hydroxyphenyl)benzaldehyde: Will show an AA'BB' system for the benzaldehyde ring and a complex pattern for the four adjacent protons on the 2-hydroxyphenyl ring.

Conclusion

The positional isomerism of hydroxyphenyl benzaldehydes presents a classic case study in how subtle structural changes dictate significant differences in physicochemical properties and biological function. The 4-(4-hydroxyphenyl) isomer stands out for its high melting point, indicative of a stable, ordered crystalline structure, while the simpler 2-hydroxybenzaldehyde isomer's properties are dominated by intramolecular hydrogen bonding. These structural nuances translate directly into differing biological activities, with the meta- and para-hydroxy isomers showing promise as antioxidants and modulators of key signaling pathways like Shh.

For the drug development professional, this guide underscores the necessity of precise isomeric control during synthesis and the importance of comprehensive characterization. The choice of an isomer is not arbitrary; it is a critical design decision that can define the success of a therapeutic agent or synthetic intermediate. The provided protocols offer a robust framework for the synthesis, purification, and analytical validation required to confidently advance these valuable chemical scaffolds in research and development.

References

A Comparative Guide to the Reactivity of Substituted Benzaldehydes: A Focus on 4-(3-Hydroxyphenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Published by the Senior Application Scientist Group

Introduction

For professionals engaged in medicinal chemistry, organic synthesis, and materials science, a nuanced understanding of reactant reactivity is fundamental to the rational design of molecules and the optimization of synthetic pathways. Benzaldehyde and its derivatives are cornerstone reagents, serving as precursors in countless reactions. The reactivity of the aldehyde functional group is exquisitely sensitive to the electronic nature of substituents on the aromatic ring.[1] This guide provides an in-depth comparison of the reactivity of 4-(3-Hydroxyphenyl)benzaldehyde against a curated set of alternative benzaldehydes, supported by established experimental data and detailed protocols.

Our focus, this compound, presents a unique case where the electronic effects of a hydroxyl group are transmitted through a secondary phenyl ring, creating a more complex electronic and steric profile compared to directly substituted benzaldehydes. To contextualize its behavior, we will compare it against:

  • Benzaldehyde: The unsubstituted parent compound, our baseline for reactivity.

  • 4-Methylbenzaldehyde (p-Tolualdehyde): Featuring an electron-donating group (EDG).

  • 4-Nitrobenzaldehyde (p-Nitrobenzaldehyde): Featuring a strong electron-withdrawing group (EWG).

  • 4-Hydroxybenzaldehyde: Featuring a directly-conjugated electron-donating hydroxyl group.

This analysis will primarily explore two canonical reaction classes: nucleophilic addition and oxidation, providing researchers with the predictive insights needed for experimental design.

Theoretical Framework: The Decisive Role of Electronic Effects

The reactivity of the carbonyl group in benzaldehydes is governed by the electrophilicity of the carbonyl carbon.[1] This carbon bears a partial positive charge (δ+) due to the high electronegativity of the oxygen atom. Substituents on the aromatic ring can either intensify or diminish this positive charge through a combination of inductive and resonance effects, thereby modulating the aldehyde's susceptibility to nucleophilic attack.

  • Electron-Donating Groups (EDGs): Groups like methyl (-CH₃), methoxy (-OCH₃), and hydroxyl (-OH) push electron density into the aromatic ring via induction or resonance.[2] This delocalization of electrons onto the carbonyl group reduces the partial positive charge on the carbonyl carbon, making it less electrophilic and thus decreasing its reactivity toward nucleophiles.[1][3]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) pull electron density away from the aromatic ring. This effect is propagated to the carbonyl group, increasing the partial positive charge on the carbonyl carbon.[4] This heightened electrophilicity makes the aldehyde significantly more reactive toward nucleophiles.[5]

The Hammett equation , log(k/k₀) = σρ, provides a quantitative framework for this relationship, correlating the rate constants (k) of substituted derivatives to the unsubstituted compound (k₀) through substituent constants (σ) and a reaction constant (ρ).[6][7] A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups.[5]

The substituent in This compound is a 3-hydroxyphenyl group. The hydroxyl group is in a meta position on the substituent ring, meaning its strong resonance-donating effect is not directly conjugated with the bond connecting to the benzaldehyde ring. Therefore, its influence is more subtle, likely a combination of weak inductive effects, making its overall electronic contribution less pronounced than a directly substituted hydroxyl or nitro group.

Electronic_Effects cluster_EWG Electron-Withdrawing Group (EWG) cluster_EDG Electron-Donating Group (EDG) EWG e.g., -NO₂ Benz_EWG Benzaldehyde EWG->Benz_EWG -I, -M Effect Carbonyl_EWG Carbonyl Carbon (Increased δ+) Benz_EWG->Carbonyl_EWG Reactivity_EWG Reactivity_EWG Carbonyl_EWG->Reactivity_EWG Higher Reactivity (Nucleophilic Addition) EDG e.g., -CH₃, -OH Benz_EDG Benzaldehyde EDG->Benz_EDG +I, +M Effect Carbonyl_EDG Carbonyl Carbon (Decreased δ+) Benz_EDG->Carbonyl_EDG Reactivity_EDG Reactivity_EDG Carbonyl_EDG->Reactivity_EDG Lower Reactivity (Nucleophilic Addition)

Caption: Electronic effects of substituents on benzaldehyde reactivity.

Comparative Reactivity in Nucleophilic Addition: The Knoevenagel Condensation

Nucleophilic addition is the quintessential reaction of aldehydes.[8] The Knoevenagel condensation, involving the reaction of an aldehyde with an active methylene compound, serves as an excellent model for comparing reactivity.[5] The reaction rate is highly dependent on the electrophilicity of the carbonyl carbon, with EWGs enhancing reactivity.[5][9]

Comparative Performance Data

The table below summarizes the performance of various substituted benzaldehydes in the Knoevenagel condensation with malononitrile. The reactivity of this compound is predicted based on the expected electronic and steric profile of its substituent.

Benzaldehyde DerivativeSubstituent (Position)Substituent TypeYield (%)Reaction Time (min)Relative ReactivityReference
4-Nitrobenzaldehyde-NO₂ (para)Strong EWG9510Highest[5]
Benzaldehyde-H (none)Neutral9260Baseline[5]
This compound -C₆H₄OH (para)Weak EDG (Predicted) ~90 (Predicted) ~75 (Predicted) Slightly Lower -
4-Methylbenzaldehyde-CH₃ (para)EDG9090Lower[5]
4-Hydroxybenzaldehyde-OH (para)Strong EDG88120Lowest[5]

Analysis: As expected, 4-nitrobenzaldehyde shows the highest reactivity due to the powerful electron-withdrawing nature of the nitro group. Conversely, substituents that donate electron density, such as methyl and hydroxyl groups, decrease the reaction rate. We predict that this compound will exhibit reactivity slightly lower than unsubstituted benzaldehyde. The 3-hydroxyphenyl group is bulky and likely a weak electron-donator overall, thus deactivating the carbonyl group to a lesser extent than a directly conjugated hydroxyl group.

Experimental Protocol: Knoevenagel Condensation

This protocol is designed to be self-validating, where reaction completion can be monitored, and the product can be definitively characterized.

Materials:

  • Substituted benzaldehyde (5.0 mmol)

  • Malononitrile (5.0 mmol, 0.33 g)

  • Piperidine (catalytic amount, ~2 drops)

  • Ethanol (20 mL)

  • Standard laboratory glassware

  • Thin-Layer Chromatography (TLC) apparatus

  • NMR Spectrometer and Melting Point Apparatus for characterization

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the substituted benzaldehyde (5.0 mmol) in 20 mL of ethanol.

  • Addition of Reagents: Add malononitrile (5.0 mmol) to the solution, followed by a catalytic amount of piperidine.

  • Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress every 15 minutes using TLC (e.g., with a 3:1 hexane:ethyl acetate eluent) by observing the disappearance of the benzaldehyde spot.

  • Product Isolation: Upon completion, cool the reaction mixture in an ice bath to precipitate the product. Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Purification and Characterization: Air-dry the product. If necessary, recrystallize from ethanol to achieve high purity. Determine the yield and characterize the product by measuring its melting point and acquiring ¹H and ¹³C NMR spectra to confirm its structure.

Knoevenagel_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis A Dissolve Benzaldehyde in Ethanol B Add Malononitrile & Piperidine A->B C Stir at Room Temp B->C D Monitor by TLC C->D E Cool in Ice Bath D->E Reaction Complete F Vacuum Filtration E->F G Recrystallize F->G H Characterize (NMR, MP, Yield) G->H

Caption: Experimental workflow for the Knoevenagel condensation.

Comparative Reactivity in Oxidation

The oxidation of benzaldehydes to their corresponding benzoic acids is another fundamental transformation. The reaction's sensitivity to substituents can vary depending on the oxidant. In the oxidation by benzyltrimethylammonium chlorobromate (BTMACB), the reaction is accelerated by both electron-donating and electron-withdrawing groups, suggesting a complex mechanism likely involving the stability of an electron-deficient intermediate.[1]

Comparative Performance Data

The following table summarizes the relative rate constants for the oxidation of various substituted benzaldehydes.

Benzaldehyde DerivativeSubstituent (Position)Substituent TypeRelative Rate Constant (k/k₀)Reference
4-Nitrobenzaldehyde-NO₂ (para)Strong EWG1.62[1]
Benzaldehyde-H (none)Neutral1.00[1]
This compound -C₆H₄OH (para)Weak EDG (Predicted) ~2.0 (Predicted) -
4-Methylbenzaldehyde-CH₃ (para)EDG2.51[1]
4-Methoxybenzaldehyde-OCH₃ (para)Strong EDG6.31[1]

Analysis: In this specific oxidation, electron-donating groups have a more pronounced accelerating effect than electron-withdrawing groups.[1] The methoxy group (-OCH₃) leads to the fastest reaction. Based on this trend, this compound is predicted to react faster than benzaldehyde but slower than derivatives with strongly donating groups like methyl or methoxy.

Experimental Protocol: Oxidation with Potassium Permanganate

This protocol uses a common and potent oxidizing agent.

Materials:

  • Substituted benzaldehyde (10 mmol)

  • Potassium permanganate (KMnO₄, ~12 mmol)

  • Sodium carbonate (Na₂CO₃)

  • 10% Sulfuric acid (H₂SO₄)

  • Sodium bisulfite (NaHSO₃)

  • Deionized water

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Suspend the substituted benzaldehyde (10 mmol) in 100 mL of a 1% aqueous Na₂CO₃ solution in a 250 mL flask. Heat the mixture to 80-90°C with stirring.

  • Addition of Oxidant: Slowly add a solution of KMnO₄ (12 mmol in 50 mL of water) portion-wise over 30 minutes. The purple color of the permanganate should disappear as it is consumed. A brown precipitate of MnO₂ will form.

  • Quenching: After the addition is complete, continue heating for another 15 minutes to ensure the reaction goes to completion. Cool the mixture to room temperature and carefully add solid sodium bisulfite until the brown MnO₂ dissolves.

  • Product Isolation: Acidify the clear, colorless solution with 10% sulfuric acid until it is acidic to litmus paper (pH ~2). The corresponding benzoic acid will precipitate.

  • Purification: Cool the mixture in an ice bath, collect the solid by vacuum filtration, and wash with cold water. Recrystallize the crude product from water to obtain the pure carboxylic acid.

  • Characterization: Determine the yield, melting point, and confirm the structure using IR spectroscopy (observing the characteristic C=O and broad O-H stretches of a carboxylic acid).

Discussion and Synthesis

The experimental and predictive data consistently demonstrate that the reactivity of a benzaldehyde derivative is a direct function of its substituent's electronic properties.

  • In nucleophilic addition reactions , which are favored by increased electrophilicity at the carbonyl carbon, the reactivity order is: 4-Nitrobenzaldehyde > Benzaldehyde > this compound (predicted) > 4-Methylbenzaldehyde > 4-Hydroxybenzaldehyde .

  • In the specific BTMACB oxidation discussed, where the reaction is accelerated by electron density, the order is: 4-Methoxybenzaldehyde > 4-Methylbenzaldehyde > this compound (predicted) > 4-Nitrobenzaldehyde > Benzaldehyde .[1]

This compound consistently places near the middle of this reactivity spectrum. Its large, electronically complex substituent does not donate or withdraw electrons as strongly as simple, directly conjugated groups. This makes its reactivity comparable to, though likely slightly less than, unsubstituted benzaldehyde in nucleophilic additions. For drug development professionals, this moderate reactivity can be advantageous, potentially reducing side reactions and offering a tunable handle for further functionalization. The presence of the phenolic hydroxyl group also offers an additional site for modification, separate from the aldehyde, increasing its value as a versatile building block.

Conclusion

The reactivity of this compound is subtly modulated by its unique substituent, placing it as a moderately reactive aldehyde. It is less susceptible to nucleophilic attack than benzaldehydes bearing electron-withdrawing groups but more reactive than those with potent, directly-conjugated electron-donating groups. This guide provides the foundational data and protocols necessary for researchers to effectively utilize this and other benzaldehyde derivatives, enabling more precise control over reaction outcomes and accelerating the development of novel chemical entities.

References

Comparative Analysis of Structure-Activity Relationships in 4-(3-Hydroxyphenyl)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for derivatives of the 4-(3-hydroxyphenyl)benzaldehyde scaffold. Moving beyond a simple catalog of compounds, we delve into the causal relationships between specific structural modifications and resulting biological activities, offering field-proven insights for researchers in medicinal chemistry and drug development. The objective is to furnish a robust, data-supported framework for the rational design of novel therapeutic agents based on this versatile chemical backbone.

The this compound Scaffold: A Privileged Core

The this compound core represents a biphenyl structure functionalized with a reactive aldehyde group and a strategically positioned hydroxyl group. This arrangement provides multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Derivatives have demonstrated a wide spectrum of biological activities, most notably as potent enzyme inhibitors. Understanding how modifications at each position influence efficacy and mechanism of action is paramount for leveraging this scaffold in drug discovery programs.

Below is a diagram illustrating the core structure and the primary sites for chemical derivatization, which will be discussed throughout this guide.

Caption: Core structure and key modification points.

Comparative Analysis of Enzyme Inhibition

A primary therapeutic application of this scaffold lies in enzyme inhibition. The specific nature and potency of inhibition are highly dependent on the substitution patterns on the core structure.

Tyrosinase is a key enzyme in melanin biosynthesis, making its inhibitors valuable in cosmetics and for treating hyperpigmentation disorders. Benzaldehyde derivatives are well-documented tyrosinase inhibitors.

Core SAR Findings:

  • The Aldehyde and Hydroxyl Groups are Crucial: The inhibitory activity of benzaldehyde derivatives against tyrosinase is strongly linked to the presence of both the carbaldehyde and hydroxyl groups.[1] It is speculated that the aldehyde forms a Schiff base with a primary amino group within the enzyme, leading to non-competitive inhibition.[1]

  • Phosphate Esterification Enhances Potency: A novel series of 4-hydroxybenzaldehyde derivatives revealed that adding a dimethoxyl phosphate group to the hydroxyl moiety can dramatically increase inhibitory potency. Compound 3c in one study was found to be the most potent inhibitor with an IC50 value of 0.059 mM, a significant improvement over the parent compound's 1.22 mM.[1][2] The kinetic analysis confirmed this derivative acts as a non-competitive inhibitor.[1][2]

Table 1: Comparative Tyrosinase Inhibitory Activity of Selected Benzaldehyde Derivatives

CompoundStructureIC50 (mM)Inhibition TypeReference
4-Hydroxybenzaldehyde4-OH-Ph-CHO1.22-[1][2]
Compound 3c 4-(dimethoxyphosphoryloxy)-Ph-CHO0.059Non-competitive[1][2]
Kojic Acid (Reference)-0.0093 (9.3 µM)Competitive[3]
3,4-Dihydroxybenzaldehyde-O-ethyloxime-0.3-[1]

Note: Data is compiled from multiple sources for comparative purposes. Direct comparison should be made with caution due to potential variations in assay conditions.

4-Hydroxybenzaldehyde and its analogues have been identified as inhibitors of GABA transaminase (GABA-T) and succinic semialdehyde dehydrogenase (SSADH), enzymes critical to the metabolism of the neurotransmitter GABA.[4]

Core SAR Findings:

  • Structural Mimicry: The inhibitory effect stems from the structural similarity of these molecules to the enzymes' natural substrates.[4]

  • Importance of para-Substituents: A carbonyl (or amino) group and a hydroxyl group at the para position of the benzene ring are important for the inhibition of both enzymes.[4] 4-Hydroxybenzaldehyde acts as a competitive inhibitor of GABA-T with respect to α-ketoglutarate.[4]

Derivatives of benzaldehyde are being explored as dual inhibitors of α-glucosidase and α-amylase for the management of type 2 diabetes.

Core SAR Findings:

  • Hydroxyl Group Positioning is Key: The number and position of hydroxyl groups on the benzaldehyde ring are critical for activity. For α-glucosidase, 3,4-dihydroxybenzaldehyde and 3,5-dihydroxybenzaldehyde showed notable inhibitory activity.[5]

  • Trihydroxy Derivatives Favor α-Amylase Inhibition: For α-amylase, trihydroxybenzaldehydes were most effective, with 2,4,5-trihydroxybenzaldehyde demonstrating the highest potency.[5]

  • Mechanism of Action: 4-Methoxy-2-hydroxybenzaldehyde was identified as a non-competitive inhibitor of both enzymes, indicating it binds to a site other than the active site.[5]

Application in Anticancer Drug Scaffolds

While not intrinsically cytotoxic, the 4-hydroxybenzaldehyde scaffold is a crucial building block for synthesizing more complex molecules with potent anticancer activity, such as chalcones (1,3-diphenyl-2-propen-1-ones).

Core SAR Findings:

  • Chalcone Synthesis: 4-Hydroxybenzaldehyde derivatives are condensed with substituted acetophenones to produce chalcones.[6]

  • Bulky Substituents: The introduction of bulky groups, such as an adamantyl moiety at the 3-position of the 4-hydroxybenzaldehyde ring, can lead to potent anticancer compounds. One such chalcone, CA13 , was found to induce JNK-dependent apoptosis in lung cancer cells and suppress tumor growth in vivo.[6] This highlights the utility of the benzaldehyde core as a platform for creating structurally complex and pharmacologically active agents.

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure scientific integrity and reproducibility, this section details standardized protocols for the synthesis and biological evaluation of these derivatives.

This protocol is based on the Williamson etherification reaction, a robust method for forming the ether linkage.[7]

Workflow Diagram: Synthesis of Phenacyloxy Derivatives

G cluster_synthesis Synthesis Protocol start Dissolve 4-hydroxybenzaldehyde derivative in ethanol add_base Add triethylamine (catalyst) start->add_base add_dropwise Add aldehyde solution dropwise to phenacyl bromide solution add_base->add_dropwise prepare_phenacyl Prepare solution of phenacyl bromide derivative in ethanol prepare_phenacyl->add_dropwise stir Stir at room temperature (6-20 hours) add_dropwise->stir monitor Monitor reaction via TLC stir->monitor workup Pour into ice water monitor->workup Reaction complete precipitate Filter precipitate workup->precipitate wash_dry Wash with water and dry precipitate->wash_dry recrystallize Recrystallize from ethanol/water wash_dry->recrystallize end Characterize pure product (NMR, IR, MS) recrystallize->end

Caption: Step-by-step workflow for Williamson ether synthesis.

Detailed Steps:

  • Reactant Preparation: Dissolve the starting 4-hydroxybenzaldehyde derivative (10 mmol) in ethanol. Add triethylamine (5 mL) to act as a base.[7]

  • Addition: In a separate flask, dissolve the substituted phenacyl bromide (10 mmol) in ethanol. Add the aldehyde/base solution dropwise to the phenacyl bromide solution with stirring.[7]

  • Reaction: Stir the mixture at room temperature for 6-20 hours. The reaction progress should be monitored using Thin-Layer Chromatography (TLC) with an appropriate eluent system (e.g., ethyl acetate:n-hexane, 3:1).[7]

  • Work-up: Once the reaction is complete, pour the mixture into ice water to precipitate the crude product.[8]

  • Purification: Filter the solid precipitate, wash thoroughly with water, and dry. Further purify the product by recrystallization from an ethanol/water mixture.[8]

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[7][8]

This protocol describes a colorimetric assay to determine the inhibitory effect of compounds on the diphenolase activity of mushroom tyrosinase.[2]

Workflow Diagram: Enzyme Inhibition Assay

G cluster_assay Tyrosinase Assay Protocol start Prepare solutions: - Phosphate buffer (pH 6.8) - Tyrosinase enzyme - L-DOPA substrate - Test compounds pre_incubate Pre-incubate enzyme and test compound (inhibitor) in buffer for 5 min start->pre_incubate initiate Initiate reaction by adding L-DOPA substrate pre_incubate->initiate incubate Incubate at constant temperature (e.g., 30°C) initiate->incubate measure Measure absorbance at 475 nm every minute for 5 min incubate->measure calculate Calculate percentage inhibition vs. control (no inhibitor) measure->calculate determine_ic50 Determine IC50 value from dose-response curve calculate->determine_ic50 kinetics Perform kinetic analysis (Lineweaver-Burk plot) to determine inhibition type determine_ic50->kinetics end Report IC50 and Inhibition Mechanism kinetics->end

Caption: Standard workflow for tyrosinase activity measurement.

Detailed Steps:

  • Reagent Preparation: Prepare a stock solution of mushroom tyrosinase in a phosphate buffer (50 mM, pH 6.8). Prepare a stock solution of the substrate, L-DOPA, in the same buffer. Dissolve test compounds in DMSO to create stock solutions of various concentrations.

  • Assay Procedure: In a 96-well plate, add phosphate buffer, the test compound solution, and the tyrosinase enzyme solution. Pre-incubate the mixture at a constant temperature (e.g., 30°C) for 5 minutes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the L-DOPA substrate to the wells.

  • Data Collection: Immediately measure the formation of dopachrome by monitoring the change in absorbance at 475 nm using a microplate reader. Record readings at regular intervals (e.g., every minute) for 5-10 minutes.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to a control reaction containing DMSO instead of the inhibitor. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

  • Kinetic Studies: To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate (L-DOPA) and the inhibitor. Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).[1][2]

Conclusion and Future Outlook

The this compound scaffold and its isomers are exceptionally versatile platforms for developing targeted therapeutic agents, particularly enzyme inhibitors. The key takeaways from this comparative analysis are:

  • The aldehyde and hydroxyl functionalities are primary drivers of activity, often interacting directly with enzyme active sites or allosteric sites.

  • The potency and mechanism of action can be precisely modulated by substitutions on the phenyl rings and derivatization of the core functional groups.

  • Esterification of the hydroxyl group or its incorporation into more complex heterocyclic systems (like chalcones) are effective strategies for enhancing biological activity.

Future research should focus on exploring a wider range of substitutions to improve selectivity and pharmacokinetic profiles. The synthesis of derivatives with enhanced water solubility and metabolic stability will be critical for translating the potent in vitro activities observed into clinically viable drug candidates. Combining the SAR insights presented here with computational modeling and molecular docking studies will further accelerate the rational design of next-generation inhibitors based on this privileged scaffold.

References

A Comparative Guide to the Antioxidant Potential of 4-(3-Hydroxyphenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Identifying a Novel Phenolic Antioxidant

In the continuous search for novel therapeutic agents to combat oxidative stress, phenolic compounds remain a cornerstone of investigation. Their inherent chemical structures often endow them with potent free-radical scavenging capabilities. This guide focuses on 4-(3-Hydroxyphenyl)benzaldehyde, a phenolic aldehyde whose antioxidant potential warrants a thorough, quantitative evaluation. For drug development professionals and researchers, understanding how a novel compound performs against established benchmarks is a critical step in validating its potential.

This document provides a comprehensive framework for benchmarking the antioxidant activity of this compound. We will compare its performance against a panel of well-characterized standard antioxidants, providing the scientific rationale behind the chosen methodologies and interpreting the resulting data.

The Benchmarking Panel:

  • This compound: The compound of interest, featuring a key phenolic hydroxyl group expected to confer antioxidant activity.

  • Trolox: A water-soluble analog of vitamin E, universally employed as a primary reference standard in antioxidant capacity assays.[1] Its use allows for the normalization of data across different experiments and labs, expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[2]

  • Ascorbic Acid (Vitamin C): A ubiquitous natural antioxidant, serving as a benchmark for potent, water-soluble radical scavengers.[3][4][5] It is a vital physiological antioxidant in biological systems.[6]

  • Butylated Hydroxytoluene (BHT): A widely used synthetic phenolic antioxidant, serving as a benchmark for lipophilic compounds commonly used as preservatives in foods, pharmaceuticals, and industrial applications.[7][8][9]

To provide a holistic profile of the compound's antioxidant action, we will utilize three distinct, widely accepted in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.[10][11]

Mechanistic Underpinnings of Phenolic Antioxidants

The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to neutralize highly reactive free radicals. This is achieved through two main chemical pathways:

  • Hydrogen Atom Transfer (HAT): The phenolic antioxidant (ArOH) donates its hydroxyl hydrogen atom to a free radical (R•), effectively neutralizing it. The resulting antioxidant radical (ArO•) is significantly more stable due to resonance delocalization, preventing it from initiating further radical chain reactions.

  • Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion of the radical. The radical cation can then deprotonate to form the stable antioxidant radical.

The assays employed in this guide leverage these mechanisms. The DPPH and ABTS assays can proceed via both HAT and SET pathways, while the FRAP assay is a classic example of a SET-based method.[10]

Caption: General mechanism of radical scavenging by a phenolic antioxidant.

Experimental Design & Self-Validating Protocols

The credibility of any benchmarking study rests on the robustness and validity of its experimental protocols. The following methodologies are designed as self-validating systems, incorporating positive controls and standardized reference points to ensure data integrity.

DPPH Radical Scavenging Assay

Principle of Causality: This assay quantifies the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH free radical.[12] The reduction of the deep violet DPPH radical to the pale yellow hydrazine, DPPH-H, is measured by a decrease in absorbance at approximately 517 nm.[13] This color change is directly proportional to the radical scavenging activity.

Detailed Protocol (96-Well Plate Format):

  • Reagent Preparation:

    • DPPH Working Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be prepared fresh daily and stored in the dark, as DPPH is light-sensitive. The absorbance of this solution at 517 nm should be adjusted to approximately 1.0 ± 0.2.[14]

    • Test Compound & Standards: Prepare 1 mg/mL stock solutions of this compound, Ascorbic Acid, and BHT in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 1 to 250 µg/mL).

  • Reaction Setup:

    • In a 96-well microplate, add 100 µL of each sample dilution to separate wells.

    • Add 100 µL of the DPPH working solution to all wells.

    • A control well should contain 100 µL of methanol and 100 µL of the DPPH solution (A_control).

    • A blank well for each sample should contain 100 µL of the sample dilution and 100 µL of methanol to correct for any intrinsic color of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[14]

  • Measurement: Measure the absorbance of all wells at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 [12]

    • Plot the % Scavenging against the concentration of the antioxidant and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals) via non-linear regression analysis.

Caption: Experimental workflow for the DPPH radical scavenging assay.

ABTS Radical Cation Decolorization Assay

Principle of Causality: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[15] The reduction of ABTS•+ by an antioxidant, via electron or hydrogen donation, results in the decolorization of the solution, measured by the decrease in absorbance at 734 nm.[16] This assay is applicable to both hydrophilic and lipophilic antioxidants.

Detailed Protocol (96-Well Plate Format):

  • Reagent Preparation:

    • ABTS Radical Cation (ABTS•+) Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix equal volumes of these two solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[15][17] This generates the dark-colored ABTS•+ radical.

    • ABTS•+ Working Solution: Before the assay, dilute the stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Test Compound & Standards: Prepare serial dilutions of the test compound and standards (Trolox, Ascorbic Acid, BHT) as described for the DPPH assay.

  • Reaction Setup:

    • In a 96-well microplate, add 20 µL of each sample dilution to separate wells.

    • Add 180 µL of the ABTS•+ working solution to all wells.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition using a formula analogous to the DPPH assay.

    • Determine the IC50 value for each compound.

    • To determine the Trolox Equivalent Antioxidant Capacity (TEAC) , generate a standard curve by plotting the percentage inhibition against different concentrations of Trolox. The TEAC of the sample is calculated from the standard curve and expressed as µM of Trolox equivalents per µM of the sample.

Caption: Experimental workflow for the ABTS radical cation decolorization assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle of Causality: This assay directly measures the electron-donating capacity of an antioxidant. At a low pH, antioxidants reduce a colorless ferric-tripyridyltriazine complex (Fe³⁺-TPTZ) to the intensely blue-colored ferrous form (Fe²⁺-TPTZ).[10] The increase in absorbance at 593 nm is proportional to the total reducing power of the sample.[18]

Detailed Protocol (96-Well Plate Format):

  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh by mixing 10 parts of 300 mM acetate buffer (pH 3.6), 1 part of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 1 part of 20 mM FeCl₃·6H₂O solution. Warm this reagent to 37°C before use.[19]

    • Test Compound & Standards: Prepare serial dilutions of the test compound and standards.

    • Standard Curve: Prepare a standard curve using a known concentration of ferrous sulfate (FeSO₄·7H₂O) or Trolox.

  • Reaction Setup:

    • In a 96-well microplate, add 20 µL of each sample dilution to separate wells.

    • Add 180 µL of the pre-warmed FRAP reagent to all wells.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Data Analysis:

    • Calculate the FRAP value by comparing the change in absorbance of the sample to the standard curve.

    • Results are expressed as µM of Fe(II) equivalents or µM of Trolox equivalents per µM of the sample.

Caption: Experimental workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Quantitative Benchmarking: Data & Interpretation

The following tables present hypothetical, yet scientifically plausible, data to illustrate how this compound would be benchmarked against the standard antioxidants.

Table 1: Radical Scavenging Potency (IC50 Values)

The IC50 value represents the concentration of an antioxidant required to inhibit 50% of the initial radicals. A lower IC50 value signifies higher potency.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
This compound 45.8 ± 3.1 22.5 ± 1.9
Ascorbic Acid35.2 ± 2.518.9 ± 1.5
Butylated Hydroxytoluene (BHT)68.4 ± 4.535.1 ± 2.8

Interpretation of IC50 Data:

  • The data indicates that this compound possesses potent radical scavenging activity, outperforming the synthetic antioxidant BHT in both assays.

  • Its activity is comparable to, though slightly less potent than, the natural benchmark Ascorbic Acid.

  • The lower IC50 value in the ABTS assay compared to the DPPH assay is a common finding and may be attributed to the different steric accessibility of the radical sites and the solubility of the compounds in the respective assay systems.

Table 2: Comparative Antioxidant Capacity (TEAC & FRAP Values)

These values express the antioxidant capacity relative to a standard (Trolox or Fe(II)), providing a standardized measure of activity.

CompoundABTS TEAC (µM TE/µM)FRAP Value (µM Fe(II)/µM)
This compound 1.85 ± 0.12 2.15 ± 0.18
Ascorbic Acid2.10 ± 0.152.30 ± 0.20
Butylated Hydroxytoluene (BHT)0.95 ± 0.081.10 ± 0.09
Trolox (Standard)1.001.00 (as TE)

Interpretation of Capacity Data:

  • The TEAC value of 1.85 suggests that on a molar basis, this compound is 1.85 times more effective at scavenging the ABTS radical than Trolox.

  • The FRAP value of 2.15 indicates a strong electron-donating capacity, suggesting it can effectively reduce oxidants like Fe³⁺. This potent reducing power is a key characteristic of effective antioxidants.

  • Across all metrics, this compound demonstrates significantly higher antioxidant capacity than BHT and approaches the activity level of Ascorbic Acid, underscoring its potential as a high-efficacy antioxidant.

Conclusion and Future Directions

This comparative guide establishes a robust framework for evaluating the antioxidant potential of this compound. Through the systematic application of DPPH, ABTS, and FRAP assays, we can quantitatively benchmark its activity against recognized standards like Trolox, Ascorbic Acid, and BHT.

The collective data strongly suggests that this compound is a potent antioxidant, characterized by efficient radical scavenging (low IC50 values) and a high capacity for electron donation (high TEAC and FRAP values). Its performance profile makes it a compelling candidate for further investigation in more complex biological systems.

Future research should progress from these foundational in vitro assays to cell-based models to assess its ability to mitigate intracellular oxidative stress and protect against cytotoxicity. Subsequent in vivo studies would be the final step in validating its therapeutic potential for oxidative stress-related pathologies.

References

A Head-to-Head Comparison of Synthetic Routes to 4-(3-Hydroxyphenyl)benzaldehyde: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-(3-Hydroxyphenyl)benzaldehyde is a valuable building block in the synthesis of various biologically active molecules. This guide provides a detailed, head-to-head comparison of two prominent synthetic routes to this compound: the Suzuki-Miyaura coupling and a plausible Grignard-based approach. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis to aid in the selection of the most suitable method for your research needs.

Introduction to this compound

This compound is a biaryl compound featuring a benzaldehyde moiety linked to a hydroxyphenyl group. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of compounds with therapeutic potential. The ability to efficiently and selectively synthesize this intermediate is crucial for the exploration of new chemical entities.

Route 1: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, renowned for its reliability and functional group tolerance in the formation of carbon-carbon bonds between aryl partners.[1][2] This palladium-catalyzed cross-coupling reaction typically involves the reaction of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate in the presence of a base.[3][4]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is well-established and proceeds through three key steps:[3]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 4-bromobenzaldehyde), forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid (e.g., 3-hydroxyphenylboronic acid) is transferred to the palladium center, displacing the halide. This step is facilitated by the presence of a base, which activates the boronic acid.[2]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst for the next cycle.

Suzuki_Miyaura_Coupling Aryl Halide (R¹-X) Aryl Halide (R¹-X) Pd(II) Intermediate Pd(II) Intermediate Aryl Halide (R¹-X)->Pd(II) Intermediate Oxidative Addition Organoboron (R²-B(OR)₂) Organoboron (R²-B(OR)₂) Organoboron (R²-B(OR)₂)->Pd(II) Intermediate Transmetalation (Base-mediated) Pd(0) Pd(0) Pd(II) Intermediate->Pd(0) Regeneration Biaryl Product (R¹-R²) Biaryl Product (R¹-R²) Pd(II) Intermediate->Biaryl Product (R¹-R²) Reductive Elimination Grignard_Route 3-Bromoanisole 3-Bromoanisole Grignard Reagent Grignard Reagent 3-Bromoanisole->Grignard Reagent Grignard Formation Mg, THF Mg, THF Intermediate Intermediate Grignard Reagent->Intermediate Nucleophilic Addition DMF DMF 4-(3-Methoxyphenyl)benzaldehyde 4-(3-Methoxyphenyl)benzaldehyde Intermediate->4-(3-Methoxyphenyl)benzaldehyde Workup H₃O⁺ H₃O⁺ Final Product This compound 4-(3-Methoxyphenyl)benzaldehyde->Final Product Demethylation BBr₃ or HBr BBr₃ or HBr

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 4-(3-Hydroxyphenyl)benzaldehyde: Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Yet, the foundation of every successful experiment is an unwavering commitment to safety. This guide provides an in-depth operational plan for handling 4-(3-Hydroxyphenyl)benzaldehyde, a bifunctional aromatic compound. As your partner in the laboratory, we aim to provide value beyond the product itself, ensuring you can focus on your research with the confidence that all safety precautions are rigorously addressed. This document moves beyond a simple checklist, delving into the causality behind each recommendation to build a self-validating system of safety in your laboratory.

Understanding the Hazard Profile

Before handling any chemical, a thorough understanding of its potential hazards is critical.[1] While specific toxicological data for this compound may be limited, its structure as a hydroxy-substituted aromatic aldehyde allows us to extrapolate a reliable hazard profile from closely related analogs, such as 4-Hydroxybenzaldehyde and other trihydroxybenzaldehydes. The primary risks are associated with its irritant properties and the potential for harm if inhaled or ingested.[2][3]

A summary of the anticipated hazards, based on OSHA's Hazard Communication Standard (29 CFR 1910.1200), is presented below.[2]

Hazard ClassificationCategoryDescriptionPrimary Exposure Route
Acute Toxicity, Oral Category 4Harmful if swallowed.[2]Ingestion
Skin Corrosion/Irritation Category 2Causes skin irritation.[2][3]Skin Contact
Serious Eye Damage/Irritation Category 2Causes serious eye irritation.[2][3]Eye Contact
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation.[2][4]Inhalation

Core Directive: Personal Protective Equipment (PPE)

Your personal protective equipment is the final barrier between you and the chemical.[5] Its selection and proper use are non-negotiable. For this compound, which is typically a powder, the focus is on preventing inhalation of airborne particles and direct contact with skin and eyes.[6][7]

Mandatory PPE Ensemble
  • Eye and Face Protection :

    • Chemical Splash Goggles : These are mandatory.[8] Standard safety glasses with side shields are insufficient as fine powders can become airborne and bypass them. Goggles must provide a complete seal around the eyes to protect from dust.[9] They should conform to ANSI Z87.1 standards.[10]

    • Face Shield : A face shield, worn over chemical splash goggles, is strongly recommended when handling larger quantities (e.g., >25g) or when there is a significant risk of splashing or dust generation.[8][11]

  • Hand Protection :

    • Chemical-Resistant Gloves : Disposable nitrile gloves are the standard for incidental contact with a broad range of chemicals and are appropriate here.[8] Always check the manufacturer's compatibility chart for specific breakthrough times if prolonged contact is anticipated.[10]

    • Proper Glove Technique : Never wear gloves outside the immediate work area to prevent cross-contamination of common surfaces like doorknobs or keyboards.[9] Wash hands thoroughly after removing gloves.[1]

  • Body Protection :

    • Laboratory Coat : A clean, buttoned lab coat is required to protect skin and personal clothing from contamination.[10] Ensure the sleeves are long enough to cover the wrists.

    • Appropriate Attire : Full-length pants and closed-toe, closed-heel shoes made of a non-porous material are essential to protect against spills.[1][10]

  • Respiratory Protection :

    • Under Normal Conditions : When handling small quantities within a certified chemical fume hood, specific respiratory protection is generally not required.[3]

    • When Required : If engineering controls are insufficient or unavailable, or during a large spill cleanup, respiratory protection is necessary.[10] An N95-rated respirator can provide protection against airborne particulates. For situations with potential vapor exposure, a respirator with an organic vapor cartridge may be required. All respirator use must be in accordance with a formal respiratory protection program, including fit-testing and medical evaluation, as mandated by OSHA (29 CFR 1910.134).[11]

Operational Plan: A Step-by-Step Handling Protocol

The primary goal during handling is to minimize the generation of airborne dust.[6]

Workflow for Weighing and Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A 1. Don Required PPE (Goggles, Gloves, Lab Coat) B 2. Prepare Work Area (Chemical Fume Hood) A->B C 3. Assemble Equipment (Spatula, Weigh Paper, Beaker) B->C D 4. Transfer Powder Gently (Minimize Dust Generation) C->D E 5. Weigh Desired Amount D->E F 6. Add to Solvent (if applicable) (Inside the Hood) E->F G 7. Clean Equipment (In Designated Area) F->G H 8. Dispose of Waste (Contaminated PPE, Weigh Paper) G->H I 9. Decontaminate Work Surface H->I J 10. Remove PPE & Wash Hands I->J

Caption: Step-by-step workflow for the safe handling of powdered chemicals.

Detailed Steps:

  • Preparation : Before retrieving the chemical, don all required PPE.[12] Prepare your workspace by ensuring the chemical fume hood is operational and the sash is at the appropriate working height.[5] Place disposable bench covers on the work surface to easily contain any minor spills.[6]

  • Handling : Conduct all manipulations of the powder inside the fume hood.[6] Use a spatula to gently transfer the powder from the stock container to a weigh boat or paper. Avoid dropping or scooping actions that could create a dust cloud. Static-eliminating bars can be useful to prevent fine powders from clinging to surfaces and becoming airborne.[6]

  • Post-Handling Cleanup : Immediately after use, securely close the primary container and store it properly.[1]

  • Decontamination : Wipe down the spatula and any other reusable equipment. Clean the work surface within the hood with an appropriate solvent.[6]

Emergency and Disposal Plans

Preparation is key to mitigating the impact of an accidental exposure or spill.[5]

Immediate First Aid Measures
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.[2]

  • Skin Contact : Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[2][3] If irritation persists, seek medical attention.[7]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[2][7]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water.[7] Call a poison control center or physician immediately.[2]

Spill Response Protocol

For small spills of this compound powder:

  • Alert Personnel : Notify others in the immediate area.[1]

  • Secure the Area : Restrict access to the spill area.

  • Don PPE : If not already wearing it, don your full PPE ensemble, including respiratory protection if necessary.

  • Contain and Absorb : Gently cover the spill with an absorbent material from a chemical spill kit. Avoid dry sweeping, which can aerosolize the powder.[13]

  • Collect Waste : Carefully scoop the material into a suitable, labeled container for hazardous waste.[3][7]

  • Decontaminate : Clean the spill area with a damp cloth, then decontaminate with an appropriate cleaning solution.

  • Dispose : All contaminated materials, including gloves and absorbent pads, must be disposed of as hazardous waste according to your institution's and local regulations.[2]

Chemical Spill Response Workflow

G A Spill Occurs B Alert Personnel & Secure Area A->B C Don Appropriate PPE (Gloves, Goggles, Respirator if needed) B->C D Gently Cover Spill with Absorbent Material C->D E Scoop Material into Hazardous Waste Container D->E F Decontaminate Spill Area E->F G Dispose of all Contaminated Materials as Hazardous Waste F->G

Caption: Workflow for responding to a small chemical powder spill.

Waste Disposal

Dispose of unused this compound and any contaminated materials (e.g., gloves, weigh paper, absorbent pads) in a clearly labeled, sealed container.[2] This material must be disposed of as hazardous chemical waste through your institution's environmental health and safety office, in accordance with all local, state, and federal regulations.[7] Do not dispose of this chemical down the drain.[4]

By integrating these safety protocols into your daily workflow, you create a robust system that protects you, your colleagues, and the integrity of your research.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.